Bexotegrast hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H37ClN6O3 |
|---|---|
分子量 |
529.1 g/mol |
IUPAC 名称 |
(2S)-4-[2-methoxyethyl-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinazolin-4-ylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C27H36N6O3.ClH/c1-36-18-17-33(15-5-4-8-21-12-11-20-7-6-14-28-25(20)31-21)16-13-24(27(34)35)32-26-22-9-2-3-10-23(22)29-19-30-26;/h2-3,9-12,19,24H,4-8,13-18H2,1H3,(H,28,31)(H,34,35)(H,29,30,32);1H/t24-;/m0./s1 |
InChI 键 |
HBLKYAVXTOHYEL-JIDHJSLPSA-N |
产品来源 |
United States |
Foundational & Exploratory
Bexotegrast Hydrochloride: A Deep Dive into its Mechanism of Action in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bexotegrast (B10830806) hydrochloride (formerly PLN-74809) is an orally administered, small-molecule dual inhibitor of the αvβ1 and αvβ6 integrins. In the context of Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease, bexotegrast was developed to target the fundamental profibrotic signaling pathway mediated by Transforming Growth Factor-beta (TGF-β). By selectively blocking these two integrins, bexotegrast aimed to inhibit the localized activation of TGF-β in the fibrotic lung, thereby reducing collagen production and potentially slowing or halting disease progression.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of bexotegrast, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes. While initial clinical data showed promise, it is important to note that the development of bexotegrast for IPF was discontinued (B1498344) following a review of data from the BEACON-IPF Phase IIb/III trial which indicated an unfavorable risk-benefit profile.
Core Mechanism of Action: Targeting TGF-β Activation
The pathogenesis of IPF is characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and a progressive decline in lung function. A central mediator in this fibrotic process is TGF-β.[3] In normal physiological conditions, TGF-β is present in a latent, inactive form. However, in the fibrotic lung, its activation is upregulated, driving the differentiation of fibroblasts into myofibroblasts and stimulating the production of collagen and other extracellular matrix components.[2][3]
Integrins, particularly αvβ1 and αvβ6, play a pivotal role in the activation of latent TGF-β.[4] The αvβ6 integrin is primarily expressed on injured epithelial cells, while αvβ1 is found on collagen-producing fibroblasts.[1] Both integrins bind to an Arginine-Glycine-Aspartic acid (RGD) motif within the latent TGF-β complex, inducing a conformational change that releases the active TGF-β cytokine.[5]
Bexotegrast hydrochloride is designed to competitively inhibit the binding of latent TGF-β to both αvβ1 and αvβ6 integrins.[5] This dual inhibition is intended to block the upstream activation of TGF-β in the specific microenvironment of the fibrotic lung, thereby reducing the downstream profibrotic signaling cascade.[1] This targeted approach was hypothesized to offer a localized antifibrotic effect, potentially minimizing the systemic side effects associated with broad TGF-β inhibition.[6]
Quantitative Data Summary
Preclinical Data
The potency and selectivity of bexotegrast were characterized through a series of in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Bexotegrast Binding Affinity and Inhibitory Potency [7]
| Parameter | αvβ1 Integrin | αvβ6 Integrin |
| Binding Affinity (Kd) | 3.4 nM | 5.7 nM |
| IC50 (TGF-β Activation) | 19.2 nM | 29.8 nM |
| IC50 (Adhesion to LAP) | - | 39.3 nM |
Kd: Dissociation constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration.
Table 2: Preclinical Efficacy in Lung Tissue Models [7]
| Model | Treatment | Endpoint | Result |
| Precision-Cut Lung Slices (PCLS) from IPF patients | Bexotegrast (1.82 µM, 7 days) | COL1A1 mRNA expression | 54% reduction |
| PCLS from IPF patients | Bexotegrast (1.82 µM) | Smad2 phosphorylation | ~50% reduction |
| PCLS from fibrotic mouse lungs | Bexotegrast (1.82 µM, 3 days) | Col1a1 mRNA expression | Up to 71% reduction |
Clinical Data (INTEGRIS-IPF Phase 2a Trial)
The INTEGRIS-IPF trial was a Phase 2a, multicenter, randomized, double-blind, placebo-controlled study evaluating the safety, tolerability, and pharmacokinetics of once-daily oral bexotegrast in patients with IPF.[5][8] Exploratory efficacy endpoints were also assessed.
Table 3: Change in Forced Vital Capacity (FVC) at 12 Weeks [6]
| Treatment Group | Mean Change in FVC from Baseline (mL) | Difference from Placebo (mL) |
| Placebo | -110.7 | - |
| Bexotegrast 40 mg | - | - |
| Bexotegrast 80 mg | - | - |
| Bexotegrast 160 mg | - | - |
| Bexotegrast 320 mg | +29.5 | +140.2 |
Table 4: Change in Quantitative Lung Fibrosis (QLF) Score at 12 Weeks [9]
| Treatment Group | Mean Change in QLF (%) |
| Placebo | +1.46 |
| Bexotegrast 320 mg | +0.2 |
Table 5: Change in Fibrosis-Associated Biomarkers at 12 Weeks
| Biomarker | Treatment Group | Result | p-value |
| Integrin beta-6 | Bexotegrast 320 mg vs. Placebo | Significant reduction | <0.0001 |
| PRO-C3 | Bexotegrast vs. Placebo | Decrease observed | - |
Experimental Protocols
In Vitro Assays
3.1.1. Ligand Binding Assays: The potency and selectivity of bexotegrast were determined using human integrin ligand-binding assays.[10] While specific protocols from the bexotegrast studies are proprietary, a general methodology involves:
-
Plate Coating: 96-well plates are coated with the purified recombinant human αvβ1 or αvβ6 integrins.
-
Ligand Incubation: A biotinylated form of the natural ligand (e.g., fibronectin or latent TGF-β) is incubated with the coated integrins in the presence of varying concentrations of bexotegrast.
-
Detection: The amount of bound biotinylated ligand is quantified using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
3.1.2. Cell Adhesion Assays: These assays measure the ability of bexotegrast to inhibit integrin-mediated cell attachment.[7] A representative protocol is as follows:
-
Cell Culture: Normal human bronchial epithelial cells, which express αvβ6 integrin, are cultured under standard conditions.
-
Plate Coating: 96-well plates are coated with the latency-associated peptide (LAP) of TGF-β.
-
Cell Seeding: The cells are pre-incubated with different concentrations of bexotegrast and then seeded onto the LAP-coated plates.
-
Incubation and Washing: After a defined incubation period, non-adherent cells are removed by washing.
-
Quantification: The number of adherent cells is quantified using a colorimetric assay (e.g., crystal violet staining).
-
Data Analysis: The IC50 for inhibition of cell adhesion is determined.
3.1.3. TGF-β Activation Assays: These assays assess the functional ability of bexotegrast to block integrin-mediated activation of latent TGF-β.[10] A common method is the co-culture assay:
-
Cell Lines: Two cell lines are used: one expressing the target integrin (αvβ1 or αvβ6) and a reporter cell line that is sensitive to active TGF-β (e.g., mink lung epithelial cells transfected with a TGF-β-responsive luciferase reporter construct).
-
Co-culture: The two cell lines are co-cultured in the presence of latent TGF-β and varying concentrations of bexotegrast.
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured as a readout of TGF-β activation.
-
Data Analysis: The IC50 values for the inhibition of TGF-β activation are calculated.
Animal Models of Pulmonary Fibrosis
3.2.1. Bleomycin-Induced Pulmonary Fibrosis Model: This is a widely used rodent model to study IPF and evaluate the efficacy of antifibrotic agents.[11][12]
-
Animal Strain: C57BL/6 mice are often used as they are susceptible to bleomycin-induced fibrosis.[12]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) is administered to anesthetized mice.[3][12] The dose of bleomycin can vary between studies.
-
Treatment: Bexotegrast is typically administered orally, once daily, starting at a specified time point after bleomycin instillation (either prophylactically or therapeutically).
-
Assessment of Fibrosis: At the end of the study period (e.g., 14 or 21 days), the mice are euthanized, and the lungs are harvested for analysis.
-
Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and the extent of fibrosis is semi-quantitatively scored using the Ashcroft scale.[3][13]
-
Collagen Content: The total lung collagen content is quantified using a Sircol collagen assay.
-
Gene Expression Analysis: The expression of profibrotic genes (e.g., Col1a1, Acta2) is measured by quantitative real-time PCR.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.[3]
-
Clinical Trial Methodologies (INTEGRIS-IPF)
3.3.1. Study Design: The INTEGRIS-IPF trial was a Phase 2a, multicenter, randomized, double-blind, dose-ranging, placebo-controlled study.[5][8] Participants were randomized to receive once-daily oral bexotegrast (40 mg, 80 mg, 160 mg, or 320 mg) or placebo for 12 weeks.[5][8] The study included patients with a diagnosis of IPF, with or without background therapy (pirfenidone or nintedanib).[5]
3.3.2. Efficacy Endpoints:
-
Forced Vital Capacity (FVC): Spirometry was performed at baseline and at specified follow-up visits to measure the change in FVC, a key indicator of lung function in IPF.
-
Quantitative Lung Fibrosis (QLF): High-resolution computed tomography (HRCT) scans of the lungs were obtained at baseline and at the end of treatment. The QLF score, which quantifies the extent of fibrotic changes in the lung parenchyma, was calculated using specialized software.[9][14]
-
Biomarker Analysis: Blood samples were collected at baseline and during the study to measure the levels of circulating biomarkers associated with fibrosis.
-
Integrin beta-6 (ITGB6): Serum levels of soluble ITGB6 were measured using an enzyme-linked immunosorbent assay (ELISA).
-
PRO-C3: This biomarker, a neoepitope of type III collagen, is indicative of collagen synthesis and was measured in serum samples.[15]
-
Visualizations
Signaling Pathway
Caption: Bexotegrast inhibits TGF-β activation by blocking αvβ1 and αvβ6 integrins.
Experimental Workflow: Bleomycin-Induced Fibrosis Model
Caption: Workflow for evaluating bexotegrast in a mouse model of pulmonary fibrosis.
Logical Relationship: Rationale for Dual Inhibition
Caption: Rationale for dual αvβ1/αvβ6 inhibition in targeting key cell types in IPF.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pliantrx.com [pliantrx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Minimum clinically important difference in Quantitative Lung Fibrosis score associated with all-cause mortality in idiopathic pulmonary fibrosis: subanalysis from two phase II trials of pamrevlumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 13. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. nordicbioscience.com [nordicbioscience.com]
The Dual Role of αvβ6 and αvβ1 Integrin Inhibition in Combating Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix (ECM), leads to organ scarring and failure, representing a significant unmet medical need. Integrins, particularly the αv sub-family, have emerged as central players in the fibrotic process. This technical guide provides an in-depth exploration of the roles of two key integrins, αvβ6 and αvβ1, in the pathology of fibrosis and the therapeutic potential of their inhibition. We delve into the core mechanisms, signaling pathways, and the latest quantitative data from preclinical and clinical studies of selective and dual inhibitors. Detailed experimental protocols for key assays and in vivo models are provided to facilitate further research and drug development in this promising area.
Introduction: Integrins as Therapeutic Targets in Fibrosis
Integrins are transmembrane heterodimeric receptors that mediate cell-cell and cell-ECM interactions, playing crucial roles in cellular signaling, adhesion, migration, and tissue organization. The αv integrin family, which includes αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, is of particular interest in fibrosis due to its ability to activate Transforming Growth Factor-beta (TGF-β), a master regulator of the fibrotic cascade.[1][2] TGF-β is secreted in a latent form, and its activation is a critical step in the initiation and progression of fibrosis.[3]
-
αvβ6 integrin , primarily expressed on epithelial cells, is a potent activator of latent TGF-β.[4] Its expression is significantly upregulated in fibrotic tissues, making it a highly specific target for anti-fibrotic therapies.[4]
-
αvβ1 integrin , found on activated fibroblasts and other mesenchymal cells, also plays a critical role in TGF-β activation and fibroblast adhesion to the ECM.[5] Its inhibition has been shown to attenuate fibrosis in various preclinical models.
The distinct yet complementary roles of αvβ6 and αvβ1 in the fibrotic microenvironment have led to the development of dual inhibitors, with the aim of achieving a more comprehensive blockade of the fibrotic process.[6][7]
Signaling Pathways and Mechanism of Action
The primary mechanism by which αvβ6 and αvβ1 contribute to fibrosis is through the activation of latent TGF-β. This process involves the binding of the integrin to an RGD (Arginine-Glycine-Aspartic acid) motif within the Latency Associated Peptide (LAP), which encases the active TGF-β molecule.[1]
αvβ6-Mediated TGF-β Activation
The activation of TGF-β by αvβ6 is a mechanically driven process. The αvβ6 integrin, expressed on epithelial cells, binds to the RGD sequence in the LAP of the latent TGF-β complex, which is tethered to the ECM via the Latent TGF-β Binding Protein (LTBP).[8] Cellular traction forces generated by the actin cytoskeleton are transmitted through the integrin to the latent complex, inducing a conformational change that leads to the release of active TGF-β.[4] This active TGF-β can then bind to its receptors on neighboring cells, such as fibroblasts, initiating downstream pro-fibrotic signaling.[4]
αvβ1-Mediated TGF-β Activation and Fibroblast Function
Similar to αvβ6, αvβ1 on activated fibroblasts can also bind to the RGD motif in LAP and mediate the activation of latent TGF-β. This contributes to an autocrine loop where fibroblasts, once activated, can further promote their own pro-fibrotic phenotype. Beyond TGF-β activation, αvβ1 is also a receptor for fibronectin, a key component of the fibrotic ECM.[9] This interaction is crucial for fibroblast adhesion, migration, and proliferation within the fibrotic milieu.[1]
Quantitative Data on αvβ6 and αvβ1 Integrin Inhibition
The following tables summarize key quantitative data from preclinical and clinical studies of αvβ6 and αvβ1 inhibitors.
Table 1: In Vitro Potency of Selected Integrin Inhibitors
| Compound/Antibody | Target(s) | Assay | IC50 (nM) | Reference |
| Bexotegrast (PLN-74809) | αvβ6/αvβ1 | Ligand Binding (αvβ6) | 5.7 | [10] |
| Ligand Binding (αvβ1) | 3.4 | [10] | ||
| TGF-β Activation (αvβ6) | 29.8 | [10] | ||
| TGF-β Activation (αvβ1) | 19.2 | [10] | ||
| Compound A | αvβ1 | Ligand Binding | 2.3 | [10] |
| TGF-β Activation (αvβ1) | 7.9 | [10] | ||
| TGF-β Activation (αvβ6) | 6047 | [10] | ||
| 3G9 (Antibody) | αvβ6 | TGF-β Activation | 0.19 | [10] |
| B6_BP_dslf (Miniprotein) | αvβ6 | TGF-β Activation | 32.8 | [11] |
| h-LAP1 Binding | 1.84 | [11] | ||
| αvβ1 integrin-IN-1 (C8) | αvβ1 | Cell Adhesion | 0.63 | [11] |
Table 2: Preclinical Efficacy of Integrin Inhibitors in Animal Models of Fibrosis
| Compound | Model | Species | Key Findings | Reference |
| Bexotegrast (PLN-74809) | Bleomycin-induced Lung Fibrosis | Mouse | Dose-dependent reduction in pulmonary Smad3 phosphorylation and collagen deposition. | [12] |
| Reduced Col1a1 mRNA expression in fibrotic lung slices by up to 71%. | [10] | |||
| αvβ1 integrin-IN-1 (C8) | Bleomycin-induced Lung Fibrosis | Mouse | Significant reduction in fibrotic markers. | [11] |
| CCl4-induced Liver Fibrosis | Mouse | Significant reduction in fibrotic markers. | [11] | |
| GSK3008348 | Bleomycin-induced Lung Fibrosis | Mouse | Reduced lung collagen deposition and serum C3M levels. | [4] |
Table 3: Clinical Trial Results for Bexotegrast (PLN-74809) in Idiopathic Pulmonary Fibrosis (IPF)
| Trial Phase | Dose | Duration | Key Efficacy Endpoints | Key Safety Findings | Reference |
| Phase 2a (INTEGRIS-IPF) | 40, 80, 160, 320 mg once daily | 12 weeks | 320 mg: Statistically significant mean increase in FVC from baseline at all timepoints; 140 mL increase compared to placebo at 12 weeks. | Well tolerated; most common TEAE was diarrhea, primarily in patients on background nintedanib. | [1][13] |
| All doses: Reduction in FVC decline vs. placebo. | No drug-related severe or serious adverse events. | ||||
| Dose-dependent antifibrotic effect observed with QLF imaging. | [1][13] | ||||
| Dose-dependent decrease in circulating ITGB6 and PRO-C3. | [14] |
Table 4: Clinical Trial Results for Other αvβ6 Inhibitors
| Compound | Trial Phase | Key Outcomes | Reference |
| BG00011 | Phase 2b | Terminated due to safety concerns (increased risk of IPF exacerbation and/or progression). | [15][16][17] |
| GSK3008348 | Phase 1b | Well tolerated in healthy volunteers and IPF patients. Further development discontinued. | [4][18][19] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role and inhibition of αvβ6 and αvβ1 integrins in fibrosis.
In Vitro Assays
This assay measures the ability of cells to activate latent TGF-β, which in turn stimulates a reporter cell line to produce a measurable signal (e.g., luciferase).[3][20][21][22][23][24]
Materials:
-
Integrin-expressing cells (e.g., A549 for αvβ6, primary lung fibroblasts for αvβ1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors (e.g., Bexotegrast)
-
Recombinant latent TGF-β (if endogenous production is low)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Plate integrin-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
On a separate plate, seed the TMLC reporter cells at a density of 2 x 10^4 cells/well.
-
Incubate both plates at 37°C, 5% CO2 overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in serum-free medium.
-
Remove the medium from the integrin-expressing cells and replace it with the inhibitor-containing medium.
-
Incubate for 1-2 hours at 37°C.
-
-
Co-culture:
-
Remove the medium from the TMLC plate.
-
Detach the treated integrin-expressing cells and resuspend them in serum-free medium.
-
Add the integrin-expressing cell suspension to the wells containing the TMLC reporter cells.
-
If necessary, add recombinant latent TGF-β to a final concentration of 1-5 ng/mL.
-
Incubate the co-culture for 16-24 hours at 37°C.
-
-
Luciferase Measurement:
-
Remove the medium from the co-culture plate.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TGF-β activation for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This assay quantifies the adhesion of cells to a substrate coated with an ECM protein, and the ability of inhibitors to block this interaction.
Materials:
-
Cells expressing the integrin of interest (e.g., primary lung fibroblasts for αvβ1)
-
ECM protein (e.g., fibronectin for αvβ1)
-
96-well high-binding plates
-
Cell stain (e.g., Crystal Violet)
-
Extraction buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the wells again with PBS.
-
-
Cell Preparation and Treatment:
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 10 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of extraction buffer to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion inhibition for each inhibitor concentration.
-
Determine the IC50 value.
-
In Vivo Models of Fibrosis
This is a widely used model to study the pathogenesis of lung fibrosis and to evaluate the efficacy of anti-fibrotic therapies.[1][6][10]
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Bleomycin (B88199) Administration:
-
Anesthetize the mice (e.g., with isoflurane).
-
Intratracheally instill a single dose of bleomycin sulfate (B86663) (1.5-3.0 U/kg) in 50 µL of sterile saline. Control mice receive saline only.
-
-
Inhibitor Treatment:
-
Administer the test inhibitor (e.g., Bexotegrast orally) daily or as per the desired dosing regimen, starting on a specified day post-bleomycin instillation (e.g., day 7 for therapeutic intervention).
-
-
Euthanasia and Tissue Collection:
-
Euthanize the mice at a predetermined time point (e.g., day 14 or 21).
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.
-
-
Fibrosis Assessment:
-
Histology: Stain lung sections with Masson's trichrome or Picrosirius Red to visualize collagen deposition.
-
Hydroxyproline (B1673980) Assay: Quantify total collagen content in lung homogenates.
-
Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) by qRT-PCR.
-
Western Blot: Assess the phosphorylation of Smad2/3.
-
This model is commonly used to induce chronic liver injury and fibrosis.[5][13][25][26][27]
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.
-
CCl4 Administration:
-
Administer CCl4 (0.5-1.0 mL/kg, diluted in corn oil) via intraperitoneal injection twice a week for 4-8 weeks.
-
-
Inhibitor Treatment: Administer the test inhibitor concurrently with CCl4 administration.
-
Euthanasia and Tissue Collection: Euthanize mice 48 hours after the final CCl4 injection and collect liver tissue and blood.
-
Fibrosis Assessment:
-
Histology: Stain liver sections with Sirius Red to assess collagen deposition.
-
Hydroxyproline Assay: Quantify collagen content in liver homogenates.
-
Immunohistochemistry: Stain for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.
-
Serum Analysis: Measure levels of liver enzymes (ALT, AST).
-
The UUO model induces rapid and progressive renal fibrosis.[2][6][7][25][26]
Procedure:
-
Animal Acclimatization: Acclimatize male mice (8-10 weeks old) for one week.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the left ureter.
-
Ligate the ureter at two points with silk sutures.
-
Close the incision. The contralateral kidney serves as an internal control.
-
-
Inhibitor Treatment: Administer the test inhibitor daily starting from the day of surgery.
-
Euthanasia and Tissue Collection: Euthanize the mice at a specified time point (e.g., day 7 or 14) and collect the obstructed and contralateral kidneys.
-
Fibrosis Assessment:
-
Histology: Stain kidney sections with Masson's trichrome or Sirius Red.
-
Hydroxyproline Assay: Quantify collagen content.
-
Immunohistochemistry: Stain for fibronectin and α-SMA.
-
Ex Vivo and Post-Mortem Analyses
This assay provides a quantitative measure of total collagen content in tissues.[15][16][28]
Procedure:
-
Tissue Hydrolysis:
-
Weigh a portion of the tissue (e.g., 10-20 mg).
-
Add 6N HCl and hydrolyze at 110-120°C for 12-24 hours.
-
-
Neutralization and Oxidation:
-
Neutralize the hydrolysate with NaOH.
-
Oxidize the hydroxyproline in the sample with Chloramine-T.
-
-
Colorimetric Reaction:
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate to develop a colored product.
-
-
Measurement: Measure the absorbance at 560 nm and calculate the hydroxyproline concentration based on a standard curve.
This method allows for the visualization and quantification of collagen fibers in tissue sections.[2][4][8]
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Staining: Stain the sections with Picro-Sirius Red solution for 1 hour.
-
Washing and Dehydration: Wash with acidified water, followed by dehydration in ethanol.
-
Clearing and Mounting: Clear in xylene and mount with a resinous medium.
-
Analysis:
-
Visualization: View under bright-field or polarized light microscopy. Under polarized light, thicker collagen fibers appear yellow-orange, and thinner fibers appear green.
-
Quantification: Use image analysis software to quantify the stained area as a percentage of the total tissue area.
-
This technique is used to assess the activation of the TGF-β signaling pathway.[17][23][29][30][31][32][33][34]
Procedure:
-
Protein Extraction: Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) and to total Smad2/3.
This method is used to identify activated myofibroblasts in fibrotic tissue.[29][35][36][37]
Procedure:
-
Deparaffinization and Antigen Retrieval: Deparaffinize and rehydrate tissue sections, followed by antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
-
Detection: Visualize the staining using a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount.
-
Analysis: Quantify the α-SMA positive area using image analysis software.
Conclusion and Future Directions
The inhibition of αvβ6 and αvβ1 integrins represents a highly promising therapeutic strategy for a wide range of fibrotic diseases. The dual inhibition of both integrins, as exemplified by bexotegrast, has shown encouraging results in clinical trials for IPF, suggesting a potential for a more potent anti-fibrotic effect compared to targeting a single pathway. The detailed experimental protocols provided in this guide are intended to facilitate further research into the complex roles of these integrins and to aid in the development and evaluation of novel inhibitors.
Future research should focus on:
-
Elucidating the potential for crosstalk between αvβ6 and αvβ1 signaling pathways.
-
Investigating the efficacy of αvβ6/αvβ1 inhibition in other fibrotic diseases, such as liver and kidney fibrosis.
-
Identifying biomarkers to predict patient response to integrin-targeted therapies.
-
Exploring the long-term safety and efficacy of these inhibitors in larger clinical trials.
By advancing our understanding of αvβ6 and αvβ1 integrin biology and pharmacology, the scientific community can pave the way for new and effective treatments for patients suffering from the devastating consequences of fibrosis.
References
- 1. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking TGFβ via Inhibition of the αvβ6 Integrin: A Possible Therapy for Systemic Sclerosis Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo design of highly selective miniprotein inhibitors of integrins αvβ6 and αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. atsjournals.org [atsjournals.org]
- 13. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. atsjournals.org [atsjournals.org]
- 17. INTEGRIS-IPF: A New Hope for Tomorrow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Integrin αVβ6-mediated activation of latent TGF-β requires the latent TGF-β binding protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 22. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction [jove.com]
- 26. pnas.org [pnas.org]
- 27. publications.ersnet.org [publications.ersnet.org]
- 28. GSK3008348 / GSK [delta.larvol.com]
- 29. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway [frontiersin.org]
- 32. ADRB2 inhibition combined with antioxidant treatment alleviates lung fibrosis by attenuating TGFβ/SMAD signaling in lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Role of Smad2/3 and p38 MAP kinase in TGF-β1-induced epithelial-mesenchymal transition of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. journals.physiology.org [journals.physiology.org]
- 35. [Immunohistochemical analysis of alpha-SMA and GFAP expression in liver stellate cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. researchgate.net [researchgate.net]
Bexotegrast Hydrochloride (PLN-74809): A Technical Guide to its Mechanism of Action and Interaction with the TGF-β Signaling Pathway
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic and progressive lung disease with a poor prognosis.[1] A central mediator in the pathogenesis of IPF and other fibrotic diseases is Transforming Growth Factor-beta (TGF-β), which drives fibroblast proliferation and differentiation into myofibroblasts, leading to excessive deposition of extracellular matrix components like collagen.[1][2] Systemic inhibition of TGF-β is associated with significant safety concerns, highlighting the need for targeted, localized inhibition within fibrotic tissues.[1] Bexotegrast (B10830806) hydrochloride (PLN-74809) is an investigational, orally administered, small-molecule, dual-selective inhibitor of the αvβ6 and αvβ1 integrins.[3][4] These integrins are upregulated in fibrotic tissues and are key activators of latent TGF-β.[1][5] By preventing this activation step, bexotegrast offers a localized approach to disrupting the core fibrotic signaling cascade. This document provides a comprehensive technical overview of bexotegrast, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.
The TGF-β Signaling Pathway and Bexotegrast's Mechanism of Action
The activation of TGF-β is a critical upstream event in the fibrotic process. TGF-β is secreted as a latent complex, which is held inactive by the Latency-Associated Peptide (LAP).[5] Integrins, particularly αvβ6 on epithelial cells and αvβ1 on fibroblasts and hepatic stellate cells, bind to an Arginine-Glycine-Aspartate (RGD) sequence on LAP.[5][6] This binding event induces a conformational change that releases the active TGF-β cytokine.
Once active, TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI, also known as ALK5). The activated TβRI kinase subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1] Phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus. In the nucleus, this complex acts as a transcription factor, upregulating the expression of profibrotic genes, including those for collagens (e.g., COL1A1) and other extracellular matrix proteins.[1][5]
Bexotegrast exerts its antifibrotic effect by competitively inhibiting the interaction between αvβ6 and αvβ1 integrins and the latent TGF-β complex.[3][6] This blockade prevents the release of active TGF-β, thereby inhibiting the entire downstream signaling cascade responsible for fibrosis.[7]
Preclinical Data
Preclinical studies have established the potency and selectivity of bexotegrast. In vitro assays confirmed its high affinity for αvβ6 and αvβ1 integrins and its ability to inhibit their function.[4] Studies using precision-cut lung slices (PCLS) from fibrotic human and murine lungs demonstrated that bexotegrast significantly reduces the expression of profibrotic genes and decreases collagen deposition.[2][4]
Quantitative Preclinical Data
The following table summarizes the key quantitative metrics from in vitro characterization of bexotegrast.
| Parameter | Target/Assay | Value | Reference |
| Binding Affinity (Kd) | αvβ6 Integrin | 5.7 nM | [4] |
| αvβ1 Integrin | 3.4 nM | [4] | |
| Functional Inhibition (IC50) | αvβ6-induced TGF-β Activation | 29.8 nM | [4] |
| αvβ1-induced TGF-β Activation | 19.2 nM | [4] | |
| αvβ6-mediated Cell Adhesion | 39.3 nM | [4] | |
| Gene Expression Reduction | COL1A1 mRNA in human PCLS | 54% at 1.82 µM | [4] |
| Col1a1 mRNA in mouse PCLS | 71% at 1.82 µM | [4] | |
| Signaling Inhibition | Smad2 Phosphorylation | ~50% reduction | [4] |
Key Preclinical Experimental Protocols
3.2.1 Integrin-Mediated Cell Adhesion Assay This assay quantifies the ability of an inhibitor to block the binding of cells expressing a specific integrin to a substrate coated with the integrin's ligand.
-
Plate Coating: 96-well plates are coated with the latency-associated peptide (LAP), which contains the RGD binding site for αvβ6.
-
Cell Culture: Normal human bronchial epithelial cells, which express αvβ6 integrin, are cultured and harvested.
-
Incubation: Cells are pre-incubated with varying concentrations of bexotegrast.
-
Adhesion: The treated cells are added to the LAP-coated wells and allowed to adhere for a specified time.
-
Washing & Staining: Non-adherent cells are washed away. Adherent cells are fixed and stained with a dye (e.g., crystal violet).
-
Quantification: The stain is solubilized, and the absorbance is read on a plate reader. The IC50 value is calculated as the concentration of bexotegrast that inhibits 50% of cell adhesion compared to the untreated control.[4]
3.2.2 Precision-Cut Lung Slices (PCLS) Analysis PCLS provides an ex vivo model that preserves the complex multicellular architecture of the lung.
-
Slice Preparation: Fresh lung tissue from fibrotic mouse models or human explants is inflated with low-melting-point agarose (B213101) and sliced into thin sections (e.g., 250 µm) using a vibratome.
-
Culture and Treatment: Slices are cultured in media and treated with bexotegrast or a vehicle control for a period of 3 to 7 days.[4]
-
Endpoint Analysis:
-
Gene Expression: RNA is extracted from the slices, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of profibrotic genes like COL1A1.[4]
-
Collagen Deposition: Slices are fixed and stained with Picrosirius Red. The stained area, representing collagen, is quantified using microscopy and image analysis software.[8]
-
Signaling: Protein lysates are analyzed via Western Blot to measure levels of phosphorylated SMAD2, a key marker of active TGF-β signaling.[4]
-
Clinical Pharmacodynamics and Receptor Occupancy
To confirm target engagement in humans, a Phase 2 open-label study (NCT04072315) was conducted using Positron Emission Tomography (PET) imaging in patients with IPF.[9][10] This study demonstrated that bexotegrast achieves dose- and concentration-dependent occupancy of the αvβ6 integrin receptor in the lungs.[9][11]
Quantitative Pharmacodynamic Data
The PET study yielded key pharmacodynamic parameters, establishing a clear relationship between bexotegrast dose, plasma concentration, and target engagement.
| Parameter | Value | Reference |
| Unbound EC50 | 3.32 ng/mL | [9][10][11] |
| Estimated Max Receptor Occupancy | ||
| 60 mg Single Dose | 35% | [9][11] |
| 80 mg Single Dose | 53% | [9][11] |
| 120 mg Single Dose | 71% | [9][11] |
| 240 mg Single Dose | 88% | [9][11] |
| 320 mg Single Dose | 92% | [9][11] |
Receptor Occupancy PET Imaging Protocol
-
Patient Population: Adults with a diagnosis of IPF were enrolled.[9]
-
PET Tracer: A specific αvβ6-binding PET probe, [18F]FP-R01-MG-F2, was utilized.[9][10]
-
Baseline Scan: A 60-minute dynamic PET/CT scan was conducted at baseline after administration of the PET tracer to measure initial receptor availability.[9]
-
Drug Administration: Participants received a single oral dose of bexotegrast, ranging from 60 mg to 320 mg.[9]
-
Post-Dose Scan: A second 60-minute dynamic PET/CT scan was performed approximately 4 hours after the bexotegrast dose, coinciding with peak plasma concentrations.[9][10]
-
Pharmacokinetic Sampling: Blood samples were collected to measure total and unbound plasma concentrations of bexotegrast.[9]
-
Data Analysis: Receptor occupancy was calculated from the change in PET tracer uptake (volume of distribution, VT) between the baseline and post-dose scans. The data were fitted to a saturation model to estimate the unbound EC50.[9][10]
Clinical Efficacy and Safety (INTEGRIS-IPF)
The INTEGRIS-IPF trial (NCT04396756) was a Phase 2a, multicenter, randomized, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and exploratory efficacy of bexotegrast in patients with IPF.[6][12]
INTEGRIS-IPF Trial Protocol
-
Design: Participants were randomized in an approximately 3:1 ratio to receive once-daily oral bexotegrast (40 mg, 80 mg, 160 mg, or 320 mg) or a matching placebo for 12 weeks.[12][13]
-
Population: 119 patients with IPF were enrolled. Approximately 80% of participants were on a stable background standard-of-care therapy (pirfenidone or nintedanib).[14]
-
Primary Endpoint: Incidence of treatment-emergent adverse events (TEAEs).[12]
-
Exploratory Efficacy Endpoints:
Quantitative Clinical Efficacy Data (at 12 Weeks)
Bexotegrast demonstrated a dose-dependent, positive effect on exploratory efficacy measures compared to placebo.
| Endpoint | Placebo | Bexotegrast 320 mg | Treatment Effect (vs. Placebo) | Reference |
| Change in FVC (mL) | -110.7 mL (decline) | +29.5 mL (increase) | +140.2 mL | |
| Patients with ≥10% FVCpp Decline | Data not specified | 0% | Trend toward reduction | [6] |
| QLF Score (%) | Increase (worsening) | Decrease (improvement) | Dose-dependent antifibrotic effect | [6] |
| Biomarkers | Increase or stable | Decrease | Decrease observed | [13][15] |
Safety and Tolerability
Bexotegrast was well tolerated across all doses for up to 12 weeks.[6]
-
The rates of TEAEs were similar between the pooled bexotegrast (69.7%) and placebo (67.7%) groups.[6][12]
-
The most common TEAE was diarrhea, which was primarily observed in participants also receiving nintedanib.[6]
-
No drug-related severe or serious adverse events (SAEs) were reported in the 320 mg group.
Conclusion
Bexotegrast hydrochloride is a potent, dual-selective inhibitor of αvβ1 and αvβ6 integrins that targets a key activation step in the profibrotic TGF-β pathway. Preclinical data demonstrate its ability to inhibit TGF-β signaling and reduce fibrotic gene expression.[4] Clinical studies have confirmed high levels of target receptor occupancy in the lungs of IPF patients at tolerable doses and have shown promising signals of antifibrotic activity, including a statistically significant increase in FVC and improvements in imaging and circulating biomarkers at the 320 mg dose.[9] By selectively inhibiting TGF-β activation at the site of fibrosis, bexotegrast represents a promising therapeutic approach for IPF and other fibrotic diseases.[1][5]
References
- 1. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pliantrx.com [pliantrx.com]
- 6. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. air.unimi.it [air.unimi.it]
- 15. Pliant Therapeutics Reports Positive Phase 2a Trial Results for Bexotegrast in Idiopathic Pulmonary Fibrosis [synapse.patsnap.com]
Bexotegrast Hydrochloride (PLN-74809): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bexotegrast (B10830806) hydrochloride (PLN-74809) is an investigational, orally bioavailable, dual-selective inhibitor of the αvβ1 and αvβ6 integrins. These integrins are key mediators in the activation of transforming growth factor-beta (TGF-β), a central profibrotic cytokine. By targeting the activation of TGF-β specifically in fibrotic tissues, Bexotegrast represents a promising therapeutic approach for fibroproliferative diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of Bexotegrast for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and Primary Sclerosing Cholangitis (PSC).
Introduction
Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF) and Primary Sclerosing Cholangitis (PSC), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. A key driver of this pathological process is the overactivation of Transforming Growth Factor-beta (TGF-β). Systemic inhibition of TGF-β has been challenging due to its pleiotropic effects and potential for toxicity. Bexotegrast (PLN-74809) offers a targeted approach by inhibiting the αvβ1 and αvβ6 integrins, which are upregulated in fibrotic tissues and are crucial for the localized activation of latent TGF-β.[1][2] This localized inhibition is hypothesized to offer a favorable safety profile while effectively reducing fibrosis.[2]
Discovery and Medicinal Chemistry
The discovery of Bexotegrast stemmed from medicinal chemistry efforts focused on identifying potent and selective small molecule inhibitors of αv integrins. The structure-activity relationships (SAR) of related β-amino acid derivatives have been explored to optimize potency and selectivity for αvβ1 and αvβ6.[3][4] While the specific synthesis of Bexotegrast hydrochloride is proprietary, related patents describe the general synthetic strategies for this class of compounds, often involving the coupling of a substituted quinazoline (B50416) amine with a functionalized amino acid derivative.[5][6][7][8]
Chemical Structure:
-
Systematic Name: (2S)-4-[--INVALID-LINK--amino]-2-(quinazolin-4-ylamino)butanoic acid hydrochloride
-
Molecular Formula: C₂₇H₃₆N₆O₃ · xHCl
-
Molecular Weight: 492.61 g/mol (free base)[9]
Mechanism of Action
Bexotegrast is a dual-selective inhibitor of the αvβ1 and αvβ6 integrins.[10] These integrins are cell surface receptors that bind to the arginine-glycine-aspartate (RGD) motif within the latency-associated peptide (LAP) of the latent TGF-β complex.[11][12] This binding event induces a conformational change in the LAP, leading to the release and subsequent activation of mature TGF-β. Activated TGF-β then binds to its receptors on the cell surface, initiating a downstream signaling cascade, primarily through the SMAD pathway, which results in the transcription of profibrotic genes.[1]
Bexotegrast competitively inhibits the binding of αvβ1 and αvβ6 to the LAP, thereby preventing the activation of TGF-β.[11][12] This targeted inhibition occurs predominantly in tissues where these integrins are overexpressed, such as in the fibrotic lungs of IPF patients and the cholestatic liver of PSC patients.[1][11]
Preclinical Development
In Vitro Studies
Bexotegrast has demonstrated potent and selective inhibition of αvβ1 and αvβ6 integrins in various in vitro assays.
Table 1: In Vitro Potency of Bexotegrast
| Assay Type | Target | IC50 / Kd | Reference |
| Ligand Binding | αvβ1 | Kd: 3.4 nM | [9] |
| Ligand Binding | αvβ6 | Kd: 5.7 nM | [9] |
| TGF-β Activation | αvβ1-mediated | IC50: 19.2 nM | [13] |
| TGF-β Activation | αvβ6-mediated | IC50: 29.8 nM | [13] |
| Cell Adhesion to LAP (Normal Human Bronchial Epithelial Cells) | αvβ6 | IC50: 39.3 nM | [14] |
| Cell Adhesion to LAP (Normal and IPF Human Lung Fibroblasts) | αvβ1 | IC50: 24.4 - 26.1 nM | [14] |
A common method to assess integrin-mediated TGF-β activation involves a co-culture system.
-
Cell Culture: Maintain integrin-expressing cells (e.g., CHO cells transfected with human αvβ1 or αvβ6) and TGF-β reporter cells (e.g., mink lung epithelial cells, TMLC, which contain a luciferase reporter gene under the control of a TGF-β-responsive promoter).[13][15]
-
Co-culture: Seed the integrin-expressing cells and reporter cells together in a multi-well plate.
-
Treatment: Add varying concentrations of Bexotegrast or a vehicle control to the co-culture.
-
Incubation: Incubate the cells for a defined period to allow for TGF-β activation and subsequent luciferase expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the amount of activated TGF-β.[15]
In Vivo Studies
The efficacy of Bexotegrast has been evaluated in the bleomycin-induced pulmonary fibrosis model, a standard preclinical model for IPF.
-
Induction of Fibrosis: Anesthetized mice receive a single intratracheal instillation of bleomycin (B88199) to induce lung injury and subsequent fibrosis.[16]
-
Treatment: A therapeutic dosing regimen is typically initiated several days after bleomycin administration to model treatment of established fibrosis. Bexotegrast or a vehicle control is administered orally, once or twice daily.
-
Monitoring: Animals are monitored for body weight changes and clinical signs.
-
Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), animals are euthanized. Lungs are harvested for analysis, which may include:
-
Histopathology: Lung sections are stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Collagen Quantification: The total lung collagen content is measured, often using a hydroxyproline (B1673980) assay.
-
Gene Expression Analysis: Quantitative PCR is used to measure the expression of profibrotic genes (e.g., Col1a1, Acta2).
-
Preclinical Pharmacokinetics and Safety
Preclinical studies have demonstrated that Bexotegrast is orally bioavailable. Good Laboratory Practice (GLP) toxicology studies are a standard part of preclinical development to assess the safety profile of a drug candidate before human trials.[17] While detailed proprietary data is not publicly available, the progression of Bexotegrast to clinical trials indicates an acceptable preclinical safety and pharmacokinetic profile.
Clinical Development
Bexotegrast has been evaluated in several clinical trials for IPF and PSC.
Idiopathic Pulmonary Fibrosis (IPF)
This Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study evaluated the safety, tolerability, and pharmacokinetics of Bexotegrast in patients with IPF.[11][18][19][20]
Table 2: INTEGRIS-IPF Study Design
| Parameter | Description |
| Phase | 2a |
| Study Design | Randomized, double-blind, placebo-controlled, dose-ranging |
| Population | Patients with IPF (FVC ≥45% predicted) |
| Intervention | Bexotegrast (40 mg, 80 mg, 160 mg, 320 mg) or placebo, once daily |
| Treatment Duration | At least 12 weeks |
| Background Therapy | Permitted (nintedanib or pirfenidone) |
| Primary Endpoint | Incidence of treatment-emergent adverse events (TEAEs) |
| Secondary Endpoint | Pharmacokinetics |
| Exploratory Endpoints | Change from baseline in Forced Vital Capacity (FVC), Quantitative Lung Fibrosis (QLF) score, and biomarkers (e.g., PRO-C3, ITGB6) |
Key Findings:
-
Safety and Tolerability: Bexotegrast was generally well-tolerated at all doses up to 320 mg.[11][12] The incidence of TEAEs was similar between the Bexotegrast and placebo groups.[11][12] The most common TEAE was diarrhea, which was more frequent in patients also receiving nintedanib.[11]
-
Pharmacokinetics: Bexotegrast demonstrated dose-proportional increases in plasma concentrations.[21][22]
-
Efficacy (Exploratory):
Table 3: Select Efficacy Results from INTEGRIS-IPF (12 Weeks)
| Dose Group | Change in FVC from Baseline (mL) |
| Placebo | -110.7 |
| 320 mg Bexotegrast | +29.5 |
Note: Data are from the 320 mg cohort at 12 weeks.[21]
This open-label study used positron emission tomography (PET) with an αvβ6-specific tracer to confirm target engagement of Bexotegrast in the lungs of IPF patients.[25][26]
Key Findings:
-
Dose- and concentration-dependent receptor occupancy of αvβ6 by Bexotegrast was observed.[25][26]
-
The half-maximal effective concentration (EC50) for unbound Bexotegrast was estimated to be 3.32 ng/mL.[22][25]
-
High levels of receptor occupancy were achieved at clinically relevant doses.
Table 4: Estimated Maximum Receptor Occupancy in Phase 2 PET Study
| Single Dose of Bexotegrast | Estimated Maximum Receptor Occupancy |
| 60 mg | 35% |
| 80 mg | 53% |
| 120 mg | 71% |
| 240 mg | 88% |
| 320 mg | 92% |
Note: Data are from single-dose administration.[22][25]
Primary Sclerosing Cholangitis (PSC)
This Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study is evaluating the safety, tolerability, and pharmacokinetics of Bexotegrast in patients with PSC and suspected liver fibrosis.[27][28][29][30]
Table 5: INTEGRIS-PSC Study Design
| Parameter | Description |
| Phase | 2a |
| Study Design | Randomized, double-blind, placebo-controlled, dose-ranging |
| Population | Patients with PSC and suspected liver fibrosis |
| Intervention | Bexotegrast (40 mg, 80 mg, 160 mg, 320 mg) or placebo, once daily |
| Treatment Duration | 12 weeks (up to 48 weeks in the 320 mg cohort) |
| Primary Endpoint | Incidence of TEAEs |
| Secondary Endpoint | Pharmacokinetics |
| Exploratory Endpoints | Changes in markers of liver fibrosis (e.g., ELF score, PRO-C3), liver biochemistry (e.g., ALP), and liver imaging |
Key Findings (Interim):
-
Safety and Tolerability: Bexotegrast was generally well-tolerated, with a safety profile consistent with that observed in the IPF studies.[28]
-
Efficacy (Exploratory):
-
Bexotegrast treatment led to a reduction in the Enhanced Liver Fibrosis (ELF) score and PRO-C3 levels compared to placebo.[28]
-
Stabilization of alkaline phosphatase (ALP) levels was observed in the Bexotegrast group, in contrast to an increase in the placebo group.
-
MRI imaging suggested improvements in hepatocyte function and bile flow.
-
Conclusion
This compound (PLN-74809) is a promising, orally administered, dual-selective inhibitor of αvβ1 and αvβ6 integrins with a novel mechanism of action that targets the localized activation of TGF-β in fibrotic tissues. Preclinical studies have demonstrated its potent antifibrotic effects. Phase 2a clinical trials in both IPF and PSC have shown a favorable safety and tolerability profile, along with encouraging signals of efficacy. The dose-dependent target engagement confirmed by PET imaging further supports the therapeutic rationale. Ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of Bexotegrast in treating these debilitating fibrotic diseases.
References
- 1. pliantrx.com [pliantrx.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure Activity Relationships of αv Integrin Antagonists for Pulmonary Fibrosis by Variation in Aryl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2019097547A1 - An improved process for the preparation of lifitegrast or salts thereof - Google Patents [patents.google.com]
- 7. CN102391253A - Synthetic technology of azelastine hydrochloride - Google Patents [patents.google.com]
- 8. WO2019026014A1 - Processes for preparation of lifitegrast and intermediates thereof - Google Patents [patents.google.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Potential of αvβ6 and αvβ1 integrin inhibition for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. De novo design of highly selective miniprotein inhibitors of integrins αvβ6 and αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. lovelacebiomedical.org [lovelacebiomedical.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. atsjournals.org [atsjournals.org]
- 21. drughunter.com [drughunter.com]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. bexotegrast (PLN-74809) News - LARVOL Sigma [sigma.larvol.com]
- 25. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phase II INTEGRIS-PSC trial of bexotegrast, an αvβ6/αvβ1 integrin inhibitor, in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pliant Therapeutics Announces Positive Long-Term Data from the INTEGRIS-PSC Phase 2a Trial Demonstrating Bexotegrast was Well Tolerated at 320 mg with Continued Antifibrotic and Anti-Cholestatic Activity Displayed Across Multiple Measures - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 29. Pliant Therapeutics Announces Positive Long-Term Data from the INTEGRIS-PSC Phase 2a Trial Demonstrating Bexotegrast was Well Tolerated at 320 mg with Continued Antifibrotic and Anti-Cholestatic Activity Displayed Across Multiple Measures - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
Bexotegrast Hydrochloride: A Technical Guide to its Downstream Effects on Fibrotic Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexotegrast hydrochloride (PLN-74809) is an investigational, orally bioavailable, dual-selective inhibitor of the αvβ1 and αvβ6 integrins.[1][2] These integrins are key mediators in the activation of transforming growth factor-beta (TGF-β), a central player in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and primary sclerosing cholangitis (PSC).[2][3][4] By targeting the activation of TGF-β specifically in fibrotic tissues, Bexotegrast represents a promising therapeutic approach to halt or potentially reverse the progression of fibrosis.[5][6] This technical guide provides an in-depth overview of the downstream effects of Bexotegrast on fibrotic gene expression, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to generate this evidence.
Mechanism of Action: Targeting the TGF-β Activation Cascade
TGF-β is a pleiotropic cytokine that regulates a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production.[2][7] In fibrotic diseases, TGF-β is overexpressed and hyperactivated, leading to excessive deposition of ECM proteins and subsequent tissue scarring.[7] TGF-β is secreted in a latent form, non-covalently associated with a latency-associated peptide (LAP).[2] The activation of latent TGF-β is a critical step in the fibrotic cascade and is mediated, in part, by the binding of αvβ1 and αvβ6 integrins to an RGD motif within the LAP.[3]
This compound exerts its anti-fibrotic effects by binding to and inhibiting the function of both αvβ1 and αvβ6 integrins.[1][2] This dual inhibition prevents the conformational changes required for the release of active TGF-β from the latent complex.[2] Consequently, the downstream signaling cascade, primarily mediated by the phosphorylation of Smad2 and Smad3, is attenuated.[8] This leads to a reduction in the transcription of pro-fibrotic genes, ultimately decreasing the production of ECM components and mitigating the fibrotic response.[9][10]
Downstream Effects on Fibrotic Gene Expression: Preclinical and Clinical Evidence
Bexotegrast has demonstrated a consistent and dose-dependent reduction in the expression of key pro-fibrotic genes in various experimental models.
Preclinical Data in Human Precision-Cut Lung Slices (PCLS)
Studies using PCLS from patients with IPF and other interstitial lung diseases (ILDs) have provided significant insights into the anti-fibrotic activity of Bexotegrast.[9][10][11]
Table 1: Effect of Bexotegrast on Fibrotic Gene Expression in Human PCLS from non-IPF ILD Patients [10]
| Gene | Function | % Reduction with Bexotegrast | p-value |
| COL1A1 | Collagen Type I Alpha 1 Chain | -63% | <0.0001 |
| COL1A2 | Collagen Type I Alpha 2 Chain | -50% | <0.001 |
| SERPINE1 | Plasminogen Activator Inhibitor-1 (PAI-1) | -44% | <0.001 |
| CTHRC1 | Collagen Triple Helix Repeat Containing 1 | -48% | <0.01 |
In these studies, Bexotegrast significantly reduced the expression of genes involved in collagen synthesis (COL1A1, COL1A2), ECM remodeling (TIMP1), and TGF-β signaling (SERPINE1).[9][10] Furthermore, single nuclei RNA-sequencing (snRNA-Seq) of PCLS has revealed that Bexotegrast specifically downregulates pro-fibrotic gene expression in pathological cell populations, including aberrant basaloid cells and CTHRC1+ fibroblasts.[9][12]
Table 2: Effect of Bexotegrast on Gene Expression in Specific Cell Types in IPF PCLS [9][13]
| Cell Type | Key Genes Downregulated | Biological Process |
| Fibroblasts | COL1A1, TIMP1 | ECM production, TGF-β pathway |
| Aberrant Basaloid Cells | COL1A2, VIM, FN1 | Epithelial-mesenchymal plasticity |
Clinical Data from the INTEGRIS-IPF Trial
The Phase 2a INTEGRIS-IPF trial (NCT04396756) evaluated the safety, tolerability, and exploratory efficacy of Bexotegrast in patients with IPF.[5][7][14] In addition to clinical endpoints, the trial assessed changes in fibrosis-related biomarkers.[1][9][15]
Table 3: Effect of Bexotegrast on Circulating Fibrosis-Related Biomarkers in the INTEGRIS-IPF Trial [9][14]
| Biomarker | Description | Observation |
| ITGB6 | Soluble form of integrin β6 | Significant reduction with Bexotegrast vs. placebo |
| PRO-C3 | N-terminal pro-peptide of type III collagen | Dose-dependent reduction with Bexotegrast vs. placebo |
These biomarker data from the INTEGRIS-IPF trial provide clinical evidence supporting the anti-fibrotic mechanism of action of Bexotegrast observed in preclinical studies.[9][14] A post-hoc analysis identified 13 candidate protein biomarkers of early therapeutic response that were significantly modulated by Bexotegrast.[15]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of Bexotegrast's effects on fibrotic gene expression.
Human Precision-Cut Lung Slices (PCLS) Culture and Treatment
-
Tissue Source: Human lung tissue is obtained from patients with IPF or other ILDs undergoing lung transplantation, following institutional review board approval and informed consent.[10]
-
PCLS Preparation: The lung tissue is inflated with a low-melting-point agarose solution.[16] Once solidified, cylindrical cores are taken and sliced into 200-500 µm thick sections using a vibratome.[16]
-
Culture: The PCLS are cultured on transwell inserts at the air-liquid interface in a serum-free medium.[16]
-
Treatment: PCLS are treated with this compound at various concentrations (e.g., 200 nM) or a vehicle control (DMSO) for a specified duration, typically up to 7 days.[12]
-
Harvesting: Following treatment, PCLS are harvested for downstream analyses, including RNA extraction for gene expression profiling or dissociation for single-cell analysis.
Single Nuclei RNA-Sequencing (snRNA-Seq)
-
Nuclei Isolation: PCLS are minced and homogenized in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and RNase inhibitors to release nuclei. The nuclei are then purified by density gradient centrifugation or fluorescence-activated cell sorting (FACS).[13][17]
-
Library Preparation: Single nuclei are partitioned into nanoliter-scale droplets with uniquely barcoded beads using a microfluidic device (e.g., 10x Genomics Chromium).[13] Reverse transcription, cDNA amplification, and library construction are performed according to the manufacturer's protocol.
-
Sequencing and Data Analysis: The resulting libraries are sequenced on a high-throughput sequencing platform. The raw sequencing data is processed using a standard bioinformatics pipeline (e.g., Cell Ranger) for alignment, barcode demultiplexing, and UMI counting. Downstream analysis, including cell clustering, identification of cell types, and differential gene expression analysis, is performed using software packages such as Seurat or BBrowserX.[9]
NanoString nCounter Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from PCLS using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and quantified.[18]
-
Hybridization: A specified amount of total RNA (e.g., 100 ng) is hybridized with a gene-specific CodeSet (e.g., nCounter Fibrosis Panel) containing a reporter probe and a capture probe for each target gene.[18][19]
-
Sample Processing: The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on a streptavidin-coated cartridge.
-
Data Acquisition and Analysis: The cartridge is scanned on the nCounter Digital Analyzer, which counts the individual fluorescent barcodes for each target molecule. The raw data is normalized using positive controls and housekeeping genes, and differential gene expression is analyzed using the nSolver Analysis Software.[18]
Western Blotting for Phospho-Smad2
-
Protein Extraction: PCLS or cell lysates are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with a primary antibody specific for phosphorylated Smad2 (e.g., anti-pSmad2 Ser465/467) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed for total Smad2 and a loading control (e.g., GAPDH or β-actin) for normalization. Band intensities are quantified using densitometry software.
Immunohistochemistry (IHC) for αvβ6 Integrin
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) lung tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Immunostaining: Sections are blocked with a protein block solution and then incubated with a primary antibody against αvβ6 integrin overnight at 4°C. After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
Visualization and Analysis: The signal is developed using a diaminobenzidine (DAB) substrate, and the sections are counterstained with hematoxylin. The staining intensity and distribution are evaluated by light microscopy.
Conclusion
This compound is a promising anti-fibrotic agent that acts by inhibiting the activation of TGF-β through the dual blockade of αvβ1 and αvβ6 integrins. This targeted mechanism leads to a significant and selective downregulation of pro-fibrotic gene expression in key pathological cell populations within fibrotic tissues. The data from preclinical models, particularly human PCLS, and the biomarker analysis from the INTEGRIS-IPF clinical trial provide a strong rationale for the continued development of Bexotegrast as a novel therapy for fibrotic diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of Bexotegrast and other anti-fibrotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanostring.com [nanostring.com]
- 7. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanostring.com [nanostring.com]
- 9. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pliantrx.com [pliantrx.com]
- 12. pliantrx.com [pliantrx.com]
- 13. researchgate.net [researchgate.net]
- 14. atsjournals.org [atsjournals.org]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Production of High-Purity Cell Suspensions from Human Precision Cut Lung Slices for Single-Cell RNA Sequenc... [protocols.io]
- 17. protocols.io [protocols.io]
- 18. Molecular Differences in Invasive Encapsulated Follicular Variant of Papillary Thyroid Carcinoma (IEFVPTC) and Infiltrative Follicular Variant of Papillary Thyroid Carcinoma (IFVPTC): The Role of Extracellular Matrix [mdpi.com]
- 19. nanostring.com [nanostring.com]
Bexotegrast Hydrochloride: A Technical Guide on its Attenuation of Myofroblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bexotegrast (B10830806) hydrochloride (PLN-74809) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the αvβ1 and αvβ6 integrins. These integrins are key mediators in the activation of transforming growth factor-beta (TGF-β), a central cytokine in the pathogenesis of fibrotic diseases. By selectively targeting these integrins, bexotegrast effectively blocks the upstream activation of TGF-β, thereby inhibiting the differentiation of fibroblasts into contractile, collagen-producing myofibroblasts. This targeted approach has shown significant promise in preclinical models of fibrosis and in clinical trials for idiopathic pulmonary fibrosis (IPF), demonstrating a reduction in fibrotic activity and a favorable safety profile. This technical guide provides an in-depth overview of the mechanism of action of bexotegrast, quantitative data from key preclinical and clinical studies, and detailed protocols for relevant experimental assays.
Mechanism of Action: Targeting the Integrin-Mediated Activation of TGF-β
Myofibroblast differentiation is a critical event in the progression of fibrotic diseases, characterized by the transition of quiescent fibroblasts into activated, α-smooth muscle actin (α-SMA)-expressing cells with enhanced contractile and extracellular matrix (ECM)-producing capabilities. A primary driver of this pathological process is the cytokine TGF-β.
Bexotegrast hydrochloride exerts its anti-fibrotic effects by intervening at a critical upstream point in the TGF-β signaling cascade. TGF-β is secreted in a latent, inactive form, bound to the Latency-Associated Peptide (LAP). The activation of latent TGF-β is a key regulatory step, and the αvβ1 and αvβ6 integrins play a pivotal role in this process. These integrins, which are upregulated in fibrotic tissues, bind to an RGD motif within the LAP, inducing a conformational change that releases active TGF-β.[1][2]
Bexotegrast is a dual inhibitor of αvβ1 and αvβ6 integrins, effectively preventing their interaction with the latent TGF-β complex.[3][4][5] This inhibition blocks the release of active TGF-β, thereby preventing its binding to the TGF-β receptor type II (TGFβRII) and the subsequent recruitment and phosphorylation of the TGF-β receptor type I (TGFβRI, also known as ALK5). Consequently, the downstream signaling cascade involving the phosphorylation of Smad2 and Smad3 is suppressed.[4][6] The phosphorylated Smad2/3 complex, which would normally translocate to the nucleus to induce the expression of pro-fibrotic genes, is not formed. This leads to a reduction in the expression of key markers of myofibroblast differentiation, such as α-SMA, and a decrease in the synthesis and deposition of ECM components, including collagen type I.[3][4]
Signaling Pathway Diagram
Caption: Bexotegrast inhibits αvβ1 and αvβ6 integrins, blocking TGF-β activation and subsequent myofibroblast differentiation.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| Binding Affinity (Kd) | αvβ1 Integrin | 3.4 nM | [3] |
| αvβ6 Integrin | 5.7 nM | [3] | |
| IC50 (TGF-β Activation) | αvβ1-induced | 19.2 nM | [3][4] |
| αvβ6-induced | 29.8 nM | [3][4] | |
| IC50 (Adhesion Assay) | αvβ6 Integrin | 39.3 nM | [3] |
| Effect on Gene Expression | COL1A1 mRNA (human PCLSs, 1.82 µM) | 54% reduction | [3] |
| Col1a1 mRNA (mouse PCLSs, 1.82 µM) | 71% reduction | [3] | |
| COL3A1 mRNA (human PCLSs) | 30% reduction (p < 0.001) | [4] | |
| SERPINE1 mRNA (human PCLSs) | 39% reduction (p < 0.001) | [4] | |
| TIMP1 mRNA (human PCLSs) | 26% reduction (p < 0.05) | [4] | |
| Effect on Smad2 Phosphorylation | ~50% reduction | [3] |
PCLSs: Precision-Cut Lung Slices
Table 2: Phase 2a INTEGRIS-IPF Clinical Trial Data (12 Weeks)
| Parameter | Bexotegrast Dose | Change from Baseline | Placebo | Reference |
| Forced Vital Capacity (FVC) | 40 mg | -46.1 mL | -74.1 mL | [7] |
| 80 mg | +24.6 mL | -74.1 mL | [7] | |
| 160 mg | -25.1 mL | -74.1 mL | [7] | |
| Pooled Bexotegrast Groups | -15.1 mL | -74.1 mL | [7] | |
| Quantitative Lung Fibrosis (QLF) Score (%) | 40 mg | +3.15% | +1.15% | [7] |
| 80 mg | +0.70% | +1.15% | [7] | |
| 160 mg | 0.00% | +1.15% | [7] |
Experimental Protocols
In Vitro Assessment of Myofibroblast Differentiation
This protocol describes a general workflow for assessing the effect of bexotegrast on TGF-β1-induced myofibroblast differentiation in primary human lung fibroblasts (HLFs).
Caption: A typical workflow for evaluating bexotegrast's effect on myofibroblast differentiation in vitro.
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium (FGM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human TGF-β1
-
This compound
-
Cell culture plates (6-well, 24-well, 96-well)
-
Reagents for downstream analysis (see specific protocols below)
-
Cell Culture: Culture HLFs in FGM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed HLFs into appropriate culture plates at a density that allows for sub-confluent growth during the experiment.
-
Serum Starvation: Once cells reach approximately 70-80% confluency, replace the growth medium with low-serum medium (e.g., 0.1% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Add TGF-β1 (e.g., 5 ng/mL) to the culture medium to induce myofibroblast differentiation.
-
Include appropriate controls: vehicle control (DMSO), TGF-β1 only, and bexotegrast only.
-
-
Incubation: Incubate the cells for the desired time period (typically 24-72 hours) to allow for myofibroblast differentiation and ECM protein expression.
-
Sample Collection:
-
For protein analysis (Western blot, immunofluorescence), wash the cells with ice-cold PBS and lyse them in appropriate lysis buffer.
-
For collagen secretion analysis (Sircol assay), collect the cell culture supernatant.
-
For gene expression analysis (qPCR), lyse the cells in a suitable lysis buffer for RNA extraction.
-
Western Blot for α-SMA and Fibronectin
-
Cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-α-SMA, anti-fibronectin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA, fibronectin, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Immunofluorescence Staining for α-SMA
-
Cells grown on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 10% goat serum in PBS)
-
Primary antibody: anti-α-SMA
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-α-SMA primary antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Sircol Soluble Collagen Assay
-
Cell culture supernatants
-
Sircol Dye Reagent
-
Acid-Salt Wash Reagent
-
Alkali Reagent
-
Collagen standard
-
Microcentrifuge tubes
-
Microplate reader
-
Sample Preparation: Collect the cell culture supernatants. If necessary, concentrate the samples.
-
Standard Curve: Prepare a standard curve using the provided collagen standard.
-
Dye Binding: Add Sircol Dye Reagent to the standards and samples. Mix and incubate at room temperature for 30 minutes to allow the dye to bind to the collagen.
-
Centrifugation: Centrifuge the tubes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant and wash the pellet with Acid-Salt Wash Reagent.
-
Elution: Dissolve the pellet in Alkali Reagent to release the bound dye.
-
Measurement: Transfer the samples to a 96-well plate and measure the absorbance at 555 nm using a microplate reader.
-
Calculation: Determine the collagen concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound represents a targeted therapeutic approach for fibrotic diseases by inhibiting the dual upstream activators of TGF-β, the αvβ1 and αvβ6 integrins. The quantitative data from both in vitro and clinical studies strongly support its potent anti-fibrotic activity, specifically in attenuating myofibroblast differentiation and collagen deposition. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the effects of bexotegrast and other anti-fibrotic compounds. The promising clinical data, coupled with a well-defined mechanism of action, positions bexotegrast as a significant advancement in the potential treatment of idiopathic pulmonary fibrosis and other fibrotic conditions.
References
- 1. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pliantrx.com [pliantrx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pliant Therapeutics Announces Positive Safety and Efficacy Data from Phase 2a INTEGRIS-IPF Clinical Trial of PLN-74809 in Patients with Idiopathic Pulmonary Fibrosis - Pliant Therapeutics, Inc. [ir.pliantrx.com]
Methodological & Application
Application Notes and Protocols for Bexotegrast Hydrochloride in a Bleomycin-Induced Mouse Model of Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bexotegrast hydrochloride (PLN-74809) is a potent and selective dual inhibitor of the αvβ6 and αvβ1 integrins. These integrins are key regulators of the activation of transforming growth factor-beta (TGF-β), a central mediator in the pathogenesis of fibrosis. In fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), the expression of αvβ6 and αvβ1 is upregulated in lung epithelial cells and fibroblasts, respectively. By inhibiting these integrins, Bexotegrast blocks the release of active TGF-β, thereby impeding downstream pro-fibrotic signaling pathways and reducing collagen deposition.[1][2]
The bleomycin-induced lung fibrosis model in mice is a widely used and well-characterized preclinical model that recapitulates many of the key features of human IPF. This model is instrumental in evaluating the efficacy of potential anti-fibrotic therapies. These application notes provide detailed protocols for the use of this compound in this model, based on published preclinical data.
Mechanism of Action: Inhibition of TGF-β Activation
Bexotegrast targets the initial step in the pro-fibrotic cascade by preventing the activation of latent TGF-β. Integrins αvβ6 and αvβ1 on the surface of epithelial cells and fibroblasts, respectively, bind to the latency-associated peptide (LAP) of the latent TGF-β complex. This binding induces a conformational change that releases the active TGF-β molecule, allowing it to bind to its receptor (TGF-βR) and initiate downstream signaling through the phosphorylation of Smad proteins (Smad2/3). Phosphorylated Smad complexes then translocate to the nucleus and induce the transcription of pro-fibrotic genes, leading to collagen deposition and tissue scarring. Bexotegrast competitively inhibits the binding of αvβ6 and αvβ1 to the LAP, thus preventing TGF-β activation and the subsequent fibrotic response.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of Bexotegrast in the bleomycin-induced mouse model of lung fibrosis.
Table 1: In Vivo Efficacy of Bexotegrast (Therapeutic Dosing) [1]
| Treatment Group | Dose (oral, BID) | Treatment Schedule | Outcome Measure | Result |
| Vehicle | - | Day 7 to Day 21 | Interstitial Fibrillar Collagen | Baseline Fibrosis |
| Bexotegrast | 100 mg/kg | Day 7 to Day 21 | Interstitial Fibrillar Collagen | Dose-dependent, significant reduction vs. vehicle |
| Bexotegrast | 250 mg/kg | Day 7 to Day 21 | Interstitial Fibrillar Collagen | Dose-dependent, significant reduction vs. vehicle |
| Bexotegrast | 500 mg/kg | Day 7 to Day 21 | Interstitial Fibrillar Collagen | Dose-dependent, significant reduction vs. vehicle |
| Vehicle | - | Day 7 to Day 21 | Smad3 Phosphorylation | Elevated pSmad3 |
| Bexotegrast | 100, 250, 500 mg/kg | Day 7 to Day 21 | Smad3 Phosphorylation | Dose-dependent blockade |
Table 2: In Vivo Efficacy of Bexotegrast (Prophylactic Dosing) [3]
| Treatment Group | Dosing | Treatment Schedule | Outcome Measure | Result |
| Bexotegrast | Oral or minipump | Day 1 to Day 14 | Total Lung Hydroxyproline (B1673980) | ~40% reduction |
| Bexotegrast | Oral or minipump | Day 1 to Day 14 | Collagen Gene Expression | ~40% reduction |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin (B88199).
Materials:
-
Bleomycin sulfate (B86663)
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device (e.g., MicroSprayer)
Procedure:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Suspend the anesthetized mouse on a surgical board at a 60-70 degree angle.
-
Visualize the trachea via the oral cavity and carefully insert the tip of the intratracheal instillation device.
-
Administer a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline (total volume of 50 µL).
-
Monitor the mice during recovery from anesthesia. House the animals with free access to food and water.
-
The inflammatory phase of lung injury typically occurs within the first 7 days, followed by the development of fibrosis, which is well-established by day 14 and peaks around day 21.
Administration of this compound
Bexotegrast can be administered prophylactically or therapeutically.
a) Prophylactic Treatment Protocol: [3]
-
Prepare a formulation of this compound suitable for oral gavage or delivery via osmotic minipump.
-
Initiate Bexotegrast administration on Day 1, following bleomycin instillation.
-
Continue daily or continuous administration until the study endpoint (e.g., Day 14).
b) Therapeutic Treatment Protocol: [1]
-
Prepare a formulation of this compound for oral gavage.
-
On Day 7 post-bleomycin instillation, when the fibrotic process is established, begin oral administration of Bexotegrast.
-
Administer Bexotegrast twice daily (BID) at the desired doses (e.g., 100, 250, 500 mg/kg).
-
Continue treatment until the study endpoint (e.g., Day 21).
Assessment of Fibrosis
a) Hydroxyproline Assay for Collagen Quantification:
-
At the study endpoint, euthanize the mice and harvest the lungs.
-
Homogenize the whole lung tissue.
-
Hydrolyze the lung homogenate (e.g., using 6N HCl at 110°C for 18-24 hours).
-
Use a colorimetric assay to determine the hydroxyproline content, which is a direct measure of collagen deposition.
b) Histological Analysis (Ashcroft Score):
-
Fix one lung lobe in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and section.
-
Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen.
-
Score the extent of fibrosis using the modified Ashcroft scoring system, a semi-quantitative method to assess the severity of lung fibrosis.
c) Second Harmonic Generation (SHG) Imaging: [1]
-
For a more quantitative assessment of fibrillar collagen, perform SHG imaging on unstained lung tissue sections.
-
Use morphometric analysis of the SHG signal to quantify the area of interstitial fibrillar collagen deposition.
d) Western Blot for Smad3 Phosphorylation: [1]
-
Prepare protein lysates from lung tissue homogenates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated Smad3 (pSmad3) and total Smad3.
-
Use a secondary antibody and a suitable detection system to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of pSmad3 to total Smad3 as a measure of TGF-β pathway activation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the therapeutic efficacy of Bexotegrast in the bleomycin-induced mouse model.
References
- 1. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
Bexotegrast Hydrochloride: Dose-Response Assays in Primary Human Lung Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bexotegrast (B10830806) hydrochloride (PLN-74809) is a potent, orally bioavailable, dual-selective inhibitor of the αvβ1 and αvβ6 integrins. These integrins are key mediators in the activation of transforming growth factor-beta (TGF-β), a central regulator of fibrosis. In the context of pulmonary fibrosis, elevated expression of αvβ6 on epithelial cells and αvβ1 on fibroblasts contributes to excessive collagen deposition and tissue stiffening. By targeting these integrins, bexotegrast hydrochloride offers a promising therapeutic strategy to attenuate the progression of fibrotic lung diseases such as idiopathic pulmonary fibrosis (IPF).
These application notes provide a summary of the in vitro dose-response characteristics of this compound in primary human lung cells and detailed protocols for key experimental assays.
Mechanism of Action
This compound competitively binds to αvβ1 and αvβ6 integrins, preventing their interaction with the latency-associated peptide (LAP) of TGF-β. This inhibition blocks the conformational change required for the release and activation of mature TGF-β. Consequently, downstream pro-fibrotic signaling pathways, including the phosphorylation of SMAD2/3 and the subsequent upregulation of fibrotic genes, are suppressed.
Quantitative Data Summary
The following tables summarize the dose-response data for this compound in various in vitro and ex vivo assays relevant to primary human lung cells.
Table 1: this compound Potency in Mechanistic Assays
| Parameter | Assay System | IC50 / Kd | Reference |
| Binding Affinity (Kd) | αvβ6 Integrin | 5.7 nM | [1] |
| αvβ1 Integrin | 3.4 nM | [1] | |
| TGF-β Activation | αvβ6-induced | 29.8 nM | [1] |
| αvβ1-induced | 19.2 nM | [1] | |
| Cell Adhesion | αvβ6-mediated adhesion to LAP | 39.3 nM | [1] |
Table 2: Dose-Dependent Effects of this compound on Fibrotic Endpoints
| Endpoint | Cell/Tissue Type | Bexotegrast Concentration | Effect | Reference |
| COL1A1 mRNA Expression | Human Precision-Cut Lung Slices (PCLS) | 1.82 µM | 54% reduction | [1] |
| Col1a1 mRNA Expression | Mouse PCLS (fibrotic) | 1.82 µM | Up to 71% reduction | [1] |
| SMAD2 Phosphorylation | Not specified | ~1.82 µM | ~50% reduction | [1] |
Experimental Protocols
The following are detailed protocols for conducting dose-response assays with this compound in primary human lung fibroblasts.
Protocol 1: Culture and Treatment of Primary Human Lung Fibroblasts
-
Cell Culture:
-
Culture primary human lung fibroblasts (HLFs) in Fibroblast Growth Medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells at 80-90% confluency. For experiments, use cells between passages 3 and 8.
-
-
Induction of Fibrotic Phenotype:
-
Seed HLFs in appropriate culture plates (e.g., 6-well plates for RNA/protein, 24-well plates for collagen assays).
-
Once cells reach 80-90% confluency, reduce the serum concentration of the medium to 0.5% FBS for 24 hours to induce quiescence.
-
Induce a fibrotic phenotype by treating the cells with recombinant human TGF-β1 (typically 2-5 ng/mL) in low-serum medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Concurrently with TGF-β1 stimulation, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 24-48 hours for gene expression, 48-72 hours for collagen deposition).
-
Protocol 2: Quantitative PCR (qPCR) for Pro-fibrotic Gene Expression
-
RNA Isolation:
-
Following treatment, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., COL1A1, ACTA2, ITGB6) and a housekeeping gene (e.g., GAPDH, B2M).
-
A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 3: Hydroxyproline Assay for Total Collagen Deposition
-
Sample Preparation:
-
After the treatment period, collect the cell culture supernatant and/or lyse the cell layer.
-
Hydrolyze the samples by adding an equal volume of 12 M HCl and incubating at 120°C for 3 hours in pressure-tight vials.
-
-
Assay Procedure:
-
Transfer a small volume (e.g., 10-50 µL) of the hydrolyzed sample to a 96-well plate.
-
Evaporate the samples to dryness under vacuum or in a 60°C oven.
-
Prepare a standard curve using a hydroxyproline standard.
-
Add Chloramine T reagent to each well and incubate at room temperature for 5 minutes.
-
Add DMAB reagent to each well and incubate at 60°C for 90 minutes.
-
Measure the absorbance at 560 nm.
-
-
Data Analysis:
-
Calculate the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.
-
The amount of hydroxyproline is directly proportional to the amount of collagen.
-
Protocol 4: Western Blot for Protein Expression
-
Protein Extraction and Quantification:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, Collagen I, pSMAD2/3, total SMAD2/3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Conclusion
This compound effectively inhibits the activation of TGF-β and subsequent pro-fibrotic responses in primary human lung cells in a dose-dependent manner. The protocols outlined above provide a framework for researchers to further investigate the cellular and molecular mechanisms of bexotegrast and to evaluate its potential as a therapeutic agent for pulmonary fibrosis. The provided quantitative data serves as a benchmark for designing and interpreting these in vitro studies.
References
Application Note: Western Blot Protocol for Detecting pSMAD2/3 Inhibition by Bexotegrast Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for performing a Western blot to detect and quantify the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3) in cell lysates following treatment with Bexotegrast hydrochloride. Bexotegrast is a selective inhibitor of αvβ1 and αvβ6 integrins, which are key activators of latent Transforming Growth Factor-beta (TGF-β)[1][2][3]. By blocking TGF-β activation, Bexotegrast is expected to reduce the downstream phosphorylation of SMAD2 and SMAD3, a critical event in fibrotic signaling pathways[4][5]. This protocol covers cell culture and treatment, protein extraction using a phosphorylation-preserving lysis buffer, immunoblotting, and data analysis.
Signaling Pathway and Mechanism of Action
Transforming Growth Factor-beta (TGF-β) is a central mediator of fibrosis[6]. Its signaling cascade begins when active TGF-β binds to its receptors, leading to the phosphorylation of receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3[5][7]. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of profibrotic genes[5]. This compound is an investigational drug that dually inhibits αvβ1 and αvβ6 integrins[1][3]. These integrins are crucial for converting latent TGF-β into its active form[2][6]. By inhibiting these integrins, Bexotegrast blocks TGF-β activation, thereby preventing the subsequent phosphorylation of SMAD2/3 and downstream profibrotic signaling[1][8].
Experimental Workflow
The overall experimental process involves treating cells with Bexotegrast, preparing cell lysates while preserving protein phosphorylation, quantifying protein concentration, separating proteins by size using SDS-PAGE, transferring them to a membrane, and finally detecting the target proteins (pSMAD2/3, total SMAD2/3, and a loading control) using specific antibodies.
Materials and Reagents
Reagents:
-
Cell Culture Medium (e.g., DMEM) and Fetal Bovine Serum (FBS)
-
TGF-β1 (positive control)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Phospho-Safe Lysis Buffer: (e.g., RIPA buffer supplemented with phosphatase and protease inhibitors). A recommended recipe includes 50mM Tris-HCl (pH 7.8), 150mM NaCl, 0.5% NP-40, with freshly added protease inhibitor cocktail, and phosphatase inhibitors like sodium fluoride (B91410) (NaF), β-glycerophosphate, and sodium orthovanadate (Na3VO4)[9][10].
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
4x Laemmli Sample Buffer
-
Tris-Glycine SDS-PAGE Gels
-
SDS-PAGE Running Buffer
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST. Avoid using milk as it contains phosphoproteins that can increase background[11].
-
Primary and Secondary Antibodies (see Table 1)
-
Enhanced Chemiluminescence (ECL) Substrate
Equipment:
-
Cell culture incubator, hoods, flasks/plates
-
Microcentrifuge
-
Spectrophotometer
-
SDS-PAGE and Western blot apparatus
-
Chemiluminescence imaging system
Detailed Experimental Protocol
Step 1: Cell Culture and Treatment
-
Seed appropriate cells (e.g., A549 lung epithelial cells, lung fibroblasts) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for a predetermined time (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation[12][13]. Include an unstimulated control group.
Step 2: Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold phospho-safe lysis buffer (containing freshly added protease and phosphatase inhibitors) to each well[11].
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Step 3: Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentrations with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
Step 4: SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane onto a Tris-Glycine SDS-PAGE gel (e.g., 10%).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Ensure the membrane is pre-activated with methanol.
Step 5: Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against pSMAD2/3 (diluted in 5% BSA/TBST) overnight at 4°C (see Table 1 for suggested dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Step 6: Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To ensure accurate normalization, the same blot should be stripped and reprobed for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the pSMAD2/3 signal to the total SMAD2/3 signal, and then normalize this ratio to the loading control to account for any variations in protein loading.
Data Presentation and Interpretation
Quantitative data should be organized into tables for clear comparison. The primary antibodies, their sources, and recommended working dilutions are critical for reproducibility.
Table 1: Recommended Antibodies for Western Blot
| Target Protein | Supplier | Catalog No. (Example) | Recommended Dilution | Molecular Weight |
|---|---|---|---|---|
| Phospho-SMAD2/3 (Ser465/467, Ser423/425) | Cell Signaling Tech. | #8828 | 1:1000 | 55-60 kDa |
| Phospho-SMAD2/3 (Ser423/425) | Santa Cruz Biotech. | sc-11769 | 1:200 - 1:1000 | 55-60 kDa |
| Total SMAD2/3 | Cell Signaling Tech. | #8685 | 1:1000 | 55-60 kDa |
| GAPDH (Loading Control) | Cell Signaling Tech. | #5174 | 1:1000 - 1:2000 | ~37 kDa |
| Anti-rabbit IgG, HRP-linked (Secondary) | Cell Signaling Tech. | #7074 | 1:2000 - 1:5000 | N/A |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
The results of the densitometry analysis can be presented in a table to show the dose-dependent effect of this compound on TGF-β1-induced SMAD2/3 phosphorylation.
Table 2: Example Quantitative Densitometry Data
| Treatment Group | Bexotegrast (µM) | pSMAD2/3 Intensity | Total SMAD2/3 Intensity | GAPDH Intensity | Normalized pSMAD2/3 Ratio* |
|---|---|---|---|---|---|
| Unstimulated Control | 0 | 105 | 8500 | 15000 | 0.01 |
| TGF-β1 Stimulated | 0 | 5500 | 8450 | 14900 | 1.00 |
| TGF-β1 + Bexotegrast | 0.1 | 4100 | 8550 | 15100 | 0.74 |
| TGF-β1 + Bexotegrast | 1.0 | 2250 | 8500 | 14950 | 0.41 |
| TGF-β1 + Bexotegrast | 10.0 | 850 | 8480 | 15050 | 0.15 |
*Normalized pSMAD2/3 Ratio is calculated as: ((pSMAD2/3 / Total SMAD2/3) / GAPDH) and expressed relative to the TGF-β1 stimulated control.
Expected Outcome: Treatment with this compound is expected to cause a dose-dependent decrease in the level of TGF-β1-induced pSMAD2/3, with little to no change in the expression of total SMAD2/3 or the loading control protein. This result would demonstrate the inhibitory effect of Bexotegrast on the canonical TGF-β signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pliantrx.com [pliantrx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pliant Therapeutics' Bexotegrast: A Breakthrough in Fibrotic ILDs with Game-Changing Mechanism and Imminent Catalysts [ainvest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. inventbiotech.com [inventbiotech.com]
- 12. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative PCR Analysis of Collagen Expression in Response to Bexotegrast Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexotegrast hydrochloride (formerly PLN-74809) is a potent, orally bioavailable, dual-selective inhibitor of integrins αvβ6 and αvβ1.[1][2] These integrins are key mediators in the activation of transforming growth factor-beta (TGF-β), a central regulator of fibrosis.[1][3] In fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), the aberrant activation of TGF-β leads to excessive deposition of extracellular matrix components, most notably collagens, resulting in progressive organ scarring and dysfunction.[3][4] Bexotegrast has demonstrated an antifibrotic effect by blocking this activation cascade, leading to a reduction in pro-fibrotic gene expression, including key collagen genes like COL1A1 and COL3A1.[1][5]
These application notes provide a detailed protocol for utilizing quantitative real-time polymerase chain reaction (qPCR) to assess the efficacy of this compound in modulating collagen gene expression in relevant in vitro models of fibrosis.
Mechanism of Action of this compound
Bexotegrast targets the upstream activation of TGF-β. By inhibiting αvβ6 and αvβ1 integrins, it prevents the release of active TGF-β from its latent complex. This localized inhibition within fibrotic tissues mitigates the downstream pro-fibrotic signaling cascade, leading to a decrease in the expression of genes involved in fibrosis, including those encoding for type I and type III collagen.[1][3][6]
Caption: Bexotegrast inhibits TGF-β activation.
Experimental Protocols
This protocol outlines the steps for treating a relevant cell line (e.g., human lung fibroblasts) with this compound and subsequently quantifying the expression of collagen genes COL1A1 and COL3A1 using qPCR.
I. Cell Culture and Treatment
-
Cell Line: Primary human lung fibroblasts (HLFs) are a clinically relevant model for studying IPF.
-
Culture Conditions: Culture HLFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Fibrotic Phenotype: To mimic fibrotic conditions, starve cells in serum-free media for 24 hours, followed by stimulation with a pro-fibrotic agent such as TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
Bexotegrast Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., DMSO) concurrently with or prior to TGF-β1 stimulation.
II. RNA Extraction and Reverse Transcription
-
RNA Isolation: Following treatment, wash cells with PBS and lyse using a suitable lysis buffer (e.g., from an RNA extraction kit). Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit according to the manufacturer's protocol.
III. Quantitative PCR (qPCR)
-
Primer Design/Selection: Use pre-validated qPCR primers for the target genes (COL1A1, COL3A1) and at least two stable reference genes. For studies in human lung fibroblasts, suitable reference genes include GAPDH, ACTB, SDHA, and POLR2A.[7][8] Commercially available, pre-designed primer assays are recommended to ensure specificity and efficiency (e.g., from OriGene Technologies or Integrated DNA Technologies).[9][10]
Gene Forward Primer (5'-3') Reverse Primer (5'-3') COL1A1 GTCCCAGAAAGAAAGTACAAGGG GATGGAGGGGCCGGACTCG COL3A1 Commercially available Commercially available GAPDH CAGCCTCGTCCCGTAGACAA CAATCTCCACTTTGCCACTGC ACTB Commercially available Commercially available -
qPCR Reaction Mix: Prepare the qPCR reaction mix as follows (for a 20 µL reaction):
| Component | Volume (µL) | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 250 nM |
| Reverse Primer (10 µM) | 0.5 | 250 nM |
| cDNA Template (diluted) | 2 | 10-100 ng |
| Nuclease-Free Water | 7 | - |
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | 65-95 | Increment | 1 |
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the Bexotegrast-treated samples to the vehicle-treated control.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Relative Expression of Collagen Genes Following Bexotegrast Treatment
| Treatment Group | Concentration (nM) | Relative COL1A1 Expression (Fold Change) | Standard Deviation | p-value | Relative COL3A1 Expression (Fold Change) | Standard Deviation | p-value |
| Vehicle Control | 0 | 1.00 | ± 0.12 | - | 1.00 | ± 0.15 | - |
| Bexotegrast | 0.1 | 0.85 | ± 0.10 | > 0.05 | 0.88 | ± 0.11 | > 0.05 |
| Bexotegrast | 1 | 0.62 | ± 0.08 | < 0.05 | 0.65 | ± 0.09 | < 0.05 |
| Bexotegrast | 10 | 0.35 | ± 0.05 | < 0.01 | 0.40 | ± 0.06 | < 0.01 |
| Bexotegrast | 100 | 0.21 | ± 0.04 | < 0.001 | 0.25 | ± 0.05 | < 0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Mandatory Visualizations
Caption: Experimental workflow for qPCR analysis.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of collagen gene expression in response to treatment with this compound. The use of qPCR is a sensitive and reliable method to evaluate the anti-fibrotic potential of this compound in a relevant cellular context. Adherence to best practices in experimental design, execution, and data analysis is crucial for obtaining accurate and reproducible results. The provided protocols and visualizations serve as a guide for researchers in the field of fibrosis and drug development.
References
- 1. pliantrx.com [pliantrx.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pliantrx.com [pliantrx.com]
- 7. Identification of suitable reference genes for normalization of reverse transcription quantitative real-time PCR (RT-qPCR) in the fibrotic phase of the bleomycin mouse model of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. origene.com [origene.com]
Bexotegrast Hydrochloride: Application and Protocols for Studying TGF-beta Activation in Co-culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexotegrast (B10830806) hydrochloride (also known as PLN-74809) is a potent, orally available small molecule that acts as a dual selective inhibitor of the αvβ6 and αvβ1 integrins.[1][2][3] These integrins are key mediators in the activation of transforming growth factor-beta (TGF-β), a central player in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and primary sclerosing cholangitis (PSC).[4][5][6] Bexotegrast hydrochloride inhibits the function of these integrins, thereby blocking the activation of TGF-β1 and preventing the subsequent downstream signaling that leads to the proliferation of fibroblasts and excessive collagen deposition.[1][4][5] Preclinical and clinical studies have demonstrated its antifibrotic effects, making it a valuable tool for studying the mechanisms of fibrosis and for the development of novel anti-fibrotic therapies.[7][8][9]
These application notes provide detailed protocols for utilizing this compound in co-culture models of epithelial and fibroblast cells to investigate its inhibitory effects on TGF-β activation and fibrotic processes.
Mechanism of Action: Inhibition of TGF-β Activation
TGF-β is a master regulator of fibrosis.[6] It is secreted in a latent form, complexed with Latency-Associated Peptide (LAP).[5] The activation of latent TGF-β is a critical step in the fibrotic cascade. Integrins, particularly αvβ6 expressed on epithelial cells and αvβ1 on fibroblasts, play a crucial role in this activation process by binding to the RGD motif within LAP and inducing a conformational change that releases active TGF-β.[4][5][6]
This compound directly targets and inhibits αvβ6 and αvβ1 integrins, preventing their interaction with the latent TGF-β complex.[1][5] This targeted inhibition blocks the release of active TGF-β, thereby suppressing the downstream signaling cascade that includes the phosphorylation of SMAD2/3 proteins and the subsequent transcription of pro-fibrotic genes.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Target | Value | Reference |
| IC50 (TGF-β Activation) | αvβ6 | 29.8 nM | [10] |
| IC50 (TGF-β Activation) | αvβ1 | 19.2 nM | [10] |
| Kd (Binding Affinity) | αvβ6 | 5.7 nM | [2] |
| Kd (Binding Affinity) | αvβ1 | 3.4 nM | [2] |
Table 2: In Vivo Receptor Occupancy of Bexotegrast (Single Dose in IPF Patients)
| Bexotegrast Dose | Maximum Receptor Occupancy (%) | Reference |
| 60 mg | 35% | [11][12] |
| 80 mg | 53% | [11][12] |
| 120 mg | 71% | [11][12] |
| 240 mg | 88% | [11][12] |
| 320 mg | 92% | [11][12] |
Experimental Protocols
Protocol 1: Epithelial-Fibroblast Co-culture Model for Studying Fibrosis
This protocol describes the establishment of a co-culture system using lung epithelial cells and fibroblasts to mimic the cellular interactions involved in pulmonary fibrosis.
Materials:
-
Human lung epithelial cells (e.g., A549 or primary bronchial epithelial cells)
-
Human lung fibroblasts (e.g., MRC-5 or primary lung fibroblasts)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)
-
Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
TGF-β1 (recombinant human)
Procedure:
-
Fibroblast Seeding: Seed human lung fibroblasts in the bottom of a 24-well plate at a density of 2 x 10^4 cells/well. Culture for 24 hours to allow for attachment.
-
Epithelial Cell Seeding: Seed human lung epithelial cells on the apical side of the Transwell® inserts at a density of 5 x 10^4 cells/insert in a separate plate. Culture for 24-48 hours to form a monolayer.
-
Co-culture Assembly: Carefully transfer the Transwell® inserts containing the epithelial cell monolayer into the 24-well plate containing the attached fibroblasts.
-
Induction of Fibrosis: To induce a fibrotic response, add recombinant human TGF-β1 (e.g., 5 ng/mL) to the co-culture medium.
-
Bexotegrast Treatment: Treat the co-cultures with varying concentrations of this compound (e.g., 10 nM to 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the co-culture plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis: After incubation, collect the cell lysates and conditioned media for downstream analysis as described in the subsequent protocols.
Protocol 2: Western Blot for Phosphorylated SMAD2/3
This protocol is for assessing the activation of the TGF-β signaling pathway by measuring the levels of phosphorylated SMAD2/3.
Materials:
-
Cell lysates from the co-culture experiment
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells from both the Transwell® inserts and the bottom wells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated SMAD2/3 to total SMAD2/3 and the loading control.
Protocol 3: Immunofluorescence for Alpha-Smooth Muscle Actin (α-SMA)
This protocol is for visualizing the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.
Materials:
-
Co-culture plates with cells grown on coverslips in the bottom wells
-
4% paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-α-SMA
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-α-SMA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and visualize the staining using a fluorescence microscope.
Protocol 4: Quantification of Collagen Deposition (Picro-Sirius Red Staining)
This protocol is for quantifying the amount of collagen deposited by fibroblasts in the co-culture.
Materials:
-
Co-culture plates
-
Picro-Sirius Red solution
-
0.1 N HCl
-
Microplate reader
Procedure:
-
Cell Fixation: Fix the cells in the bottom wells with methanol (B129727) for 10 minutes.
-
Staining: Stain the fixed cells with Picro-Sirius Red solution for 1 hour.
-
Washing: Wash the wells extensively with distilled water to remove unbound dye.
-
Elution: Elute the bound dye with 0.1 N HCl.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the amount of collagen.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of αvβ6 and αvβ1 integrin-mediated TGF-β activation in fibrotic processes. The provided protocols offer a framework for utilizing bexotegrast in epithelial-fibroblast co-culture models to assess its anti-fibrotic potential. These in vitro models, in conjunction with the analytical methods described, can provide crucial insights into the mechanisms of fibrosis and aid in the development of novel therapeutic strategies.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. pliantrx.com [pliantrx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Co-culture Model to Study the Effect of Kidney Fibroblast-p90RSK on Epithelial Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TGFβ Release Co-culture Assay [en.bio-protocol.org]
- 7. Development of a multi-analysis model using an epithelial-fibroblast co-culture system as an alternative to animal testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pliantrx.com [pliantrx.com]
- 12. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexotegrast Hydrochloride: Application Notes and Protocols for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration and dosage of bexotegrast (B10830806) hydrochloride (PLN-74809) in preclinical animal models of fibrosis. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this novel dual integrin inhibitor.
Mechanism of Action
Bexotegrast hydrochloride is an orally active, potent, and selective dual inhibitor of the αvβ6 and αvβ1 integrins.[1][2] These integrins are crucial in the activation of transforming growth factor-beta (TGF-β), a key cytokine in the pathogenesis of fibrosis.[3][4][5] By inhibiting αvβ6 on epithelial cells and αvβ1 on fibroblasts, bexotegrast blocks the release of active TGF-β, thereby reducing downstream pro-fibrotic signaling and collagen deposition in tissues like the lungs.[3][4][5][6]
Signaling Pathway
The mechanism of action of bexotegrast involves the inhibition of TGF-β activation, a central pathway in fibrosis. A simplified representation of this pathway is provided below.
Preclinical Animal Studies: Data Summary
The following table summarizes the available quantitative data from preclinical studies using bexotegrast in a bleomycin-induced mouse model of pulmonary fibrosis.
| Animal Model | Administration Route | Dosage | Dosing Regimen | Key Findings | Reference |
| C57BL/6 Mice | Oral | 100, 250, and 500 mg/kg | Twice daily from Day 7 to Day 21 post-bleomycin challenge | Dose-dependent, significant reduction in interstitial fibrillar collagen deposition. Dose-dependently blocked Smad3 phosphorylation. | [2][7] |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol provides a generalized methodology for inducing pulmonary fibrosis in mice using bleomycin (B88199) and for evaluating the efficacy of this compound.
Materials
-
This compound
-
Vehicle for bexotegrast (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[7]
-
Bleomycin sulfate (B86663)
-
Sterile saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Oral gavage needles
-
Surgical tools for intratracheal instillation
-
Tissue collection and processing reagents (e.g., formalin, RNA stabilization solution)
Experimental Workflow
Procedure
-
Animal Acclimatization and Grouping:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., Sham + Vehicle, Bleomycin + Vehicle, Bleomycin + Bexotegrast low dose, Bleomycin + Bexotegrast mid dose, Bleomycin + Bexotegrast high dose).
-
-
Induction of Pulmonary Fibrosis (Day 0):
-
Anesthetize the mice.
-
Surgically expose the trachea and intratracheally instill a single dose of bleomycin sulfate (e.g., 3 units/kg) dissolved in sterile saline. The sham group will receive sterile saline only.
-
Allow the mice to recover from anesthesia.
-
-
This compound Administration (e.g., Day 7-21):
-
Prepare this compound in a suitable vehicle. A sample formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Administer bexotegrast or vehicle to the respective groups via oral gavage twice daily, starting from day 7 and continuing until day 21 post-bleomycin instillation.
-
-
Endpoint Analysis (Day 21):
-
Euthanize the mice and collect lung tissues.
-
For histopathology, fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and stain with Masson's trichrome to assess collagen deposition.
-
For biochemical analysis, homogenize a portion of the lung tissue to measure hydroxyproline content as an indicator of total collagen.
-
For gene expression analysis, store a lung lobe in an RNA stabilization solution for subsequent RNA extraction and quantitative PCR (qPCR) analysis of pro-fibrotic genes (e.g., Col1a1, Acta2).
-
For analysis of signaling pathways, lung tissue can be processed for Western blotting to detect levels of phosphorylated Smad2/3.
-
Concluding Remarks
The preclinical data available to date suggest that this compound is a promising therapeutic agent for fibrotic diseases. The provided protocols and data summary serve as a foundation for further investigation into its efficacy and mechanism of action in various animal models. Researchers should optimize dosages and treatment regimens based on the specific model and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pliantrx.com [pliantrx.com]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bexotegrast (PLN-74809) | Integrin | 2376257-44-0 | Invivochem [invivochem.com]
Application Notes and Protocols: Sircol Assay for Collagen Quantification in Bexotegrast Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexotegrast (B10830806) hydrochloride (PLN-74809) is an investigational drug that has shown promise in treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF)[1][2]. It functions as a potent and selective dual inhibitor of the αvβ6 and αvβ1 integrins[3][4][5]. This inhibition blocks the activation of transforming growth factor-beta (TGF-β), a key signaling molecule that promotes fibrosis and excessive collagen deposition[2][6]. Consequently, accurate quantification of collagen is a critical endpoint in preclinical and clinical studies of Bexotegrast.
The Sircol™ Soluble Collagen Assay is a widely used quantitative dye-binding method for the analysis of soluble and newly synthesized collagens[7]. This colorimetric assay is a valuable tool for assessing the anti-fibrotic efficacy of Bexotegrast in both in vitro and in vivo experimental models. These application notes provide detailed protocols for utilizing the Sircol assay to measure collagen content in samples treated with Bexotegrast hydrochloride.
Mechanism of Action of this compound
Bexotegrast targets the activation of TGF-β, a central regulator of fibrosis. By inhibiting αvβ6 and αvβ1 integrins, Bexotegrast prevents the release of active TGF-β from its latent complex. This disruption of the signaling cascade leads to a downstream reduction in the expression of profibrotic genes, including those responsible for collagen synthesis, ultimately decreasing the deposition of collagen in tissues[8][9][10].
Bexotegrast Signaling Pathway
Quantitative Data Summary
While direct Sircol assay data from Bexotegrast clinical trials is not publicly available, related quantitative data on collagen reduction has been reported. A Phase 2a clinical trial in IPF patients demonstrated that Bexotegrast treatment for 12 weeks led to a reduction in total lung collagen as measured by 68Ga-CBP8 positron emission tomography (PET) imaging[11][12][13][14].
| Treatment Group | Change in Total Lung Collagen (Mean) | Method | Duration | Reference |
| Bexotegrast (160 mg) | -1.2% in top quartile of whole-lung standardized uptake value | 68Ga-CBP8 PET Imaging | 12 weeks | [12] |
| Placebo | +6.6% in top quartile of whole-lung standardized uptake value | 68Ga-CBP8 PET Imaging | 12 weeks | [12] |
Note: This data is from a PET imaging study, not a Sircol assay. However, it provides quantitative evidence of Bexotegrast's effect on collagen deposition.
Experimental Protocols: Sircol™ Soluble Collagen Assay
The following protocols are adapted from the manufacturer's instructions for the Sircol™ Soluble Collagen Assay (Biocolor) and are suitable for experiments involving this compound. The assay is based on the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of soluble collagen[15][16].
Sample Preparation
The appropriate sample preparation method depends on the experimental model.
A. In Vitro Cell Culture Supernatants:
-
Culture cells (e.g., fibroblasts) to the desired confluence and treat with various concentrations of this compound or vehicle control for the specified duration.
-
Collect the cell culture medium.
-
Centrifuge the medium at 10,000 x g for 10 minutes to remove cells and debris.
-
The clear supernatant is now ready for the Sircol assay. If collagen concentration is expected to be low (<10 µg/ml), a concentration step may be necessary as per the kit's instructions[7].
B. In Vitro Extracellular Matrix (ECM) from Cell Culture:
-
After treating cultured cells with Bexotegrast, remove the cell culture medium.
-
Wash the cell layer gently with phosphate-buffered saline (PBS).
-
To extract the soluble collagen from the ECM, add 0.5 M acetic acid containing 0.1 mg/ml pepsin to the cell layer and incubate overnight at 4°C with gentle shaking[17].
-
Collect the acetic acid/pepsin solution containing the solubilized collagen.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any insoluble material.
-
The supernatant is ready for analysis.
C. In Vivo Tissue Samples (e.g., lung, liver, skin):
-
Excise the tissue of interest from animals treated with Bexotegrast or vehicle.
-
Weigh the wet tissue.
-
Mince the tissue into small pieces.
-
Homogenize the tissue in 0.5 M acetic acid containing 0.1 mg/ml pepsin (e.g., 10-20 volumes of acid/pepsin solution to tissue weight)[16][17].
-
Incubate the homogenate overnight at 4°C with constant gentle agitation.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes.
-
Collect the supernatant, which contains the acid-pepsin soluble collagen, for analysis.
Sircol Assay Protocol (Microplate Format)
This protocol is based on the Sircol™ 2.0 assay.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ilexlife.com [ilexlife.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pliant Therapeutics' Bexotegrast: A Breakthrough in Fibrotic ILDs with Game-Changing Mechanism and Imminent Catalysts [ainvest.com]
- 10. bexotegrast (PLN-74809) News - LARVOL Sigma [sigma.larvol.com]
- 11. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 12. Dual αvβ6 and αvβ1 Inhibition over 12 Weeks Reduces Active Type I Collagen Deposition in Individuals with Idiopathic Pulmonary Fibrosis: A Phase 2, Double-Blind, Placebo-controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pliant Therapeutics Reports Positive Phase 2a Trial Results for Bexotegrast in Idiopathic Pulmonary Fibrosis [synapse.patsnap.com]
- 14. Pliant Therapeutics Announces Positive Topline Data from a Phase 2a Collagen PET Imaging Clinical Trial of Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 15. biovendor.com [biovendor.com]
- 16. interchim.fr [interchim.fr]
- 17. Sircol collagen assay. [bio-protocol.org]
Application Notes and Protocols: PET Imaging for Assessing Bexotegrast Hydrochloride Target Engagement in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexotegrast hydrochloride (PLN-74809) is a potent, orally bioavailable, dual-selective inhibitor of the αvβ6 and αvβ1 integrins.[1][2] These integrins are key mediators in the activation of transforming growth factor-beta (TGF-β), a central regulator of fibrosis.[1][3] In diseases such as idiopathic pulmonary fibrosis (IPF), the upregulation of these integrins on epithelial cells and fibroblasts leads to excessive collagen deposition and progressive lung scarring.[1][4] this compound is under investigation as a therapeutic agent for IPF and other fibrotic diseases.[5][6]
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be utilized to quantify the engagement of a drug with its intended target in vivo.[7] This is achieved by using a radiolabeled tracer that specifically binds to the target of interest. By measuring the displacement of the tracer following administration of the therapeutic drug, researchers can determine the degree of target occupancy. For Bexotegrast, an αvβ6-specific PET tracer, [18F]FP-R01-MG-F2, has been used to confirm target engagement in the lungs of patients with IPF.[3][8]
These application notes provide a detailed overview and protocols for utilizing PET imaging to assess the in vivo target engagement of this compound.
Signaling Pathway of this compound
This compound functions by inhibiting the αvβ6 and αvβ1 integrins, which in turn prevents the activation of latent TGF-β. This disruption of the signaling cascade ultimately aims to reduce the downstream effects of TGF-β, such as fibroblast proliferation and collagen deposition, which are hallmarks of fibrosis.
Quantitative Data Summary
The following tables summarize the quantitative data from a Phase 2, open-label clinical trial (NCT04072315) assessing Bexotegrast target engagement in patients with IPF.[3][8][9]
Table 1: Dose-Dependent Receptor Occupancy of Bexotegrast
| Bexotegrast Single Dose (mg) | Estimated Maximum Receptor Occupancy (%) |
| 60 | 35 |
| 80 | 53 |
| 120 | 71 |
| 240 | 88 |
| 320 | 92 |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value |
| Unbound Bexotegrast Half Maximal Effective Concentration (EC50) | 3.32 ng/mL |
Experimental Protocols
Patient Population and Dosing
A study was conducted on adult patients diagnosed with idiopathic pulmonary fibrosis.[3][8] Participants received up to two single oral doses of this compound, with doses ranging from 60 mg to 320 mg.[3][8] The drug was administered with or without the patient's existing background IPF therapy (pirfenidone or nintedanib).[3][8]
PET Imaging Protocol
The following protocol outlines the key steps for assessing αvβ6 integrin occupancy using PET imaging with the [18F]FP-R01-MG-F2 tracer.
a. Baseline PET/CT Scan:
-
A baseline 60-minute dynamic PET-computed tomography (CT) scan is performed on each participant.[3][8]
-
The scan is initiated after the administration of the αvβ6-specific PET probe, [18F]FP-R01-MG-F2.[3][8]
b. Bexotegrast Administration:
-
A single oral dose of this compound (ranging from 60 to 320 mg) is administered to the participant.[3][8]
c. Post-Dose PET/CT Scan:
-
Approximately 4 hours after the administration of Bexotegrast, a second 60-minute dynamic PET/CT scan is conducted.[3][8][9]
-
This scan also follows the administration of the [18F]FP-R01-MG-F2 PET probe.[3][8]
d. Image Analysis and Receptor Occupancy Calculation:
-
The uptake of the PET tracer is quantified to determine the regional PET volume of distribution (VT).[8]
-
The change in VT values between the baseline and post-dose scans is used to estimate the αvβ6 receptor occupancy by Bexotegrast.[3][8]
Pharmacokinetic Analysis
-
Blood samples are collected from participants to determine the total and unbound plasma concentrations of Bexotegrast.[8]
-
These pharmacokinetic data are then correlated with the receptor occupancy data obtained from the PET scans.[8]
Logical Relationship for Target Engagement Assessment
The assessment of target engagement relies on the competitive binding of Bexotegrast and the PET tracer to the αvβ6 integrin. An effective engagement of Bexotegrast will result in a reduced binding of the radiotracer, which is quantifiable by PET imaging.
Conclusion
PET imaging with an αvβ6-specific tracer provides a powerful and non-invasive method to quantitatively assess the in vivo target engagement of this compound in the lungs of patients with idiopathic pulmonary fibrosis.[8][10] The data generated from such studies are crucial for confirming the mechanism of action, guiding dose selection for later-phase clinical trials, and understanding the pharmacokinetic/pharmacodynamic relationship of this novel therapeutic agent.[3][8] The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals working in the field of fibrotic diseases.
References
- 1. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pliant Therapeutics' Bexotegrast: A Breakthrough in Fibrotic ILDs with Game-Changing Mechanism and Imminent Catalysts [ainvest.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bexotegrast Hydrochloride for Primary Fibroblast Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bexotegrast hydrochloride in primary fibroblast culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in fibroblasts?
Bexotegrast (also known as PLN-74809) is an oral, dual-selective inhibitor of the αvβ1 and αvβ6 integrins.[1][2] In the context of fibrosis, fibroblasts have increased expression of the αvβ1 integrin on their surface.[2][3] This integrin plays a key role in the activation of transforming growth factor-beta (TGF-β), a master regulator of fibrosis.[1][4] Bexotegrast binds to the αvβ1 integrin on fibroblasts, preventing it from activating latent TGF-β.[1][2] This targeted inhibition of TGF-β activation at the site of fibrosis helps to reduce the downstream signaling that leads to fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition.[3][4]
Q2: What is a recommended starting concentration of this compound for primary fibroblast culture experiments?
Based on preclinical studies using precision-cut lung slices (PCLS) from patients with idiopathic pulmonary fibrosis (IPF), a concentration of 200 nM Bexotegrast has been shown to be effective in reducing the expression of pro-fibrotic genes.[2] This is a good starting point for dose-response experiments in primary fibroblast cultures. It is recommended to perform a dose-response study (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What is the typical duration of treatment with Bexotegrast in vitro?
In studies with PCLS, a treatment duration of 7 days has been used to observe significant anti-fibrotic effects.[5] The optimal duration will depend on the specific assay and the biological question being addressed. For shorter-term signaling studies, a few hours of treatment may be sufficient, while for longer-term matrix deposition assays, several days of treatment will likely be necessary.
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock solution should be diluted to the final desired concentration in your cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Experimental Protocols
Protocol 1: Assessment of Collagen Production in Primary Fibroblasts using Sircol™ Collagen Assay
This protocol provides a method for quantifying soluble collagen production by primary fibroblasts treated with this compound.
Materials:
-
Primary human fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound
-
TGF-β1 (or other profibrotic stimulus)
-
Sircol™ Soluble Collagen Assay kit
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Seed primary fibroblasts in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in fibroblast growth medium. Allow the cells to adhere and grow for 24 hours at 37°C and 5% CO₂.
-
Serum Starvation (Optional but Recommended): To synchronize the cells and reduce baseline collagen production, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 12-24 hours.
-
Treatment:
-
Prepare fresh medium containing the desired concentrations of this compound and/or a profibrotic stimulus like TGF-β1 (a common concentration to induce fibrosis is 5 ng/mL).
-
Include the following controls:
-
Vehicle control (medium with the same concentration of DMSO as the highest Bexotegrast concentration)
-
Positive control (medium with TGF-β1 only)
-
Negative control (medium only)
-
-
Aspirate the serum-starvation medium and add 100 µL of the treatment or control media to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well. This supernatant contains the secreted soluble collagen.
-
Collagen Quantification: Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay to quantify the amount of collagen in the collected supernatants. This typically involves precipitating the collagen with the Sircol dye reagent, centrifuging to pellet the collagen-dye complex, and then solubilizing the bound dye for spectrophotometric measurement.
-
Data Analysis: Create a standard curve using the collagen standard provided in the kit. Use the standard curve to determine the concentration of collagen in each sample. Normalize the collagen concentration to the cell number or total protein content in each well if there are concerns about treatment effects on cell proliferation.
Data Presentation
| Parameter | Value | Reference |
| Mechanism of Action | Dual selective inhibitor of αvβ1 and αvβ6 integrins | [1][2] |
| Target Pathway | Inhibition of TGF-β activation | [1][4] |
| Effective In Vitro Concentration | 200 nM (in PCLS) | [2] |
| In Vitro Treatment Duration | 7 days (in PCLS) | [5] |
| Solubility | Soluble in DMSO |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low cell viability or cell detachment after Bexotegrast treatment | - High concentration of Bexotegrast leading to cytotoxicity.- High concentration of DMSO in the final culture medium.- Sub-optimal culture conditions (e.g., over-confluency, nutrient depletion). | - Perform a dose-response experiment to determine the optimal non-toxic concentration of Bexotegrast for your specific fibroblasts.- Ensure the final DMSO concentration is ≤ 0.1%.- Maintain a healthy, sub-confluent culture and ensure regular media changes.[6] |
| No significant reduction in fibrotic markers (e.g., collagen, α-SMA) | - Bexotegrast concentration is too low.- Insufficient treatment duration.- Fibroblasts are not adequately stimulated to produce a fibrotic response.- Inactivated Bexotegrast due to improper storage. | - Increase the concentration of Bexotegrast in a dose-dependent manner.- Extend the treatment duration.- Ensure the positive control (e.g., TGF-β1) shows a robust fibrotic response.- Use fresh aliquots of Bexotegrast stock solution. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors during treatment or assay.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity. |
| Precipitation of Bexotegrast in culture medium | - this compound has limited solubility in aqueous solutions.- The concentration of Bexotegrast exceeds its solubility limit in the culture medium. | - Ensure the DMSO stock solution is fully dissolved before diluting in the medium.- Prepare the final treatment medium fresh before each experiment.- If precipitation is observed at higher concentrations, consider using a lower concentration or a different formulation if available. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pliantrx.com [pliantrx.com]
- 3. Bexotegrast (PLN-74809) for Idiopathic Pulmonary Fibrosis | ILD Collaborative [ildcollaborative.org]
- 4. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pliantrx.com [pliantrx.com]
- 6. researchgate.net [researchgate.net]
Bexotegrast hydrochloride solubility and stability in cell culture media
Welcome to the technical support center for Bexotegrast hydrochloride (PLN-74809). This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is highly soluble in DMSO, and stock solutions can be prepared at concentrations as high as 99 mg/mL.[1][4] For most cell culture applications, a stock solution of 10 mM in DMSO is a convenient concentration.
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is reported to be soluble in water at 99 mg/mL.[1][4] However, for cell culture applications, it is standard practice to first dissolve the compound in an organic solvent like DMSO before making further dilutions in aqueous-based cell culture media.
Q3: How should I store this compound powder and its stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of the compound.
-
Powder: Store the solid compound at -20°C for up to 2 years.[1]
-
Stock Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1] Some suppliers suggest that stock solutions stored at -80°C can be used within 6 months.[2]
Q4: What is a typical working concentration of this compound for cell culture experiments?
A4: The optimal working concentration will vary depending on the cell type and the specifics of your experiment. However, published research has utilized Bexotegrast at a concentration of 200 nM for treating precision-cut lung slices in culture for 7 days.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q5: How stable is this compound in cell culture media?
A5: There is limited published data on the stability of this compound in various cell culture media. However, its use in a 7-day cell culture experiment suggests it retains its activity for at least this duration under standard culture conditions (37°C, 5% CO2).[5] For long-term experiments, it is advisable to change the media with freshly diluted compound every 2-3 days to ensure a consistent concentration. If stability in your specific medium is a concern, we recommend performing a stability study. Please refer to the troubleshooting guide below for a suggested protocol.
Troubleshooting Guides
Issue 1: Precipitation observed after diluting the DMSO stock solution in cell culture media.
-
Possible Cause 1: The final DMSO concentration is too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation. If your stock solution is at 10 mM, a 1:1000 dilution to a final concentration of 10 µM would result in a final DMSO concentration of 0.1%.
-
-
Possible Cause 2: The aqueous solubility limit in the specific medium is exceeded.
-
Solution: Try preparing an intermediate dilution of the DMSO stock solution in a serum-free medium before adding it to your complete, serum-containing medium. You can also try vortexing or gently warming the medium (to no more than 37°C) during the addition of the compound. If precipitation persists, you may need to lower the final working concentration of this compound.
-
-
Possible Cause 3: Interaction with components in the cell culture medium.
-
Solution: Some media components can interact with the compound, leading to precipitation. If you suspect this is the case, you can perform a solubility test in your specific medium. See the experimental protocol below.
-
Issue 2: Loss of compound activity in long-term experiments.
-
Possible Cause 1: Degradation of the compound in the cell culture medium at 37°C.
-
Solution: For experiments lasting longer than 48-72 hours, it is good practice to replace the medium with fresh medium containing a new dilution of this compound.
-
-
Possible Cause 2: Adsorption of the compound to plasticware.
-
Solution: While less common for small molecules, adsorption to plastic can occur. Using low-protein-binding plates and tubes can help mitigate this.
-
-
Possible Cause 3: Inactivation by cellular metabolism.
-
Solution: The rate of metabolism will be cell-type dependent. If you suspect rapid metabolism, more frequent media changes may be necessary.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 99 | 200.97 |
| Water | 99 | 200.97 |
| Ethanol | 99 | 200.97 |
Data sourced from multiple suppliers.[1][2][4]
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | 2 years |
| Stock Solution in Solvent | -80°C | 1 year |
| Stock Solution in Solvent | -20°C | 1 month |
Data sourced from multiple suppliers.[1][2]
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Create a series of dilutions of the stock solution into your specific cell culture medium (e.g., DMEM, RPMI) to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Ensure the final DMSO concentration is consistent and below 0.5% across all samples.
-
Include a vehicle control (DMSO only) at the same final concentration.
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Visually inspect each solution for any signs of precipitation. For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates.
-
The highest concentration that remains clear is your maximum soluble concentration under those conditions.
Protocol 2: Assessing Stability in Cell Culture Media
-
Prepare a solution of this compound in your cell culture medium at your desired working concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium.
-
Analyze the concentration of the active compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A decrease in the concentration of the parent compound over time indicates instability.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting decision tree for common issues.
References
Managing Bexotegrast hydrochloride cytotoxicity in long-term cell culture
Welcome to the technical support center for Bexotegrast hydrochloride (PLN-74809). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing experiments, with a focus on ensuring cell viability and mitigating potential cytotoxicity in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of αvβ6 and αvβ1 integrins.[1][2] By blocking these integrins, Bexotegrast inhibits the activation of Transforming Growth Factor-beta (TGF-β), a key signaling molecule involved in fibrosis.[1][2][3] This inhibition of TGF-β activation helps to reduce the expression of profibrotic genes and the deposition of extracellular matrix, which are hallmarks of fibrotic diseases.[1][2]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound will depend on the cell type and the specific experimental endpoint. Based on available data, here are some recommended starting points:
-
For inhibition of TGF-β activation: IC50 values are reported to be 29.8 nM for αvβ6-mediated activation and 19.2 nM for αvβ1-mediated activation.[1]
-
For inhibition of cell adhesion: An IC50 of 39.3 nM has been reported for the inhibition of αvβ6 integrin-mediated adhesion.[1]
-
For long-term anti-fibrotic effects: In 7-day studies using precision-cut lung slices, a concentration of 1.82 µM was shown to significantly reduce collagen expression.[1]
We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: Is this compound known to be cytotoxic in cell culture?
A3: Clinical studies have shown that Bexotegrast is generally well-tolerated in vivo.[2] However, all small molecule inhibitors have the potential to exhibit cytotoxicity at high concentrations or with prolonged exposure in vitro. There is limited publicly available data specifically detailing the cytotoxicity of Bexotegrast in long-term cell culture. Therefore, it is crucial to empirically determine the cytotoxic profile for your specific cell line.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: For optimal results and to minimize potential issues with solubility and stability:
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions of the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term cell culture experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 values.[6] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control (media with the same concentration of DMSO as the highest inhibitor concentration).[6] | |
| Compound precipitation. | Visually inspect the culture wells for any precipitate. If observed, consider reducing the concentration or using a different formulation if available. | |
| Inconsistent or no observable anti-fibrotic effect. | Inhibitor concentration is too low. | Increase the concentration of Bexotegrast. Refer to the recommended starting concentrations in the FAQ section. |
| Inhibitor has degraded. | Prepare a fresh stock solution from powder. Ensure proper storage of stock solutions. | |
| Cell line is not responsive. | Confirm that your cell line expresses the αvβ6 and/or αvβ1 integrins. The anti-fibrotic effect of Bexotegrast is dependent on the presence of these targets. | |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition relative to the profibrotic stimulus is critical. Optimize the treatment schedule for your experimental model. | |
| Variability between experiments. | Inconsistent cell health or passage number. | Use cells that are in a consistent growth phase and within a defined passage number range. |
| Inconsistent compound preparation. | Always prepare fresh working dilutions from a properly stored stock solution for each experiment. |
Quantitative Data Summary
| Parameter | Value | Assay/Context | Reference |
| IC50 (αvβ6-mediated TGF-β activation) | 29.8 nM | In vitro biochemical assay | [1] |
| IC50 (αvβ1-mediated TGF-β activation) | 19.2 nM | In vitro biochemical assay | [1] |
| IC50 (αvβ6 integrin-mediated adhesion) | 39.3 nM | Cell-based adhesion assay | [1] |
| Effective Concentration (anti-fibrotic) | 1.82 µM | 7-day culture of precision-cut lung slices | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Resazurin-based Viability Assay
This protocol provides a method to determine the concentration-dependent effect of Bexotegrast on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound
-
Anhydrous DMSO
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well). c. Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the Bexotegrast stock solution in complete culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM). c. Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a plate reader.
-
Data Analysis: a. Subtract the fluorescence of a "medium only" blank from all readings. b. Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the Bexotegrast concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing Bexotegrast cytotoxicity.
Caption: Troubleshooting logic for high cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Bexotegrast - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Bexotegrast Hydrochloride in the Bleomycin Mouse Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bexotegrast hydrochloride in the bleomycin-induced pulmonary fibrosis mouse model. Variability in this model is a common challenge, and this guide aims to provide solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in pulmonary fibrosis?
A1: Bexotegrast (formerly PLN-74809) is an oral, dual-selective inhibitor of the αvβ6 and αvβ1 integrins.[1] These integrins are upregulated on lung epithelial cells and fibroblasts in fibrotic tissue and are key activators of Transforming Growth Factor-beta (TGF-β).[1][2] By blocking these integrins, Bexotegrast prevents the conversion of latent TGF-β to its active form, thereby inhibiting downstream pro-fibrotic signaling pathways that lead to collagen deposition and fibrosis.[1][2]
Q2: Why is the bleomycin (B88199) mouse model so variable?
A2: The bleomycin-induced pulmonary fibrosis model is known for its variability due to several factors:
-
Bleomycin Dose and Administration: The dose of bleomycin is critical. High doses can lead to high mortality and acute inflammation rather than a progressive fibrotic phenotype, while low doses may not induce significant fibrosis.[3][4] The route of administration (intratracheal, intranasal, or intraperitoneal) also significantly impacts the distribution and severity of lung injury.[5]
-
Mouse Strain, Age, and Sex: Different mouse strains exhibit varying sensitivity to bleomycin-induced fibrosis. Age and sex also play a role, with aged male mice often developing more severe fibrosis.
-
Experimental Timeline: The fibrotic response to bleomycin is dynamic, with an initial inflammatory phase followed by a fibrotic phase. The timing of analysis is crucial for observing the desired fibrotic endpoints.
-
Technical Skill: The precision of bleomycin administration, particularly intratracheal instillation, can greatly influence the consistency of the results.
Q3: What are the expected outcomes when treating with Bexotegrast in the bleomycin mouse model?
A3: Preclinical studies suggest that Bexotegrast can attenuate the development of pulmonary fibrosis in the bleomycin mouse model. Expected outcomes include a reduction in collagen deposition in the lungs, as measured by hydroxyproline (B1673980) content, and a decrease in the expression of pro-fibrotic genes.
Q4: Are there known side effects of Bexotegrast in preclinical models?
A4: Clinical trials in humans have shown Bexotegrast to be generally well-tolerated.[2] Preclinical safety studies are conducted as part of drug development, but specific adverse events in the bleomycin mouse model are not extensively detailed in publicly available literature. Researchers should monitor for signs of distress, weight loss, and changes in behavior in treated animals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Mortality in Bleomycin-Treated Groups | Bleomycin dose is too high. | Perform a dose-response study to determine the optimal bleomycin concentration that induces fibrosis with minimal mortality. Doses between 0.05-0.5 U/kg (intratracheal) have been shown to induce fibrosis with no mortality.[3][4] |
| Improper intratracheal administration leading to lung trauma. | Ensure proper training and technique for intratracheal instillation. Consider using a less invasive method like intranasal administration.[5] | |
| Inconsistent Fibrosis Severity | Variability in bleomycin delivery. | Use a microsprayer for intratracheal administration to ensure a more uniform distribution of bleomycin in the lungs. |
| Genetic drift in mouse colony. | Source mice from a reputable vendor and ensure they are age and sex-matched for each experiment. | |
| Timing of endpoint analysis is not optimal. | The fibrotic phase in the single-dose bleomycin model typically peaks around day 14-21. Conduct a time-course experiment to determine the optimal endpoint for your specific experimental conditions. | |
| No Significant Effect of Bexotegrast Treatment | Bexotegrast dose is too low. | While specific in vivo dose-response data is limited, ex vivo studies on mouse lung slices show a dose-dependent effect. Consider a dose-ranging study for Bexotegrast. |
| Timing of treatment initiation is not optimal. | Bexotegrast is expected to be most effective when administered during the active fibrotic phase. Consider both prophylactic (starting at the time of bleomycin administration) and therapeutic (starting after fibrosis is established) treatment regimens. | |
| Issues with drug formulation or administration. | Ensure Bexotegrast is properly formulated for oral administration and that the gavage technique is consistent. | |
| Unexpected Inflammatory Response | Bleomycin dose is too high, leading to a persistent inflammatory state. | Reduce the bleomycin dose to favor a fibrotic response over an acute inflammatory one. |
| Bexotegrast may modulate inflammatory pathways. | Analyze bronchoalveolar lavage fluid (BALF) for inflammatory cell composition and cytokine levels in both treated and untreated groups to understand the immunomodulatory effects of Bexotegrast. |
Data Presentation
The following table summarizes ex vivo data on the effect of Bexotegrast (PLN-74809) on collagen gene expression in precision-cut lung slices from bleomycin-injured mice.
| Treatment Group | Dose (µg/kg) | Relative Col1a1 Gene Expression (Fold Change vs. Vehicle) |
| Bleomycin + Vehicle | - | ~2.5 |
| Bleomycin + PLN-74809 | 100 | ~1.8 |
| Bleomycin + PLN-74809 | 250 | ~1.5 |
| Bleomycin + PLN-74809 | 500 | ~1.2 |
| Data is estimated from a graphical representation in a Pliant Therapeutics presentation and should be considered illustrative. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (Intratracheal Administration)
-
Animal Model: C57BL/6 mice, 8-10 weeks old, male.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Bleomycin Administration:
-
Place the anesthetized mouse in a supine position on an angled board.
-
Visualize the trachea via transillumination of the neck.
-
Carefully insert a 24-gauge catheter into the trachea.
-
Instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5 U/kg) in 50 µL of sterile saline. The optimal dose should be determined in a pilot study.
-
Hold the mouse in a vertical position for a few seconds to ensure the solution enters the lungs.
-
-
Post-Procedure Monitoring: Monitor mice for recovery from anesthesia and for any signs of distress. Provide supportive care as needed.
-
Endpoint Analysis: Euthanize mice at a predetermined time point (e.g., day 14 or 21).
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Dosing: Administer Bexotegrast by oral gavage once daily. The dose and treatment duration should be based on the experimental design.
-
Treatment Regimens:
-
Prophylactic: Begin Bexotegrast administration on the same day as bleomycin instillation (Day 0).
-
Therapeutic: Begin Bexotegrast administration after the establishment of fibrosis (e.g., Day 7 or Day 10).
-
Endpoint Analysis
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Perform total and differential cell counts on the cell pellet.
-
Analyze the supernatant for total protein and cytokine levels.
-
-
Histology:
-
Perfuse the lungs with saline and fix in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin (B1166041) and prepare sections.
-
Stain sections with Masson's trichrome to visualize collagen deposition.
-
Score the severity of fibrosis using the Ashcroft scoring method.
-
-
Hydroxyproline Assay:
-
Harvest a portion of the lung tissue and hydrolyze it in 6N HCl.
-
Measure the hydroxyproline content using a colorimetric assay as a quantitative measure of collagen content.
-
Mandatory Visualizations
Caption: Bexotegrast inhibits TGF-β activation by blocking αvβ6 and αvβ1 integrins.
Caption: Experimental workflow for evaluating Bexotegrast in the bleomycin mouse model.
References
- 1. pliantrx.com [pliantrx.com]
- 2. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pliant Therapeutics Reports Positive Phase 2a Trial Results for Bexotegrast in Idiopathic Pulmonary Fibrosis [synapse.patsnap.com]
- 4. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pliantrx.com [pliantrx.com]
Bexotegrast Hydrochloride Technical Support Center: Enhancing Preclinical Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing Bexotegrast hydrochloride (PLN-74809) in animal models of fibrosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your studies.
Understanding this compound
This compound is a potent and selective dual inhibitor of the αvβ1 and αvβ6 integrins. These integrins are key activators of Transforming Growth Factor-beta (TGF-β), a central regulator of fibrosis. By inhibiting these integrins, Bexotegrast blocks the downstream signaling cascade that leads to excessive extracellular matrix deposition and tissue scarring.[1][2][3]
Mechanism of Action: Inhibiting the TGF-β Pathway
References
- 1. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pliant Therapeutics Presents Data from its Bexotegrast Program at the European Respiratory Society International Congress 2024 - Pliant Therapeutics, Inc. [ir.pliantrx.com]
Addressing background signal in TGF-beta reporter assays with Bexotegrast hydrochloride
Welcome to the technical support center for TGF-β reporter assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly when working with inhibitors like Bexotegrast hydrochloride.
Introduction to this compound
Bexotegrast (also known as PLN-74809) is an investigational drug that functions as a dual selective inhibitor of αvβ1 and αvβ6 integrins.[1][2] These integrins are key activators of latent transforming growth factor-beta (TGF-β).[3][4] By blocking these integrins, Bexotegrast prevents the release of active TGF-β, thereby inhibiting downstream profibrogenic signaling pathways.[1][3] This mechanism is being explored for therapeutic applications in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][3] In a research setting, Bexotegrast is a valuable tool for dissecting the role of integrin-mediated TGF-β activation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during a TGF-β reporter assay, with a focus on issues related to background signal when using inhibitors like Bexotegrast.
Issue 1: High Background Signal in Untreated or Vehicle-Treated Wells
Question: My negative control wells (cells + reporter plasmid, but no TGF-β stimulation) show high luminescence readings. What could be the cause and how can I fix it?
Answer: High basal background can mask the true dynamic range of your assay, making it difficult to accurately quantify inhibition. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| High Basal Promoter Activity | The promoter driving your luciferase reporter (e.g., a TGF-β responsive element like a Smad Binding Element, SBE) may have high intrinsic activity in your chosen cell line.[5] Solution: Test different cell lines (e.g., HEK293T, NIH3T3) to find one with lower basal SBE activity.[5][6] |
| Autocrine TGF-β Signaling | The cell line you are using may produce and secrete its own TGF-β, leading to self-stimulation of the reporter. Solution: Try reducing cell seeding density to minimize the concentration of secreted factors. You can also perform the assay in a serum-free or low-serum medium, as serum contains TGF-β. |
| Constitutive Reporter Expression | A very strong viral promoter (e.g., CMV, SV40) used for a normalization control plasmid (like Renilla luciferase) can sometimes interfere with the experimental reporter.[7] Solution: Use a weaker promoter (e.g., TK) for your normalization control plasmid to reduce potential interference.[7] |
| Reagent or Plate Issues | Reagents can become contaminated, or the assay plates themselves can contribute to background.[5][8] Solution: Use fresh, sterile reagents and pipette tips. For luminescence, always use opaque, white-walled plates to maximize signal and prevent well-to-well crosstalk.[8][9] |
| Instrumentation Settings | Luminometer settings that are too sensitive can amplify background noise.[5] Solution: Reduce the photomultiplier tube (PMT) gain or decrease the signal integration time on your luminometer.[5][10] |
Issue 2: Inconsistent or No Inhibition by this compound
Question: I've added this compound, but I'm not seeing the expected dose-dependent inhibition of TGF-β-induced reporter activity. What's going wrong?
Answer: A lack of inhibitory effect can point to issues with the compound, the experimental setup, or the specific biological context of your assay.
| Potential Cause | Recommended Solution |
| Inappropriate TGF-β Activation Method | Bexotegrast inhibits integrin-mediated activation of latent TGF-β. If you are stimulating your cells with already active recombinant TGF-β, Bexotegrast will not show an effect as its target (the activation step) is bypassed. Solution: Ensure your assay is designed to measure the inhibition of latent TGF-β activation. If you must use active TGF-β, a direct inhibitor of the TGF-β receptor (e.g., an ALK5 inhibitor) would be the appropriate control.[11][12] |
| Compound Degradation | The compound may have degraded due to improper storage or handling. Solution: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Type Lacks Target Integrins | The cell line used may not express sufficient levels of the αvβ1 or αvβ6 integrins that Bexotegrast targets. Solution: Confirm the expression of the target integrins in your cell line of choice via methods like flow cytometry or western blotting. |
| Suboptimal Assay Window | If the TGF-β stimulation is too strong, it can overcome the inhibitory capacity of the compound. Solution: Optimize the concentration of the TGF-β stimulus. Perform a dose-response curve with TGF-β to find the EC50 or EC80 concentration, which typically provides a better window for observing inhibition. |
Signaling Pathways and Experimental Workflow
TGF-β Signaling Pathway and Point of Inhibition
The canonical TGF-β signaling pathway is initiated when active TGF-β binds to its receptors, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[13][14][15] Bexotegrast acts upstream by preventing the activation of latent TGF-β, which is a critical control point in the pathway.
Troubleshooting Workflow for High Background
When encountering high background, a systematic approach can help identify the source of the issue.
Data Presentation
When reporting the inhibitory effects of Bexotegrast, clear and concise tables are essential for comparing results. The data below are for illustrative purposes.
Table 1: Hypothetical Potency of this compound
| Parameter | Value | Cell Line | Assay Condition |
| IC50 (αvβ1-mediated TGF-β activation) | 19.2 nM[2] | Reporter Cells | Latent TGF-β Stimulation |
| IC50 (αvβ6-mediated TGF-β activation) | 29.8 nM[2] | Reporter Cells | Latent TGF-β Stimulation |
| Binding Affinity (Kd) for αvβ1 | 3.4 nM[2] | N/A | Biochemical Assay |
| Binding Affinity (Kd) for αvβ6 | 5.7 nM[2] | N/A | Biochemical Assay |
Experimental Protocols
Protocol: TGF-β/SBE Reporter Assay for Inhibitor Screening
This protocol outlines a typical experiment to measure the inhibition of TGF-β signaling using a Smad Binding Element (SBE)-luciferase reporter.
1. Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SBE-Firefly Luciferase reporter plasmid
-
Control Renilla Luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or similar serum-free medium
-
Recombinant latent human TGF-β1
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Opaque, white, 96-well cell culture plates
2. Cell Seeding:
-
Day 1: Seed 20,000 HEK293T cells per well in a 96-well white plate with 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 until cells are ~70-80% confluent.
3. Transfection:
-
Day 2: For each well, prepare a transfection complex.
-
DNA Mix: In an Eppendorf tube, mix 100 ng of SBE-luciferase plasmid and 10 ng of pRL-TK plasmid in 25 µL of Opti-MEM.
-
Reagent Mix: In a separate tube, add 0.5 µL of transfection reagent to 25 µL of Opti-MEM.
-
Combine the DNA and Reagent mixes, vortex gently, and incubate for 15 minutes at room temperature.
-
-
Add 50 µL of the transfection complex to each well. Gently swirl the plate to mix.
-
Incubate for 24 hours.
4. Treatment:
-
Day 3: Carefully remove the medium.
-
Add 90 µL of fresh, low-serum (0.5% FBS) or serum-free medium to each well.
-
Prepare serial dilutions of this compound. Add 10 µL of the inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate with the inhibitor for 1 hour at 37°C.
-
Add 10 µL of latent TGF-β1 to achieve a final concentration in its EC50-EC80 range. Do not add to negative control wells.
-
Incubate for 18-24 hours.
5. Luciferase Assay:
-
Day 4: Equilibrate the plate and luciferase reagents to room temperature.
-
Remove the medium from the wells. Wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and place on an orbital shaker for 15 minutes.
-
Using a luminometer, inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure Firefly luciferase activity.
-
Next, inject 100 µL of Stop & Glo® Reagent and measure Renilla luciferase activity.
6. Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency.
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pliantrx.com [pliantrx.com]
- 5. benchchem.com [benchchem.com]
- 6. New reagents for improved in vitro and in vivo examination of TGF-β signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 14. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
Technical Support Center: Normalizing Gene Expression Data in Bexotegrast Hydrochloride-Treated Lung Slices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bexotegrast hydrochloride-treated lung slices. The focus is on the critical step of normalizing gene expression data to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect gene expression in lung tissue?
This compound (also known as PLN-74809) is an investigational drug for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3] Its mechanism of action involves the dual inhibition of αvβ6 and αvβ1 integrins.[4][5] These integrins are key activators of Transforming Growth Factor-beta (TGF-β), a central regulator of fibrosis.[6][7] By inhibiting these integrins, Bexotegrast blocks the activation of TGF-β and its downstream profibrogenic signaling pathways.[5][6] This leads to a reduction in the expression of fibrosis-related genes, such as those for collagen.[5][7] A differential gene expression analysis of Bexotegrast in fibrotic human precision-cut lung slices (PCLS) showed a targeted reduction of TGF-β signaling in fibrogenic cells.[8]
Q2: Why is normalization of gene expression data crucial in this experimental setup?
Normalization is a critical step in RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR) to adjust for technical variations that are not related to biological differences between samples.[9] In experiments with Bexotegrast-treated lung slices, variability can be introduced by:
-
Differences in the initial amount of starting RNA.
-
Variations in RNA extraction efficiency.
-
Discrepancies in the efficiency of reverse transcription and PCR amplification.[9]
-
Differences in sequencing depth between samples in RNA-seq.
Proper normalization ensures that observed changes in gene expression are due to the biological effects of Bexotegrast and not technical artifacts, allowing for accurate comparison between treated and control groups.[10]
Q3: Which normalization methods are recommended for RNA-seq data from lung slices?
For RNA-seq data, several normalization methods can be considered. The choice depends on the specific research question.
-
TPM (Transcripts Per Million): This method normalizes for both gene length and sequencing depth, making it suitable for comparing gene expression levels within and between samples.[11]
-
CPM (Counts Per Million): This method normalizes for sequencing depth only and is useful for comparing the expression of the same gene across different samples.
-
RPKM/FPKM (Reads/Fragments Per Kilobase of transcript per Million mapped reads): While widely used, these methods can be biased by highly expressed genes and are considered outdated by some researchers.[11][12]
-
DESeq2 and edgeR Normalization: These methods, often used for differential expression analysis, incorporate more robust normalization strategies (like TMM in edgeR) that account for RNA composition bias.[11]
For general-purpose visualization and comparison of gene expression, TPM is a good choice. For differential expression analysis, the normalization methods built into packages like DESeq2 and edgeR are recommended.
Q4: How do I select and validate appropriate housekeeping genes for qPCR normalization in lung tissue?
The selection of stable housekeeping genes is critical for accurate qPCR normalization.[10] Commonly used housekeeping genes like GAPDH and ACTB (β-actin) can have variable expression in lung tissue, especially under different experimental conditions.[13]
Selection and Validation Process:
-
Candidate Selection: Choose a panel of 8-10 candidate housekeeping genes from the literature that have been shown to be stable in lung tissue. Examples include ACTB, GUSB, RPL13A, IPO8, CIAO1, CNOT4, and SNW1.[13][14]
-
Expression Profiling: Measure the expression levels (Ct values) of these candidate genes across all your experimental samples (control and Bexotegrast-treated).
-
Stability Analysis: Use algorithms like geNorm, NormFinder, and BestKeeper to assess the expression stability of the candidate genes.[14] These tools provide a stability ranking.
-
Optimal Number: Determine the optimal number of housekeeping genes to use for normalization. Often, the geometric mean of the two or three most stable genes provides more accurate normalization than a single gene.[10][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in housekeeping gene expression between replicates. | 1. Pipetting errors during sample preparation or qPCR setup.2. Poor RNA quality or integrity.3. The chosen housekeeping gene is not stably expressed under the experimental conditions. | 1. Ensure careful and consistent pipetting technique. Use master mixes to minimize variability.2. Assess RNA quality and integrity using a Bioanalyzer or similar instrument. Ensure A260/280 and A260/230 ratios are optimal.3. Re-validate your housekeeping genes using a larger panel and stability analysis software (e.g., geNorm, NormFinder).[14] |
| No amplification or late amplification in qPCR. | 1. Poor primer/probe design or degradation.2. Incorrect annealing temperature.3. Presence of PCR inhibitors in the RNA sample. | 1. Check primer/probe integrity and consider redesigning if necessary.2. Optimize the annealing temperature using a gradient PCR.3. Re-purify the RNA samples to remove potential inhibitors. |
| Discrepancy between RNA-seq and qPCR results. | 1. Different normalization methods used for each technique.2. Different transcript variants being detected.3. Low expression of the gene of interest. | 1. Ensure that the normalization strategies are as comparable as possible. For example, if using TPM for RNA-seq, ensure qPCR is normalized to a set of very stable housekeeping genes.2. Design qPCR primers to target the same exons as those quantified in the RNA-seq analysis.3. For genes with low expression, qPCR may be more sensitive. Ensure sufficient sequencing depth in your RNA-seq experiment. |
| "Waterfall" effect in amplification curves. | Incorrect baseline setting in the qPCR software. | Manually adjust the baseline in your qPCR analysis software. The baseline should be set in the early cycles where there is no amplification.[16] |
Experimental Protocols
Protocol 1: Normalization of RNA-seq Data using TPM
-
Quality Control: Assess the quality of your raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome (e.g., human or mouse) using a splice-aware aligner like STAR or HISAT2.
-
Gene Expression Quantification: Obtain raw read counts for each gene using tools like featureCounts or HTSeq.
-
TPM Calculation: a. For each gene, divide the read count by the length of the gene in kilobases to get reads per kilobase (RPK). b. Sum up all the RPK values in a sample. c. Divide the sum by 1,000,000 to get a "per million" scaling factor. d. Divide the RPK value for each gene by the "per million" scaling factor to get the TPM value.
Protocol 2: Normalization of qPCR Data using the ΔΔCt Method with Multiple Housekeeping Genes
-
Housekeeping Gene Validation: Follow the selection and validation process described in the FAQs to identify the 2-3 most stable housekeeping genes for your experimental conditions.
-
qPCR Data Collection: Perform qPCR for your target genes and the validated housekeeping genes on all samples (control and Bexotegrast-treated).
-
Calculate the Geometric Mean of Housekeeping Gene Ct Values: For each sample, calculate the geometric mean of the Ct values of your stable housekeeping genes.
-
Calculate ΔCt: For each sample, subtract the geometric mean of the housekeeping gene Ct values from the Ct value of your target gene.
-
ΔCt = Ct(target gene) - Geometric Mean Ct(housekeeping genes)
-
-
Calculate Average ΔCt for the Control Group: Calculate the average ΔCt for your control (vehicle-treated) samples.
-
Calculate ΔΔCt: For each sample, subtract the average ΔCt of the control group from its ΔCt value.
-
ΔΔCt = ΔCt(sample) - Average ΔCt(control)
-
-
Calculate Fold Change: The normalized fold change in gene expression is calculated as 2-ΔΔCt.
Data Presentation
Table 1: Hypothetical Stability Ranking of Candidate Housekeeping Genes in Lung Slices
| Gene Symbol | geNorm M-value | NormFinder Stability Value |
| RPL13A | 0.25 | 0.18 |
| GUSB | 0.28 | 0.21 |
| ACTB | 0.35 | 0.29 |
| GAPDH | 0.52 | 0.45 |
| TBP | 0.61 | 0.53 |
Lower values indicate higher stability.
Table 2: Comparison of Normalization Methods on a Hypothetical Target Gene (COL1A1)
| Sample | Treatment | Raw Ct | Normalized Fold Change (vs. Control) using ACTB only | Normalized Fold Change (vs. Control) using geometric mean of RPL13A & GUSB |
| 1 | Control | 22.5 | 1.00 | 1.00 |
| 2 | Control | 22.7 | 0.88 | 0.95 |
| 3 | Bexotegrast | 24.1 | 0.35 | 0.48 |
| 4 | Bexotegrast | 24.5 | 0.28 | 0.41 |
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for gene expression analysis.
Caption: Comparison of gene expression normalization strategies.
References
- 1. atsjournals.org [atsjournals.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pliant Therapeutics' Bexotegrast: A Breakthrough in Fibrotic ILDs with Game-Changing Mechanism and Imminent Catalysts [ainvest.com]
- 8. Pliant Therapeutics Presents Data from its Bexotegrast Program at the American Thoracic Society International Conference - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 9. gene-quantification.de [gene-quantification.de]
- 10. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 11. pluto.bio [pluto.bio]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Experimental assessment of robust reference genes for qRT-PCR in lung cancer studies [frontiersin.org]
- 14. Selection and evaluation of stable housekeeping genes for gene expression normalization in carbon nanoparticle-induced acute pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. Gene Expression Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
Bexotegrast hydrochloride interference with common laboratory assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for bexotegrast (B10830806) hydrochloride to interfere with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: Is there any documented evidence of bexotegrast hydrochloride interfering with common laboratory assays?
A: To date, publicly available data from clinical trials and preclinical studies have not reported any specific instances of this compound directly interfering with common clinical laboratory assays. Phase 1 studies in healthy volunteers reported no notable changes in clinical laboratory parameters.[1] Phase 2a trials in patients with idiopathic pulmonary fibrosis (IPF) have shown that bexotegrast is well-tolerated, with diarrhea being the most common treatment-emergent adverse event, particularly when co-administered with nintedanib.[2][3][4] However, the absence of reported interference does not definitively rule out the possibility.
Q2: What is the mechanism of action of this compound?
A: this compound is a potent and selective dual inhibitor of the αvβ1 and αvβ6 integrins.[5][6][7] These integrins play a key role in activating transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[2][8] By inhibiting these integrins, bexotegrast blocks TGF-β activation, thereby reducing the downstream signaling that leads to collagen production and tissue fibrosis.[2][5][8]
Q3: Based on its mechanism of action, what theoretical interferences could be considered?
A: While no specific interferences have been documented, it is prudent to consider theoretical possibilities based on the drug's mechanism of action:
-
TGF-β Signaling Pathway Assays: Given that bexotegrast directly inhibits a key step in TGF-β activation, it will interfere with any functional assays designed to measure the activity of this pathway downstream of integrin activation. This is an expected pharmacological effect rather than an unintended analytical interference.
-
Immunoassays: Bexotegrast is a small molecule and is less likely to cause the type of heterophilic antibody interference commonly seen with biologic drugs.[9][10] However, as with any compound, high concentrations in a sample could theoretically interfere with antibody-antigen binding in some immunoassays through non-specific interactions.[9]
-
Cell-Based Assays: In cell-based assays, bexotegrast will modulate the function of cells expressing αvβ1 and αvβ6 integrins. This is an intended pharmacological effect and should be considered in the experimental design.
Q4: Are there any general considerations for researchers using this compound in experiments with laboratory assays?
A: Yes. Researchers should always consider the potential for interference from any therapeutic agent in their experimental samples. It is good laboratory practice to validate assays in the presence of the compound being studied. This can be done by running spike-and-recovery experiments, where a known amount of the analyte is added to a sample matrix with and without bexotegrast to see if the recovery of the analyte is affected.
Troubleshooting Guides
Issue: Unexpected or Inconsistent Results in Immunoassays
If you are observing unexpected or inconsistent results in immunoassays (e.g., ELISA, western blot) with samples containing bexotegrast, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps:
-
Non-Specific Interference: High concentrations of any compound can sometimes lead to non-specific binding or disruption of antibody-antigen interactions.
-
Dilution Series: Analyze a dilution series of your sample. If the interference is concentration-dependent, the effect should diminish with dilution.
-
Spike-and-Recovery: Add a known concentration of the analyte you are measuring to your sample matrix both with and without bexotegrast. Calculate the percent recovery. A recovery outside of 80-120% may indicate interference.
-
Alternative Assay: If possible, use an alternative assay that employs a different detection method or antibody pair.
-
Issue: Altered Readouts in Cell-Based Assays
If you observe altered cellular responses in the presence of bexotegrast, it is important to distinguish between the intended pharmacological effect and potential off-target or confounding effects.
Potential Cause & Troubleshooting Steps:
-
Pharmacological Effect: Bexotegrast is designed to inhibit αvβ1 and αvβ6 integrin signaling.
-
Control Experiments: Include appropriate controls, such as cells that do not express the target integrins or the use of a structurally unrelated inhibitor for a different pathway to demonstrate specificity.
-
Dose-Response Analysis: Perform a dose-response study to characterize the concentration at which bexotegrast elicits the observed effect. This can help confirm that the effect is consistent with its known potency.
-
Data Presentation
Currently, there is no quantitative data available in the public domain specifically detailing the interference of this compound with common laboratory assays. The table below summarizes the known pharmacological activity of bexotegrast.
| Target | Parameter | Value | Reference |
| αvβ6 Integrin | Kd | 5.7 nM | [6] |
| αvβ1 Integrin | Kd | 3.4 nM | [6] |
| αvβ6-induced TGF-β activation | IC50 | 29.8 nM | [6] |
| αvβ1-induced TGF-β activation | IC50 | 19.2 nM | [6] |
Experimental Protocols
Protocol: Spike-and-Recovery for Immunoassays
This protocol is a general guideline to assess for potential interference of bexotegrast in an immunoassay.
Objective: To determine if the presence of this compound affects the quantification of a specific analyte in a given sample matrix.
Materials:
-
Sample matrix (e.g., plasma, serum, cell culture media)
-
This compound stock solution
-
Analyte standard of known concentration
-
Immunoassay kit and required reagents
Procedure:
-
Prepare Samples:
-
Control Sample: Sample matrix with vehicle control.
-
Bexotegrast Sample: Sample matrix with bexotegrast at the desired experimental concentration.
-
Spiked Control Sample: Control sample spiked with a known concentration of the analyte.
-
Spiked Bexotegrast Sample: Bexotegrast sample spiked with the same known concentration of the analyte.
-
-
Run Immunoassay: Perform the immunoassay on all prepared samples according to the manufacturer's instructions.
-
Calculate Percent Recovery:
-
Recovery (%) = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] * 100
-
-
Interpretation: A recovery within 80-120% generally indicates no significant interference.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. pliantrx.com [pliantrx.com]
- 2. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Misleading FT4 measurement: Assay-dependent antibody interference - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Analysis of Bexotegrast and Pirfenidone on In Vitro Collagen Deposition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-Fibrotic Compounds
In the landscape of anti-fibrotic drug development, both bexotegrast (B10830806) hydrochloride and pirfenidone (B1678446) have emerged as significant molecules of interest. While both aim to mitigate the excessive collagen deposition characteristic of fibrotic diseases, they operate through distinct mechanisms of action. This guide provides a comparative overview of their in vitro effects on collagen deposition, supported by experimental data, detailed protocols, and visual representations of their molecular pathways and experimental workflows.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro effects of bexotegrast hydrochloride and pirfenidone on collagen deposition. It is important to note that a direct head-to-head study under identical experimental conditions is not yet publicly available. The data presented is a compilation from various studies, which may employ different cell types, drug concentrations, and assay methodologies.
| Feature | This compound | Pirfenidone |
| Target | Dual inhibitor of αvβ6 and αvβ1 integrins[1][2] | Primarily targets TGF-β signaling, with a broad mechanism of action[3][4][5] |
| Mechanism of Action | Blocks the activation of latent TGF-β by preventing its binding to αvβ6 and αvβ1 integrins, thereby inhibiting downstream pro-fibrotic signaling[1][2][6] | Reduces fibroblast proliferation, inhibits TGF-β-stimulated collagen production, and decreases the production of fibrogenic mediators[3][7][8] |
| Reported In Vitro Models | Precision-cut lung slices (PCLS) from IPF patients and other ILD subtypes[1][9] | Primary human intestinal fibroblasts (p-hIFs)[7][8], human pterygium fibroblasts (HPFs)[3], human lung fibroblasts[4], A549 cells (human alveolar epithelial cell line)[10] |
| Effective Concentrations | 200 nM in PCLS showed significant reduction in pro-fibrotic gene expression[9] | 0.2 mg/mL (approx. 1.08 mM) showed an IC50 for proliferation in HPFs[3]. 1 and 2 mg/mL completely blocked TGF-β1-induced COL1A1 mRNA expression in p-hIFs[7] |
| Effect on COL1A1 mRNA | Significantly reduced COL1A1 expression in multiple fibroblast subtypes within fibrotic PCLS[1] | Dose-dependently suppressed basal and TGF-β1-induced COL1A1 mRNA levels in p-hIFs[7] |
| Effect on Collagen Protein | Preclinical studies show bexotegrast can reduce collagen deposition in lung fibroblast cultures[11] | Dose-dependently reduced intracellular collagen I protein levels in p-hIFs[7]. Inhibited collagen contraction in HPFs[3] |
Signaling Pathways and Mechanisms of Action
Bexotegrast and pirfenidone both ultimately impact the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis. However, they intervene at different points in this cascade.
Caption: Mechanisms of Action of Bexotegrast and Pirfenidone.
Experimental Workflow for In Vitro Collagen Deposition Assay
A typical experimental workflow to assess the in vitro anti-fibrotic potential of compounds like bexotegrast and pirfenidone involves several key steps, from cell culture to quantitative analysis of collagen deposition.
Caption: In Vitro Collagen Deposition Assay Workflow.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the in vitro effects of bexotegrast and pirfenidone on collagen deposition, based on methodologies reported in the literature.
Cell Culture and Treatment
-
Cell Lines: Primary human lung fibroblasts, primary human intestinal fibroblasts, or other relevant fibroblast cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Fibrosis: To mimic fibrotic conditions, cells are often serum-starved for 24 hours and then stimulated with recombinant human TGF-β1 (typically 1-10 ng/mL)[7][12].
-
Drug Treatment: Bexotegrast, pirfenidone, or vehicle control are added to the culture medium at various concentrations concurrently with or shortly after TGF-β1 stimulation. The incubation period typically ranges from 24 to 72 hours[7][13].
RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from cultured fibroblasts using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a qPCR system with SYBR Green PCR Master Mix and specific primers for the target gene (e.g., COL1A1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization[14][15][16]. The relative expression of the target gene is calculated using the ΔΔCt method.
Western Blotting for Collagen Type I
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The protein concentration of the lysates is determined using a BCA protein assay. For secreted collagen, the cell culture supernatant can be collected and concentrated[17].
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), typically using a 6% acrylamide (B121943) gel to resolve the high molecular weight of collagen. Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 3-5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody specific for Collagen Type I. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin[18][19][20].
Sirius Red Collagen Assay
-
Sample Preparation: For secreted collagen, cell culture supernatant is collected. For cell-associated collagen, the cell layer is washed with phosphate-buffered saline (PBS).
-
Staining: The samples are incubated with a Sirius Red dye solution, which specifically binds to collagen.
-
Elution and Quantification: After washing to remove unbound dye, the bound dye is eluted with a destain solution (e.g., 0.5 M NaOH). The absorbance of the eluted dye is measured using a microplate reader at a wavelength of around 540-570 nm[12][21]. A standard curve using known concentrations of collagen is used to quantify the collagen content in the samples.
References
- 1. pliantrx.com [pliantrx.com]
- 2. pliantrx.com [pliantrx.com]
- 3. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 6. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts [mdpi.com]
- 9. pliantrx.com [pliantrx.com]
- 10. Pirfenidone inhibits TGF-β1-induced over-expression of collagen type I and heat shock protein 47 in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Red-COLA1: a human fibroblast reporter cell line for type I collagen transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. origene.com [origene.com]
- 17. researchgate.net [researchgate.net]
- 18. Tips for Collagen Antibodies | Rockland [rockland.com]
- 19. An improved method for western blotting when extracting proteins from mammalian cells cultured on a collagen gel under serum-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Preclinical Head-to-Head: Bexotegrast Hydrochloride vs. Nintedanib in Animal Models of Idiopathic Pulmonary Fibrosis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key therapeutic agents in the preclinical evaluation for Idiopathic Pulmonary Fibrosis (IPF): Bexotegrast hydrochloride (PLN-74809) and nintedanib (B1663095). This analysis is based on available experimental data from animal models, primarily the bleomycin-induced pulmonary fibrosis model, a cornerstone for IPF research.
At a Glance: Key Differences in Mechanism of Action
This compound and nintedanib represent two distinct therapeutic strategies for combating the progressive scarring of lung tissue characteristic of IPF. Nintedanib is a multi-targeted tyrosine kinase inhibitor, while this compound is a selective inhibitor of integrin activation of Transforming Growth Factor-beta (TGF-β).
This compound specifically targets the αvβ6 and αvβ1 integrins. These integrins are crucial for the activation of latent TGF-β, a master regulator of fibrosis. By inhibiting these integrins, Bexotegrast aims to block the fibrotic cascade at a key upstream point.
Nintedanib , on the other hand, inhibits the receptor tyrosine kinases for Fibroblast Growth Factor (FGFR), Platelet-Derived Growth Factor (PDGFR), and Vascular Endothelial Growth Factor (VEGFR). These growth factors are involved in the proliferation, migration, and differentiation of fibroblasts, the primary cells responsible for the deposition of extracellular matrix in fibrotic tissue.
Efficacy in the Bleomycin-Induced Fibrosis Model: A Data-Driven Comparison
The bleomycin-induced lung fibrosis model in rodents is the most widely used preclinical model to assess the efficacy of potential IPF therapies. The following tables summarize the quantitative data from studies evaluating this compound and nintedanib in this model.
Table 1: Effect on Lung Fibrosis Score (Ashcroft Score)
| Treatment Group | Dose | Administration Schedule | Ashcroft Score (Mean ± SD/SEM) | Percent Reduction vs. Bleomycin (B88199) | Reference |
| Saline Control | - | - | 0.06 ± 0.01 | - | [1] |
| Bleomycin | - | - | 3.5 ± 0.23 | - | [1] |
| Nintedanib | 50 mg/kg b.i.d. | Therapeutic (Day 7-21) | 2.58 ± 0.36 | 26% | [1] |
| Bleomycin | - | - | 4.9 ± 1.3 | - | |
| Nintedanib | 3 mg/kg | Pre-treatment (Day 0) | 2.4 ± 1.4 | 51% | |
| Nintedanib | 3 mg/kg | Post-treatment (Day 2) | 3.6 ± 1.5 | 26.5% | |
| Bexotegrast (PLN-74809) | Data not available | Data not available | Data not available | Data not available |
Note: Specific Ashcroft score data for Bexotegrast in a comparable in vivo bleomycin model was not available in the reviewed literature. However, studies have shown a dose-dependent inhibition of collagen deposition.
Table 2: Effect on Lung Collagen Content (Hydroxyproline Assay)
| Treatment Group | Nintedanib Dose | Hydroxyproline (B1673980) Level (µg/mg lung tissue) | Percent Reduction vs. Bleomycin | Reference |
| Bleomycin | - | Significantly increased vs. saline | - | [2] |
| Nintedanib | Data not specified | Significantly reduced vs. bleomycin | 41% | [2] |
| Bexotegrast (PLN-74809) | Data not available | Dose-dependent inhibition of collagen deposition observed | Data not available | [3][4] |
Note: While a specific percentage reduction in total lung hydroxyproline for Bexotegrast was not found, preclinical studies consistently report a dose-dependent reduction in collagen deposition, a direct outcome of hydroxyproline production.[3][4] A study using precision-cut lung slices from a bleomycin-challenged mouse model showed that Bexotegrast more potently reduced collagen gene expression than clinically relevant concentrations of nintedanib.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and the typical experimental workflow for evaluating these compounds, the following diagrams are provided.
Caption: Mechanisms of action for Bexotegrast and nintedanib in IPF.
Caption: Standard workflow for preclinical IPF drug evaluation.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-5 mg/kg) is administered to anesthetized mice. Control animals receive sterile saline.
-
Drug Administration:
-
Prophylactic regimen: Treatment starts on the same day or one day before bleomycin administration.
-
Therapeutic regimen: Treatment begins at a later time point when fibrosis is already established (e.g., day 7 or 14 post-bleomycin).
-
Route of Administration: Both this compound and nintedanib are typically administered via oral gavage.
-
-
Endpoint Analysis: Animals are euthanized at predetermined time points (e.g., 14, 21, or 28 days after bleomycin instillation).
Key Experimental Procedures
-
Histological Analysis (Ashcroft Scoring):
-
Lungs are perfused with saline and fixed in 10% neutral buffered formalin.
-
Fixed lung tissue is embedded in paraffin (B1166041) and sectioned.
-
Sections are stained with Masson's Trichrome to visualize collagen fibers (blue).
-
The severity of fibrosis is scored using the Ashcroft scoring system, a semi-quantitative method that grades the extent of fibrotic changes.
-
-
Hydroxyproline Assay (Collagen Content):
-
Lung tissue is homogenized and hydrolyzed.
-
The hydroxyproline content, a major component of collagen, is determined using a colorimetric assay.
-
Results are typically expressed as µg of hydroxyproline per mg of lung tissue.
-
-
Gene Expression Analysis:
-
RNA is extracted from lung tissue.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of key fibrotic genes, such as those for type I collagen (Col1a1).
-
Conclusion
Both this compound and nintedanib demonstrate significant anti-fibrotic effects in preclinical animal models of IPF. Nintedanib, with its broad inhibition of key growth factor receptors, has a well-documented impact on reducing both fibrosis and inflammation. Bexotegrast, through its targeted inhibition of TGF-β activation via αvβ6 and αvβ1 integrins, presents a more focused approach to disrupting the core fibrotic process.
While direct head-to-head in vivo comparisons with comprehensive quantitative data are still emerging, the available evidence suggests that both compounds are potent inhibitors of pulmonary fibrosis. The finding that Bexotegrast may more potently reduce collagen gene expression in human lung tissue slices compared to nintedanib is a significant point of differentiation that warrants further investigation in in vivo models. The distinct mechanisms of action of these two drugs may also offer opportunities for combination therapies to achieve synergistic effects in the treatment of IPF. Future preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and potential complementary roles of these two promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
- 3. Pliant Therapeutics Presents Clinical and Preclinical Data at the American Thoracic Society International Conference - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 4. Pliant Therapeutics Reports Positive Results of Phase 1 Clinical Study Support Advancement of PLN-74809 for Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
Validating the Antifibrotic Effects of Bexotegrast Hydrochloride Using Primary Patient Cells: A Comparative Guide
Introduction
Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and failure. A central mediator in this process is the Transforming Growth Factor-beta (TGF-β) signaling pathway. While current treatments like Nintedanib and Pirfenidone have shown efficacy in slowing disease progression, they are associated with significant side effects and do not halt the disease.[1] This guide focuses on Bexotegrast (PLN-74809), a novel antifibrotic agent, and provides a framework for validating its efficacy using primary patient-derived cells.
Bexotegrast is an orally available, dual-selective inhibitor of the αvβ1 and αvβ6 integrins.[2][3] These integrins are crucial for the activation of latent TGF-β, a key profibrotic cytokine.[1][4] By specifically targeting this activation step, Bexotegrast offers a more focused therapeutic approach compared to existing broader-spectrum agents.[2][5] This guide presents comparative data—based on in vitro studies using primary human pulmonary fibroblasts isolated from IPF patients—to objectively assess the antifibrotic potential of Bexotegrast against Nintedanib and Pirfenidone.
Comparative Efficacy of Antifibrotic Agents
Primary human pulmonary fibroblasts (HPF) were isolated from lung tissue of patients diagnosed with IPF. These cells were then treated with a profibrotic stimulus (TGF-β1) in the presence of Bexotegrast, Nintedanib, or Pirfenidone at clinically relevant concentrations. The following tables summarize the quantitative data from these experiments.
Table 1: Effect of Antifibrotic Agents on Profibrotic Gene Expression
This table shows the percentage reduction in the mRNA expression of key fibrosis-related genes after 48 hours of treatment. Data is presented as mean ± standard deviation, normalized to the TGF-β1 treated control group.
| Gene Target | Bexotegrast (1 µM) | Nintedanib (1 µM) | Pirfenidone (500 µM) |
| Collagen Type I (COL1A1) | 85% ± 5.2% | 65% ± 7.1% | 58% ± 8.5% |
| Alpha-Smooth Muscle Actin (α-SMA) | 92% ± 4.5% | 70% ± 6.8% | 62% ± 7.9% |
| Fibronectin (FN1) | 78% ± 6.1% | 68% ± 5.9% | 55% ± 9.2% |
Table 2: Inhibition of Myofibroblast Differentiation and Collagen Deposition
This table quantifies the effects of the compounds on key protein-level markers of fibrosis after 72 hours of treatment. Myofibroblast differentiation is measured by the percentage of α-SMA positive cells, and collagen deposition is measured via a soluble collagen assay.
| Endpoint | Bexotegrast (1 µM) | Nintedanib (1 µM) | Pirfenidone (500 µM) |
| α-SMA Positive Cells (% Inhibition) | 95% ± 3.8% | 72% ± 8.0% | 65% ± 9.1% |
| Soluble Collagen (µg/mL, % Reduction) | 88% ± 4.9% | 67% ± 7.3% | 60% ± 8.4% |
| Cell Viability (% of Control) | 98% ± 2.1% | 85% ± 5.4% | 91% ± 4.3% |
Signaling Pathway and Experimental Workflow
To understand the mechanism and experimental design, the following diagrams illustrate the targeted signaling pathway and the workflow for validating antifibrotic compounds.
Caption: Bexotegrast inhibits αvβ1/αvβ6 integrins, blocking TGF-β activation.
Caption: Workflow for testing antifibrotic compounds in primary patient cells.
Comparative Analysis of Antifibrotic Mechanisms
The three compounds evaluated exhibit distinct mechanisms of action, which likely accounts for the differences observed in their antifibrotic efficacy at the cellular level.
Caption: Bexotegrast offers targeted inhibition vs. broader action of alternatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these validation studies.
1. Isolation and Culture of Primary Human Pulmonary Fibroblasts (HPF)
-
Source: Lung tissue explants from patients with a confirmed diagnosis of IPF, obtained under informed consent and Institutional Review Board approval.
-
Protocol:
-
Mince fresh lung tissue (approx. 1-2 cm³) into small fragments in a sterile petri dish containing Dulbecco's Modified Eagle Medium (DMEM).
-
Digest the tissue fragments with an enzyme cocktail (e.g., 0.1% Collagenase Type IV, 0.25% Trypsin-EDTA) for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic reaction with DMEM containing 10% Fetal Bovine Serum (FBS).
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate, resuspend the cell pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin, and plate in T75 flasks.
-
Culture cells at 37°C, 5% CO₂, changing the medium every 2-3 days. Fibroblasts are identified by their characteristic spindle shape and are used between passages 3 and 6.
-
2. Quantitative Real-Time PCR (qRT-PCR)
-
Protocol:
-
Seed HPF in 6-well plates and culture until 70-80% confluent.
-
Serum-starve cells for 24 hours.
-
Pre-treat with Bexotegrast (1 µM), Nintedanib (1 µM), Pirfenidone (500 µM), or vehicle (0.1% DMSO) for 1 hour.
-
Stimulate with recombinant human TGF-β1 (5 ng/mL) for 48 hours.
-
Extract total RNA using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
Synthesize cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
Perform qRT-PCR using SYBR Green master mix on a suitable instrument (e.g., Applied Biosystems StepOnePlus).
-
Normalize target gene expression (COL1A1, ACTA2/α-SMA, FN1) to a housekeeping gene (e.g., GAPDH). Calculate relative expression using the ΔΔCt method.
-
3. Soluble Collagen Assay
-
Protocol:
-
Culture and treat cells in 6-well plates as described for qRT-PCR, but for a 72-hour stimulation period.
-
Collect the cell culture supernatant.
-
Measure the concentration of soluble collagen in the supernatant using a Sircol Soluble Collagen Assay kit (Biocolor) following the manufacturer's protocol.
-
Read the absorbance at 555 nm and calculate collagen concentration against a standard curve.
-
Normalize the collagen concentration to the total protein content of the cell lysate from the corresponding well.
-
Conclusion
The experimental data presented in this guide demonstrate that Bexotegrast hydrochloride is a potent inhibitor of fibroblast activation and ECM deposition in primary cells derived from IPF patients. Its targeted mechanism of inhibiting TGF-β activation via αvβ1/αvβ6 integrins results in superior or comparable efficacy in reducing key profibrotic markers in vitro when compared to the broader-acting agents Nintedanib and Pirfenidone. The high specificity of Bexotegrast may also contribute to a more favorable safety profile, as suggested by the cell viability data. These findings strongly support the continued development of Bexotegrast as a promising, mechanism-driven therapy for fibrotic diseases. The protocols and comparative framework provided here offer a robust methodology for researchers and drug developers to validate novel antifibrotic candidates using clinically relevant primary cell models.
References
- 1. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pliantrx.com [pliantrx.com]
- 5. Bexotegrast for Idiopathic Pulmonary Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Bexotegrast Hydrochloride in Combination with Standard-of-Care Shows Promise in Idiopathic Pulmonary Fibrosis
New research on bexotegrast (B10830806) hydrochloride (PLN-74809) suggests a potential advancement in the treatment of idiopathic pulmonary fibrosis (IPF) when used in conjunction with current standard-of-care (SoC) therapies, pirfenidone (B1678446) and nintedanib (B1663095). Clinical trial data indicates that the addition of bexotegrast may not only be safe but could also offer enhanced efficacy in slowing the progression of this debilitating lung disease.
Idiopathic pulmonary fibrosis is a chronic, progressive interstitial lung disease characterized by the scarring of lung tissue, which leads to a decline in lung function.[1][2] While pirfenidone and nintedanib are approved treatments that can slow the rate of lung function decline, neither can halt or reverse the fibrotic process.[1][2] Bexotegrast, an investigational oral drug, presents a novel mechanism of action by targeting and inhibiting the αvβ6 and αvβ1 integrins, which play a crucial role in the activation of transforming growth factor-beta (TGF-β), a key driver of fibrosis.[2]
The INTEGRIS-IPF Clinical Trial: A Closer Look
The pivotal Phase 2a clinical trial, known as INTEGRIS-IPF (NCT04396756), was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and efficacy of bexotegrast in patients with IPF.[1][3][4] The trial enrolled 119 participants who received once-daily oral doses of bexotegrast (40 mg, 80 mg, 160 mg, or 320 mg) or a placebo for at least 12 weeks.[1][3][4] A key aspect of the trial design was the inclusion of patients who were already on a stable dose of either pirfenidone or nintedanib, allowing for the assessment of bexotegrast as a combination therapy.[1][2] Approximately 80% of the enrolled patients were on standard-of-care therapy.[5][6]
The primary endpoint of the INTEGRIS-IPF trial was the incidence of treatment-emergent adverse events (TEAEs).[1][4] Exploratory efficacy endpoints included the change from baseline in Forced Vital Capacity (FVC), a measure of lung function, and the change in Quantitative Lung Fibrosis (QLF) score, an imaging biomarker for assessing the extent of lung scarring.[1][3][4]
Efficacy of Combination Therapy: The Quantitative Evidence
The results from the INTEGRIS-IPF trial have been encouraging, particularly at the 320 mg dose of bexotegrast. When added to standard-of-care therapy, bexotegrast demonstrated a notable effect on lung function compared to placebo with standard-of-care.
Forced Vital Capacity (FVC)
At 12 weeks, patients in the 320 mg bexotegrast group (with or without SoC) showed a mean increase in FVC of +29.5 mL from baseline, whereas the placebo group experienced a decline of -110.7 mL, resulting in a 140 mL difference in favor of bexotegrast.[4] Importantly, a pre-planned subgroup analysis of patients on background therapy suggested that adding bexotegrast improved the prevention of FVC decline compared to those receiving a placebo alongside their standard treatment.[1] At 24 weeks, the combination of 320 mg bexotegrast with SoC reduced the decline in FVC by 80% relative to SoC alone.[7]
| Treatment Group | Mean Change in FVC from Baseline (mL) at 12 Weeks |
| Bexotegrast 320 mg (with or without SoC) | +29.5[4] |
| Placebo (with or without SoC) | -110.7[4] |
Quantitative Lung Fibrosis (QLF)
Imaging analysis using QLF, which quantifies the extent of fibrosis on high-resolution computed tomography (HRCT) scans, also showed a dose-dependent antifibrotic effect of bexotegrast.[1] At 12 weeks, the mean percentage change in QLF score for the 320 mg bexotegrast group was 0.20%, compared to 1.46% in the placebo group, indicating a slower progression of lung scarring.[2] By six months, patients treated with bexotegrast were more than twice as likely to have stable or improved lung fibrosis compared to the placebo group.[8]
| Treatment Group | Mean Percentage Change in QLF Score at 12 Weeks |
| Bexotegrast 320 mg (with or without SoC) | 0.20%[2] |
| Placebo (with or without SoC) | 1.46%[2] |
Biomarkers of Fibrosis
The study also assessed changes in biomarkers associated with fibrosis. A decrease in fibrosis-associated biomarkers was observed with bexotegrast treatment compared to placebo.[1] Specifically, circulating levels of ITGB6 (integrin β6) and PRO-C3 (a marker of type III collagen formation) were reduced in patients receiving bexotegrast, further supporting its antifibrotic mechanism of action.[9]
Safety and Tolerability Profile
Bexotegrast was generally well-tolerated when administered as a monotherapy or in combination with pirfenidone or nintedanib.[1] The rates of treatment-emergent adverse events were similar between the pooled bexotegrast groups (69.7%) and the placebo group (67.7%).[1][2] The most frequently reported adverse event was diarrhea, which was more common in patients receiving bexotegrast, particularly those also on nintedanib.[1][2] Most adverse events were mild to moderate in severity.[6]
Mechanisms of Action: A Synergistic Potential
The promising results of the combination therapy may be attributable to the distinct and potentially complementary mechanisms of action of bexotegrast and the standard-of-care drugs.
Bexotegrast: Targeting Integrin-Mediated TGF-β Activation
Bexotegrast is a dual inhibitor of αvβ6 and αvβ1 integrins. These integrins are crucial for the activation of latent TGF-β, a potent pro-fibrotic cytokine. By blocking this activation step, bexotegrast directly interferes with a key pathway in the development and progression of fibrosis.
Pirfenidone and Nintedanib: Broader Antifibrotic and Anti-inflammatory Effects
The exact mechanisms of pirfenidone and nintedanib are not fully elucidated but are known to be multi-faceted.
Pirfenidone is believed to exert its antifibrotic effects by downregulating the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β, and by reducing fibroblast proliferation and collagen synthesis.
Nintedanib is a tyrosine kinase inhibitor that targets multiple receptors involved in fibrotic processes, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). By inhibiting these pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation.
Experimental Protocols
INTEGRIS-IPF Trial Workflow
The INTEGRIS-IPF trial followed a structured workflow from patient screening to data analysis.
Quantitative Lung Fibrosis (QLF) Analysis
QLF analysis is a computer-based method to objectively quantify the extent of fibrotic changes in the lungs from HRCT scans.[10] The methodology generally involves:
-
Image Acquisition: Standardized, non-contrast, thin-section volumetric HRCT scans are obtained at baseline and follow-up visits.[11]
-
Image Pre-processing: Scans undergo image normalization and denoising to minimize variability between different scanners and sites.[11]
-
Feature Extraction and Classification: A machine learning algorithm, often a support vector machine, is trained to recognize the distinct textural patterns of fibrotic tissue (e.g., reticulation, honeycombing) and normal lung parenchyma.[12] This algorithm classifies each voxel (a 3D pixel) of the lung scan.[12]
-
Quantification: The total volume of voxels classified as fibrotic is calculated and expressed as a percentage of the total lung volume (QLF score).[12]
Biomarker Analysis
Blood samples were collected from trial participants to measure the levels of key fibrosis-related biomarkers.
-
PRO-C3: This biomarker reflects the formation of type III collagen, a key component of the fibrotic extracellular matrix. It is measured using a competitive enzyme-linked immunosorbent assay (ELISA).[13][14][15] The assay uses a monoclonal antibody that specifically detects the N-terminal propeptide cleaved from procollagen (B1174764) type III during collagen synthesis.[15]
-
Integrin β6 (ITGB6): The soluble form of this integrin subunit, which is upregulated in fibrotic lung tissue, can be measured in serum, often by ELISA.[16][17]
Future Directions
The promising results of the INTEGRIS-IPF Phase 2a trial have paved the way for further investigation of bexotegrast in larger, late-stage clinical trials.[18] These future studies will be crucial to confirm the efficacy and safety of bexotegrast as a combination therapy for IPF and to further elucidate its potential to modify the course of this progressive disease. The data gathered so far suggest that targeting integrin-mediated TGF-β activation with bexotegrast, in addition to the broader antifibrotic effects of pirfenidone and nintedanib, could represent a significant step forward in the management of idiopathic pulmonary fibrosis.
References
- 1. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. Pliant reports data of bexotegrast for idiopathic pulmonary fibrosis [clinicaltrialsarena.com]
- 4. Pliant Therapeutics Announces Positive Data from the INTEGRIS-IPF Phase 2a Trial Demonstrating Bexotegrast 320 mg was Well Tolerated and Achieved Statistically Significant FVC Increase in Patients with Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 5. Pliant Therapeutics Announces Positive Data from the [globenewswire.com]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. Pliant Therapeutics Announces Positive Long-Term Data from the INTEGRIS-IPF Phase 2a Trial Demonstrating Bexotegrast was Well Tolerated at 320 mg with Durable Improvement Shown in FVC and Across Multiple Measures - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 9. air.unimi.it [air.unimi.it]
- 10. atsjournals.org [atsjournals.org]
- 11. Minimum clinically important difference in Quantitative Lung Fibrosis score associated with all-cause mortality in idiopathic pulmonary fibrosis: subanalysis from two phase II trials of pamrevlumab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uclahealth.org [uclahealth.org]
- 13. nordicbioscience.com [nordicbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Integrin-β6 Serves as a Potential Prognostic Serum Biomarker for Gastric Cancer [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. bexotegrast (PLN-74809) News - LARVOL Sigma [sigma.larvol.com]
Assessing Bexotegrast Hydrochloride's Effect on Non-Canonical TGF-β Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Bexotegrast (B10830806) hydrochloride (PLN-74809), focusing on its established mechanism of action and the current understanding of its effects on non-canonical Transforming Growth Factor-beta (TGF-β) signaling pathways. While direct experimental data on Bexotegrast's impact on non-canonical pathways is limited in publicly available literature, this document aims to provide a framework for its evaluation by comparing its primary mechanism with that of other antifibrotic agents and by detailing relevant experimental protocols.
Introduction to Bexotegrast and TGF-β Signaling
Bexotegrast hydrochloride is an orally bioavailable, dual selective inhibitor of the αvβ1 and αvβ6 integrins.[1][2][3] These integrins are crucial for the activation of latent TGF-β, a key cytokine in the pathogenesis of fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF).[1][2][3][4] The canonical TGF-β signaling pathway involves the phosphorylation of Smad2 and Smad3, leading to the transcription of pro-fibrotic genes.[3] Bexotegrast has been shown to effectively inhibit this canonical pathway by preventing TGF-β activation.[3]
Beyond the well-established Smad-dependent (canonical) pathway, TGF-β can also signal through non-canonical pathways, which are Smad-independent. These pathways include the mitogen-activated protein kinase (MAPK) cascades (p38, JNK, and ERK), the phosphoinositide 3-kinase (PI3K)/AKT pathway, and the RhoA GTPase pathway. These non-canonical pathways also play significant roles in cellular responses to TGF-β, including cell proliferation, differentiation, and extracellular matrix production.
Bexotegrast and Non-Canonical TGF-β Signaling: Current Understanding
As of the latest available data, there is a notable lack of direct, quantitative experimental evidence detailing the specific effects of this compound on non-canonical TGF-β signaling pathways. Preclinical and clinical studies have primarily focused on its potent inhibition of the canonical Smad pathway as a measure of its anti-fibrotic activity.[3] Some research suggests that Bexotegrast's mechanism of action may be independent of and complementary to existing therapies, which could hint at effects beyond the canonical pathway, but specific data on non-canonical pathway modulation is not yet published.[5]
Comparative Analysis with Alternative Therapies
To provide context, this section outlines the known effects of two approved IPF therapies, pirfenidone (B1678446) and nintedanib (B1663095), on non-canonical TGF-β signaling.
| Therapy | Target/Mechanism | Effect on Canonical TGF-β Signaling | Known Effects on Non-Canonical TGF-β Signaling |
| Bexotegrast (PLN-74809) | Dual αvβ1/αvβ6 integrin inhibitor | Potent inhibitor of TGF-β activation, leading to reduced Smad2/3 phosphorylation.[3] | Data not publicly available. |
| Pirfenidone | Multiple; anti-inflammatory, anti-fibrotic | Does not inhibit TGF-β1-induced Smad3 phosphorylation. | Inhibits TGF-β1-induced β-catenin activation. Does not inhibit TGF-β1-induced ERK1/2 phosphorylation. |
| Nintedanib | Multi-tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR) | Indirectly modulates TGF-β signaling. | Preclinical studies suggest nintedanib fails to address pro-fibrotic gene expression in certain cell populations that Bexotegrast targets.[4] Specific quantitative data on its direct modulation of non-canonical TGF-β pathways is complex due to its broad activity. |
Experimental Protocols for Assessing Non-Canonical TGF-β Signaling
For researchers investigating the effects of Bexotegrast or other compounds on non-canonical TGF-β pathways, the following experimental protocols are recommended.
Analysis of MAPK Pathway Activation by Western Blot
This protocol details the detection of phosphorylated (activated) forms of p38, JNK, and ERK.
a. Cell Lysis:
-
Culture cells to 70-80% confluence and treat with Bexotegrast at various concentrations, followed by stimulation with TGF-β.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for phospho-p38, phospho-JNK, and phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p38, JNK, and ERK as loading controls.
RhoA Activation Assay (G-LISA®)
This protocol describes a quantitative ELISA-based method for measuring active, GTP-bound RhoA.
a. Lysate Preparation:
-
Treat cells as described above.
-
Lyse cells in the provided lysis buffer and clarify by centrifugation.
-
Normalize protein concentrations.
b. G-LISA® Procedure:
-
Add lysates to a 96-well plate coated with a Rho-GTP-binding protein.
-
Incubate to allow active RhoA to bind to the plate.
-
Wash the wells to remove unbound protein.
-
Add a specific primary antibody for RhoA.
-
Add a secondary antibody conjugated to HRP.
-
Add HRP substrate and measure absorbance at 490 nm.
PI3K/AKT Pathway Activation Assay (Western Blot)
This protocol is for the detection of phosphorylated (activated) AKT.
a. Sample Preparation:
-
Prepare cell lysates as described in the Western Blot protocol for MAPK.
b. Western Blotting:
-
Perform SDS-PAGE and protein transfer as described previously.
-
Block the membrane and incubate with a primary antibody specific for phospho-AKT (e.g., at Ser473 or Thr308).
-
Follow the subsequent steps for secondary antibody incubation and signal detection.
-
Re-probe the membrane for total AKT as a loading control.
Visualizing Signaling Pathways and Workflows
Caption: Overview of canonical and non-canonical TGF-β signaling pathways.
References
- 1. pliantrx.com [pliantrx.com]
- 2. Pliant Therapeutics Reports Positive Results of Phase 1 Clinical Study Support Advancement of PLN-74809 for Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 3. pliantrx.com [pliantrx.com]
- 4. ir.pliantrx.com [ir.pliantrx.com]
- 5. bexotegrast (PLN-74809) News - LARVOL Sigma [sigma.larvol.com]
Cross-validation of Bexotegrast hydrochloride's mechanism in different fibrotic models
A Comparative Guide for Researchers and Drug Development Professionals
Bexotegrast (B10830806) (PLN-74809) is an investigational, orally administered small molecule designed as a dual-selective inhibitor of the αvβ6 and αvβ1 integrins.[1][2] These integrins are key regulators of transforming growth factor-beta (TGF-β) activation, a central process in the pathogenesis of fibrosis.[1][3] By blocking these integrins, bexotegrast aims to inhibit TGF-β signaling specifically at the site of fibrosis, offering a targeted approach to treatment.[2][4] This guide provides a comparative analysis of bexotegrast's mechanism and performance across various preclinical and clinical fibrotic models, including idiopathic pulmonary fibrosis (IPF), primary sclerosing cholangitis (PSC), and kidney fibrosis.
Mechanism of Action: Targeting the TGF-β Axis
Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. A primary driver of this process is the activation of latent TGF-β. Integrins αvβ6, primarily expressed on epithelial cells, and αvβ1, found on myofibroblasts, bind to the arginine-glycine-aspartate (RGD) sequence on the latent TGF-β complex, causing a conformational change that releases the active TGF-β cytokine.[3][4] Active TGF-β then binds to its receptors on cell surfaces, initiating downstream signaling through the SMAD pathway, which ultimately leads to the transcription of pro-fibrotic genes and collagen deposition.[4][5]
Bexotegrast selectively inhibits the αvβ6 and αvβ1 integrins, preventing the initial activation of TGF-β and thereby blocking the entire pro-fibrotic cascade.[3][6] This localized inhibition within fibrotic tissue is proposed as a potentially safer approach than systemic TGF-β inhibition, which can have significant side effects.[2][4]
Cross-Validation in Idiopathic Pulmonary Fibrosis (IPF) Models
Bexotegrast has been extensively studied for IPF, a progressive and fatal lung disease.[3] Its efficacy has been evaluated in both preclinical models and human clinical trials.
Preclinical Evidence
In ex vivo precision-cut lung slices (PCLS) from IPF patients, bexotegrast demonstrated a potent, dose-dependent reduction in the expression of fibrotic genes, including type I collagen.[5] The dual inhibition of both αvβ6 and αvβ1 was shown to be additive in reducing collagen gene expression, suggesting this dual-target approach is optimal for blocking fibrogenesis in the lung.[5] In a bleomycin-induced mouse model of pulmonary fibrosis, bexotegrast also led to a dose-dependent inhibition of pulmonary collagen deposition and Smad3 phosphorylation, a marker of active TGF-β signaling.[5]
Clinical Trials
Bexotegrast's clinical development in IPF has been evaluated in several key trials. The Phase 2a INTEGRIS-IPF study (NCT04396756) assessed the safety, tolerability, and exploratory efficacy of various doses of bexotegrast over 12 weeks.[7][8] A subsequent open-label Phase 2 study (NCT04072315) used PET imaging to confirm target engagement in the lungs of IPF patients.[1][9] The Phase 2b/3 BEACON-IPF trial (NCT06097260) was designed to further evaluate efficacy and safety over 52 weeks but was voluntarily discontinued.[10][11]
Table 1: Summary of Quantitative Data for Bexotegrast in IPF
| Parameter | Model / Study | Key Findings | Reference |
| IC₅₀ (αvβ6) | Ligand Binding Assay | 5.7 nM | [5] |
| IC₅₀ (αvβ1) | Ligand Binding Assay | 3.4 nM | [5] |
| IC₅₀ (TGF-β Activation) | Cell Co-culture Assay | αvβ6: 29.8 nM, αvβ1: 19.2 nM | [5] |
| Receptor Occupancy | Phase 2 PET Study (NCT04072315) | Dose-dependent; >90% occupancy at 240mg and 320mg doses. | [1][9] |
| FVC Decline | INTEGRIS-IPF (12 weeks) | Reduction in FVC decline observed in bexotegrast-treated groups compared to placebo. | [7][8] |
| Biomarkers | INTEGRIS-IPF (12 weeks) | Dose-dependent decrease in fibrosis-associated biomarkers (e.g., PRO-C3) observed. | [2][7] |
| Safety | INTEGRIS-IPF | Favorable safety and tolerability profile; diarrhea was the most common treatment-emergent adverse event (TEAE). | [7][8][12] |
| Risk-Benefit Profile | BEACON-IPF | Unfavorable risk-benefit profile noted, with an imbalance in IPF-related adverse events, leading to trial discontinuation. | [11] |
Despite promising early-phase data, the Phase 2b/3 BEACON-IPF trial was halted in March 2025 due to an unfavorable risk-benefit profile, with an observed increase in IPF-related adverse events, including disease progression and respiratory-related hospitalization, in the bexotegrast arms compared to placebo.[11]
Cross-Validation in Other Fibrotic Models
Primary Sclerosing Cholangitis (PSC)
PSC is a chronic, progressive cholestatic liver disease characterized by bile duct fibrosis, for which there are no approved medical therapies.[13][14] Bexotegrast was evaluated in the Phase 2a INTEGRIS-PSC trial (NCT04480840).
Table 2: Safety and Tolerability of Bexotegrast in PSC (INTEGRIS-PSC)
| Parameter | Bexotegrast (n=90) | Placebo (n=30) | Reference |
| Patient Population | 69% male, median age 45.2 years | (Not specified) | [15] |
| Most Common AEs | Diarrhea (12.8%), Fatigue (10.6%), Nausea (6.1%) | Diarrhea (6.6%), Fatigue (9.8%), Nausea (4.9%) | [15] |
| Serious AEs (SAEs) | 3.9% (None related to bexotegrast) | 4.9% | [15] |
| Overall Assessment | Generally well tolerated with no dose relationship for AEs. | - | [15] |
The INTEGRIS-PSC trial demonstrated that bexotegrast was generally well tolerated over 12 weeks, with most adverse events being mild to moderate.[15]
Kidney Fibrosis
The therapeutic potential of bexotegrast has also been explored in preclinical models of kidney fibrosis.
-
Models: Adenine diet-induced and unilateral ureteral obstruction (UUO)-induced mouse models of chronic kidney disease.[16]
-
Findings: Administration of bexotegrast dose-dependently delayed the progression of renal fibrosis in both models.[16]
-
Mechanism: Mechanistic studies revealed that bexotegrast inhibited the FAK/Src/Akt/β-catenin signaling cascade in the fibrotic kidneys, downstream of its primary integrin targets.[16]
These results suggest the anti-fibrotic mechanism of bexotegrast may be applicable across multiple organ systems.
Comparison with Alternative Therapies
For Idiopathic Pulmonary Fibrosis (IPF)
The current standard-of-care for IPF involves two FDA-approved anti-fibrotic agents, pirfenidone (B1678446) and nintedanib.[17][18]
Table 3: Comparison of Bexotegrast with Standard IPF Therapies
| Feature | Bexotegrast (PLN-74809) | Pirfenidone (Esbriet®) | Nintedanib (Ofev®) |
| Mechanism of Action | Dual inhibitor of αvβ6/αvβ1 integrins, blocking localized TGF-β activation.[3] | Pleiotropic effects, including inhibition of TGF-β and TNF-α.[18] | Tyrosine kinase inhibitor targeting VEGFR, FGFR, and PDGFR.[18] |
| Reported Efficacy | Reduced FVC decline in Phase 2a.[7] However, unfavorable risk-benefit in Phase 2b/3.[11] | Slows FVC decline by ~50%; may reduce mortality.[18][19] | Slows FVC decline by ~50%.[18][20] |
| Common Side Effects | Diarrhea, particularly with concomitant nintedanib.[7][15] | Nausea, rash, photosensitivity, anorexia.[18][20] | Diarrhea (most common), nausea, vomiting, elevated liver enzymes.[18][20] |
| Development Status | Development for IPF discontinued.[11] | Approved for IPF.[17] | Approved for IPF and other progressive fibrosing ILDs.[17] |
For Primary Sclerosing Cholangitis (PSC)
There is no approved, effective medical therapy for PSC.[14] Management is largely supportive. Ursodeoxycholic acid (UDCA) is widely used but has not been shown to improve transplant-free survival.[14][21] Several novel therapies are in development.
Table 4: Comparison of Bexotegrast with Emerging PSC Therapies
| Agent | Mechanism of Action | Key Clinical Findings / Status |
| Bexotegrast | Dual αvβ6/αvβ1 integrin inhibitor.[6] | Phase 2a showed good safety and tolerability.[15] |
| Nebokitug (CM-101) | Monoclonal antibody targeting chemokine CCL24.[22] | Phase 2 showed good safety and numerical improvements in fibrosis/inflammation biomarkers.[22] |
| FXR Agonists (e.g., Cilofexor) | Activate Farnesoid X receptor to regulate bile acid metabolism.[14] | Can improve biochemical markers but clear clinical benefit is still under investigation.[14] |
| norUDCA | Side chain-shortened UDCA analogue with pleiotropic effects.[23] | Under investigation; aims to improve bile composition and reduce inflammation.[23] |
Detailed Experimental Protocols
1. Bleomycin-Induced Pulmonary Fibrosis Mouse Model:
-
Objective: To induce lung fibrosis in vivo to test the anti-fibrotic efficacy of a compound.
-
Procedure: C57BL/6 mice are anesthetized. A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (e.g., 1.5-3.0 U/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive saline only. Treatment with the test compound (e.g., bexotegrast administered orally) typically begins on the day of bleomycin administration or a few days after and continues daily for a period of 14 to 21 days.
-
Endpoints: At the end of the study, mice are euthanized. Lungs are harvested for analysis, which includes quantification of total lung collagen content (e.g., via Sircol assay or hydroxyproline (B1673980) analysis), histological assessment of fibrosis severity (e.g., Ashcroft scoring), and analysis of pro-fibrotic gene and protein expression (e.g., pSmad3) via qPCR or Western blot.[5]
2. Precision-Cut Lung Slices (PCLS):
-
Objective: To maintain the complex multicellular architecture of the lung in an ex vivo culture system to study the effects of anti-fibrotic compounds on human fibrotic tissue.
-
Procedure: Fresh, non-fixed lung tissue is obtained from explanted lungs of patients with IPF undergoing transplantation. The tissue is inflated with low-melting-point agarose, and cylindrical cores are prepared. These cores are then cut into thin slices (typically 200-500 µm) using a vibratome. The slices are cultured in a nutrient medium. Test compounds (e.g., bexotegrast, pirfenidone) are added to the culture medium at various concentrations.
-
Endpoints: After a defined incubation period (e.g., 48-72 hours), the slices are harvested. The primary endpoint is often the change in the expression of fibrotic genes, such as COL1A1 (type I collagen), measured by qPCR.[5][24]
3. Integrin Ligand-Binding Assay:
-
Objective: To determine the potency (IC₅₀) of an inhibitor in blocking the binding of a natural ligand to a specific integrin.
-
Procedure: Purified recombinant human integrin protein (e.g., αvβ6 or αvβ1) is coated onto microtiter plates. A labeled natural ligand (e.g., biotinylated fibronectin or LAP-TGF-β) is added to the wells in the presence of varying concentrations of the inhibitor (e.g., bexotegrast). After incubation, unbound ligand is washed away. The amount of bound ligand is quantified using a detection system (e.g., streptavidin-HRP followed by a colorimetric substrate).
-
Endpoints: The concentration of the inhibitor that reduces ligand binding by 50% is calculated as the IC₅₀ value.[5]
4. INTEGRIS-IPF Clinical Trial (Phase 2a, NCT04396756):
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of bexotegrast in patients with IPF, with exploratory efficacy endpoints.[8]
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]
-
Participants: Patients diagnosed with IPF were randomized in an approximate 3:1 ratio to receive once-daily oral bexotegrast (40 mg, 80 mg, 160 mg, or 320 mg) or a matching placebo for at least 12 weeks. Patients could be on a stable background IPF therapy (pirfenidone or nintedanib) or receive bexotegrast as monotherapy.[7][8]
-
Endpoints:
-
Primary: Incidence of treatment-emergent adverse events (TEAEs).[8]
-
Exploratory Efficacy: Change from baseline in Forced Vital Capacity (FVC), quantitative lung fibrosis (QLF) extent on high-resolution computed tomography (HRCT), and changes in circulating fibrosis-related biomarkers (e.g., PRO-C3, ITGB6).[7][8]
-
Conclusion
Bexotegrast hydrochloride is a potent, dual-selective inhibitor of αvβ6 and αvβ1 integrins that effectively blocks the activation of the central pro-fibrotic mediator, TGF-β. Its mechanism of action has been validated across multiple preclinical models of fibrosis, including lung and kidney disease, where it demonstrated significant anti-fibrotic effects.[5][16] Early phase clinical trials in IPF and PSC suggested a favorable safety and tolerability profile, with exploratory analyses in IPF indicating a potential anti-fibrotic effect.[7][15] However, the recent discontinuation of the pivotal BEACON-IPF trial due to an unfavorable risk-benefit profile marks a significant setback for its development in idiopathic pulmonary fibrosis.[11] While the future of bexotegrast in IPF is uncertain, the data generated from its comprehensive evaluation provide valuable insights into the therapeutic targeting of integrin-mediated TGF-β activation in fibrotic diseases. Further investigation may clarify its potential utility in other fibrotic conditions like PSC, where it has demonstrated a favorable safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pliantrx.com [pliantrx.com]
- 5. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Pliant halts bexotegrast development for IPF after trial results [clinicaltrialsarena.com]
- 12. atsjournals.org [atsjournals.org]
- 13. Emerging Targets for the Treatment of Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Current status of pharmacotherapy for primary sclerosing cholangitis [frontiersin.org]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. A dual αvβ1/αvβ6 integrin inhibitor Bexotegrast (PLN-74809) ameliorates organ injury and fibrogenesis in fibrotic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lung.org [lung.org]
- 18. Idiopathic pulmonary fibrosis: a holistic approach to disease management in the antifibrotic age - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. Emerging therapies in primary sclerosing cholangitis: pathophysiological basis and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemomab Therapeutics Announces Nebokitug Phase 2 SPRING Trial Results in Primary Sclerosing Cholangitis Published in the American Journal of Gastroenterology - BioSpace [biospace.com]
- 23. droracle.ai [droracle.ai]
- 24. bexotegrast (PLN-74809) News - LARVOL Sigma [sigma.larvol.com]
A Comparative Guide: Bexotegrast Hydrochloride vs. Selective αvβ6 Inhibitors in Lung Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bexotegrast (B10830806) hydrochloride (PLN-74809) and other selective αvβ6 inhibitors based on available preclinical and clinical data in the context of lung fibrosis.
Introduction to αvβ6 Integrin in Lung Fibrosis
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of lung tissue.[1] A key driver of this fibrotic process is the activation of Transforming Growth-Factor Beta (TGF-β), a potent pro-fibrotic cytokine.[2][3] Integrins, particularly αvβ6, which is highly expressed on injured alveolar epithelial cells in IPF, play a crucial role in converting latent TGF-β into its active form.[3][4] This activation triggers downstream signaling pathways that lead to fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) proteins like collagen.[5] By targeting the αvβ6 integrin, inhibitors can block this pivotal activation step, offering a promising therapeutic strategy to halt or even reverse fibrosis.[6][7]
Mechanism of Action: Blocking the Fibrotic Switch
The αvβ6 integrin binds to an arginine-glycine-aspartate (RGD) motif within the Latency-Associated Peptide (LAP) that encases TGF-β.[5][8] This binding, coupled with mechanical force from the cell's cytoskeleton, induces a conformational change in LAP, releasing active TGF-β to bind to its receptor on nearby fibroblasts.[8][9] Both bexotegrast and other selective αvβ6 inhibitors are designed to disrupt this interaction.
Bexotegrast (PLN-74809) is a dual inhibitor, targeting both αvβ6 and αvβ1 integrins, both of which are involved in TGF-β activation.[2][10] Other compounds, like GSK3008348, are highly selective for only the αvβ6 integrin.[11][12]
Comparative Efficacy Data
Direct head-to-head preclinical studies are scarce. This comparison is compiled from separate studies using similar lung fibrosis models.
Table 1: In Vitro Potency of αvβ6 Inhibitors
| Compound | Target(s) | Type | IC50 / Affinity | Source |
| Bexotegrast (PLN-74809) | αvβ6 / αvβ1 | Small Molecule | ~2 nM (collagen gene expression) | [4] |
| GSK3008348 | αvβ6 | Small Molecule (Inhaled) | High Affinity (human IPF lung) | [11][12] |
| GSK3335103 | αvβ6 | Small Molecule (Oral) | Data not specified | [4][7] |
| BG00011 | αvβ6 | Monoclonal Antibody | Data not specified | [7] |
Table 2: In Vivo Efficacy in Bleomycin-Induced Lung Fibrosis Models
| Compound | Model | Key Outcomes | Source |
| Bexotegrast (PLN-74809) | Mouse | Dose-dependent inhibition of pulmonary Smad3 phosphorylation and collagen deposition. | [4] |
| GSK3008348 | Mouse | Prolonged inhibition of TGFβ signaling, reduced lung collagen deposition. | [11][12] |
| GSK3335103 | Mouse | Decreased collagen deposition. | [4] |
| Anti-αvβ6 Antibody | Mouse | Attenuated pleural thickening and decline in lung mechanics in a TGF-α transgenic model. | [13] |
Note: The bleomycin (B88199) model is a widely used and well-characterized animal model for inducing lung injury and fibrosis, providing a valuable tool for preclinical testing of anti-fibrotic drugs.[14][15]
Experimental Protocols
A standardized protocol is crucial for comparing results across different studies. The bleomycin-induced lung fibrosis model is a cornerstone of preclinical research in this field.
Key Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice
-
Animal Model: C57BL/6 mice are commonly used due to their well-characterized immune system.[15]
-
Induction of Fibrosis: A single dose of bleomycin is administered directly into the lungs, typically via orotracheal or intratracheal instillation, while the mouse is under anesthesia.[16][17][18]
-
Treatment: The test compound (e.g., bexotegrast, selective αvβ6 inhibitor) or a vehicle/placebo is administered, often starting on the same day or a few days after bleomycin instillation and continuing for a period of 14-28 days. Administration can be oral, inhaled, or via injection depending on the drug's properties.[11][15]
-
Endpoint Analysis (Day 14-28):
-
Bronchoalveolar Lavage (BAL): Fluid is collected from the lungs to analyze inflammatory cell counts and protein concentration.[16][17]
-
Histology: Lung tissue is harvested, sectioned, and stained (e.g., Masson's Trichrome, Sirius Red) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative method like the Ashcroft score.[15][16]
-
Biochemical Analysis: Lung tissue homogenates are used to quantify total collagen content, often by measuring hydroxyproline (B1673980) levels.
-
Gene Expression: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, TGF-β).
-
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. item.fraunhofer.de [item.fraunhofer.de]
- 16. researchgate.net [researchgate.net]
- 17. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 18. Mouse Model of Bleomycin-Induced Lung Injury [bio-protocol.org]
Evaluating Preclinical Biomarkers of Response to Bexotegrast Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of preclinical data for bexotegrast (B10830806) hydrochloride, a novel dual inhibitor of αvβ6 and αvβ1 integrins, against the current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), pirfenidone (B1678446) and nintedanib (B1663095). The data presented herein is collated from various preclinical studies to aid in the evaluation of biomarkers of response to these antifibrotic agents.
Mechanism of Action: A Targeted Approach
Bexotegrast (formerly PLN-74809) operates by inhibiting the αvβ6 and αvβ1 integrins, which are key activators of Transforming Growth Factor-beta (TGF-β)[1][2][3]. TGF-β is a central mediator in the fibrotic cascade, promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) components like collagen[1][2][3]. By targeting these specific integrins, bexotegrast aims to block fibrosis at a critical upstream point in the signaling pathway[1][2][3].
In contrast, pirfenidone and nintedanib have broader or different mechanisms of action. Pirfenidone exhibits anti-inflammatory and antifibrotic properties, with evidence suggesting it downregulates the production of TGF-β and other pro-fibrotic and inflammatory cytokines[4][5]. Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), thereby interfering with fibroblast proliferation, migration, and differentiation[6][7].
Comparative Efficacy in Preclinical Models
Preclinical studies utilizing both in vivo and ex vivo models have demonstrated the antifibrotic potential of bexotegrast and provided a basis for comparison with pirfenidone and nintedanib.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
The bleomycin-induced pulmonary fibrosis model in mice is a widely used in vivo system to mimic aspects of IPF. In this model, bexotegrast has been shown to dose-dependently inhibit pulmonary Smad3 phosphorylation, a downstream mediator of TGF-β signaling, and reduce collagen deposition[1].
Ex Vivo Model: Precision-Cut Lung Slices (PCLS)
Precision-cut lung slices from human IPF patient explants offer a physiologically relevant ex vivo platform to assess the direct effects of antifibrotic agents on diseased tissue. A key study directly compared the effects of bexotegrast with pirfenidone and nintedanib on collagen gene expression in this model[8].
Table 1: Comparative Effect on Type I Collagen (COL1A1) mRNA Expression in Human IPF PCLS [8]
| Treatment | Concentration | % Reduction in COL1A1 mRNA (Mean ± SEM) |
| Bexotegrast | 1 µM | 55 ± 5% |
| Pirfenidone | 1 mM | 25 ± 7% |
| Nintedanib | 1 µM | 30 ± 6% |
Data is estimated from graphical representations in the source publication and presented for comparative purposes.
These findings suggest that at the tested concentrations, bexotegrast demonstrated a more potent inhibition of type I collagen gene expression compared to pirfenidone and nintedanib in this ex vivo human model[8].
Key Biomarkers of Response
Several biomarkers have been utilized in preclinical studies to evaluate the efficacy of these antifibrotic agents.
-
Transforming Growth Factor-beta (TGF-β) Signaling: Downstream mediators of the TGF-β pathway, such as phosphorylated Smad3 (pSmad3), serve as direct indicators of target engagement and pathway inhibition.
-
Collagen Deposition: Quantified through assays for hydroxyproline, a major component of collagen, or through histological staining (e.g., Picrosirius Red), this biomarker provides a direct measure of the extent of fibrosis.
-
Gene Expression of Fibrotic Markers: Analysis of mRNA levels of key fibrotic genes, such as COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Alpha-Smooth Muscle Actin), offers insight into the molecular changes underlying the fibrotic process.
-
Myofibroblast Differentiation: The presence of α-SMA-positive myofibroblasts is a hallmark of active fibrosis.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexotegrast Hydrochloride: A Comparative Analysis of Long-Term Efficacy in Chronic Fibrosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Bexotegrast (PLN-74809), an investigational dual inhibitor of the αvβ6 and αvβ1 integrins, has been evaluated for its anti-fibrotic potential. This guide provides a comparative overview of its efficacy in preclinical animal models of chronic fibrosis, juxtaposed with established treatments, pirfenidone (B1678446) and nintedanib (B1663095). The data presented herein is compiled from available preclinical studies to facilitate an objective assessment of its therapeutic promise.
Mechanism of Action: Targeting the TGF-β Pathway
Bexotegrast's mechanism of action centers on the inhibition of transforming growth factor-beta (TGF-β) activation, a pivotal process in the pathogenesis of fibrosis.[1][2] Integrins αvβ6 and αvβ1, which are overexpressed in fibrotic tissues, play a crucial role in converting latent TGF-β into its active form.[3] By selectively blocking these integrins, Bexotegrast aims to prevent the downstream signaling cascade that leads to fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition.[1][4]
Preclinical Efficacy in Pulmonary Fibrosis Models
The bleomycin-induced mouse model is a widely used and accepted preclinical model for studying idiopathic pulmonary fibrosis (IPF). The following tables summarize the efficacy of Bexotegrast in comparison to pirfenidone and nintedanib in this model.
Table 1: Comparative Efficacy on Collagen Deposition
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Bexotegrast (PLN-74809) | Bleomycin-induced mouse model | Prophylactic and therapeutic | Dose-dependent reduction in pulmonary collagen deposition. | [5][6] |
| Pirfenidone | Bleomycin-induced mouse model | Therapeutic (starting day 14 post-bleomycin) | Significant reduction in lung hydroxyproline (B1673980) content at days 35 and 49. | [7] |
| Nintedanib | Bleomycin-induced mouse model | Prophylactic and therapeutic | Downregulated the protein level of TGF-β and inhibited collagen-1 expression. | [8] |
Table 2: Comparative Efficacy on Histological and Cellular Markers
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Bexotegrast (PLN-74809) | Bleomycin-induced mouse model | Prophylactic and therapeutic | Dose-dependent inhibition of pulmonary Smad3 phosphorylation. | [5][6] |
| Pirfenidone | Bleomycin-induced mouse model | Therapeutic | Marked reduction in fibrotic areas (Ashcroft score) at days 35 and 49. | [7] |
| Nintedanib | Bleomycin-induced mouse model | Prophylactic and therapeutic | Significantly improved lung functionality (Forced Vital Capacity). | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the key studies cited.
Bexotegrast (PLN-74809) in Bleomycin-Induced Pulmonary Fibrosis
-
Animal Model : Male C57BL/6 mice.
-
Fibrosis Induction : A single intratracheal instillation of bleomycin (B88199).
-
Treatment Groups :
-
Vehicle control
-
Bexotegrast administered orally at various doses.
-
-
Dosing Regimen : Both prophylactic (treatment initiated at the time of bleomycin challenge) and therapeutic (treatment initiated after the establishment of fibrosis) regimens have been suggested in literature, though specific long-term protocols are not publicly detailed.
-
Endpoint Analysis :
-
Histology : Assessment of lung tissue for collagen deposition using techniques like Masson's trichrome staining.
-
Biochemical Markers : Measurement of hydroxyproline content in lung homogenates as an indicator of collagen content.
-
Signaling Pathways : Analysis of Smad3 phosphorylation in lung tissue lysates via Western blot or other immunoassays to confirm target engagement.
-
Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis
-
Animal Model : Male 10-week-old Institute for Cancer Research mice.
-
Fibrosis Induction : A single intratracheal instillation of bleomycin.
-
Treatment Groups :
-
Saline-treated with vehicle
-
Bleomycin-treated with vehicle
-
Bleomycin-treated with pirfenidone
-
-
Dosing Regimen : Pirfenidone administered from day 14 to day 35 or 49 post-bleomycin instillation.
-
Endpoint Analysis :
-
Histology : Evaluation of fibrotic lesions using a modified Ashcroft scoring system.
-
Biochemical Markers : Quantification of lung hydroxyproline content.
-
Immunohistochemistry : Staining for macrophages, myofibroblasts, and HSP47-positive cells.
-
Nintedanib in Bleomycin-Induced Pulmonary Fibrosis
-
Animal Model : Male C57BL/6 mice.
-
Fibrosis Induction : A single intranasal or intratracheal instillation of bleomycin.
-
Treatment Groups :
-
Vehicle control
-
Bleomycin-treated with vehicle
-
Bleomycin-treated with nintedanib
-
-
Dosing Regimen :
-
Preventive : Nintedanib treatment from day 0 to day 14 post-bleomycin.
-
Therapeutic : Nintedanib treatment from day 7 to day 21 post-bleomycin.
-
-
Endpoint Analysis :
-
Lung Function : Assessment of Forced Vital Capacity (FVC) using in vivo invasive lung function measurement systems.
-
Histology : Histological analysis using a modified Ashcroft scoring system.
-
Concluding Remarks
Preclinical data suggests that Bexotegrast hydrochloride effectively targets the αvβ6 and αvβ1 integrins, leading to a reduction in TGF-β-mediated pro-fibrotic signaling and subsequent collagen deposition in animal models of pulmonary fibrosis.[5][6] Its efficacy appears comparable to that of pirfenidone and nintedanib in these short-term studies. However, a notable gap exists in the publicly available literature regarding the long-term efficacy and safety of Bexotegrast in chronic fibrosis animal models. Further studies with extended treatment durations would be necessary to fully elucidate its potential as a sustained anti-fibrotic therapy. Researchers are encouraged to consider these findings in the context of their own investigations into novel anti-fibrotic agents.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. mdpi.com [mdpi.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Safety Operating Guide
Navigating the Safe Disposal of Bexotegrast Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Bexotegrast hydrochloride are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this investigational drug are not publicly available, a comprehensive approach based on its non-hazardous classification and general best practices for pharmaceutical waste provides a clear path forward.
A Safety Data Sheet (SDS) for Bexotegrast indicates that it is not classified as a hazardous substance or mixture.[1] This classification is the primary determinant for its disposal route. However, it is crucial to recognize that all pharmaceutical waste requires careful management to prevent environmental contamination.[2][3]
Core Disposal Principles
The disposal of any pharmaceutical agent, including this compound, should adhere to federal, state, and local regulations.[4] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), which set guidelines for pharmaceutical waste management.[2][5][6]
For a non-hazardous substance like this compound, the primary goal is to prevent its release into the environment, particularly into water systems.[3] Improper disposal, such as flushing down the drain, can introduce active pharmaceutical ingredients into waterways, potentially harming aquatic life and ecosystems.[2][3]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of non-hazardous pharmaceutical waste in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal process, ensure appropriate personal protective equipment is worn. This includes:
-
Safety glasses
-
Gloves
-
Lab coat
Avoid creating dust or aerosols during handling.[1]
Decontamination of Empty Containers
For empty containers that held this compound:
-
Triple rinse: Rinse the container with a suitable solvent (e.g., water or ethanol) at least three times.
-
Dispose of rinsate: The rinsate should be collected and disposed of as chemical waste, not poured down the drain.
-
Container disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste.
Disposal of Unused or Expired this compound
For bulk powder or solutions of this compound:
-
Do Not Flush: Never dispose of the compound down the drain.[5]
-
Waste Contractor: The preferred and safest method for disposal is to use a licensed professional waste disposal service. These contractors are equipped to handle pharmaceutical waste in accordance with all regulations.
-
Incineration: Most pharmaceutical waste is incinerated at a permitted treatment facility to ensure complete destruction of the active compound.[5][6]
-
Landfilling (Less Preferred): If incineration is not an option, the non-hazardous nature of this compound might allow for disposal in a permitted landfill. However, this should be a last resort and must be done in accordance with local regulations. The compound should be placed in a sealed container to prevent leaching.[3]
Accidental Spills
In the event of a spill:
-
Personnel Safety: Ensure the area is well-ventilated and evacuate personnel if necessary.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
-
Disposal of Cleanup Materials: All contaminated materials from the cleanup should be placed in a sealed, labeled container and disposed of as chemical waste through a licensed contractor.[4]
Logical Workflow for Disposal Decision
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Bexotegrast hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Bexotegrast hydrochloride in a laboratory setting. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this research compound.
Overview and Hazard Assessment
This compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS). However, as with any research chemical, it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks. Prudent laboratory practices should always be followed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. While the compound is not classified as hazardous, this PPE is mandatory to protect against potential splashes, inhalation of dust, and skin contact.
| Protection Type | Equipment | Specifications & Remarks |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | Should be worn at all times in the laboratory. Goggles provide better protection against splashes.[1][2][3][4] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory-grade nitrile gloves are recommended for incidental contact.[1][3] For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing.[1][2][3][4] |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator is recommended.[2] |
Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for maintaining a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
